molecular formula C7H6ClN3O B170362 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 129872-84-0

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B170362
CAS No.: 129872-84-0
M. Wt: 183.59 g/mol
InChI Key: BOPHQDOBIRBJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPHQDOBIRBJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563391
Record name 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129872-84-0
Record name 2-Chloro-3,5-dihydro-5-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129872-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Structure of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, making it a privileged core for the development of various therapeutic agents. Pyrrolopyrimidines have been investigated for a range of biological activities, including their potential as kinase inhibitors for cancer therapy and as antibacterial agents. The precise elucidation of the structure of derivatives like this compound is fundamental for understanding its chemical properties, reactivity, and potential interactions with biological targets.

This technical guide provides a framework for the structure elucidation of this compound, outlining the key analytical techniques and experimental workflows. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound (CAS 129872-84-0), this document will focus on the general methodologies and expected outcomes based on the analysis of related structures.

Chemical Identity

A summary of the key identifiers for this compound is presented in the table below.

IdentifierValue
IUPAC Name 2-chloro-5-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
CAS Number 129872-84-0
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.60 g/mol
Canonical SMILES CN1C=CC2=C1N=C(N=C2O)Cl

Structure Elucidation Workflow

The definitive confirmation of the chemical structure of a novel or synthesized compound like this compound relies on a combination of spectroscopic and spectrometric techniques. The logical workflow for this process is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D NMR) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR XRay Single-Crystal X-ray Crystallography (if applicable) Purification->XRay Confirmation Final Structure Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation XRay->Confirmation

A logical workflow for the synthesis and structure elucidation of a chemical compound.

Experimental Protocols and Data Interpretation

While specific experimental data for this compound is not publicly available, this section outlines the standard protocols and the expected data for each analytical technique.

Synthesis

The synthesis of pyrrolo[3,2-d]pyrimidine scaffolds can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring onto a pyrrole precursor or vice versa. A common approach involves the cyclization of appropriately substituted pyrimidines.

General Synthetic Protocol: A plausible synthetic route could involve the reaction of a substituted aminopyrrole with a reagent that provides the remaining atoms of the pyrimidine ring, followed by chlorination. The methylation of the pyrrole nitrogen would be a key step, which could be performed before or after the pyrimidine ring formation.

Detailed experimental procedures, including reagents, solvents, reaction times, and temperatures, would be required for reproducibility.

Spectroscopic and Spectrometric Analysis

1. Mass Spectrometry (MS)

  • Protocol: A sample of the purified compound would be introduced into a mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass.

  • Expected Data: The mass spectrum should show a molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound (183.60 g/mol ). The isotopic pattern of chlorine (approximately 3:1 ratio for [M]+ and [M+2]+) would be a key indicator. Fragmentation patterns would provide information about the different structural motifs within the molecule.

Expected Mass Spectrometry Data

Ion Expected m/z (for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl)
[M]+ 183.0200
[M+2]+ 185.0170
[M+H]+ 184.0278

| [M+H+2]+ | 186.0248 |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: ¹H and ¹³C NMR spectra would be recorded by dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments like COSY and HSQC would be used to establish connectivity between protons and carbons.

  • Expected ¹H NMR Data: The spectrum would be expected to show signals corresponding to the methyl group protons (a singlet), the protons on the pyrrole ring (likely two distinct signals, possibly doublets), and a proton on the pyrimidine ring nitrogen (which may be broad or exchangeable). The chemical shifts would be indicative of their electronic environment.

  • Expected ¹³C NMR Data: The spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would help to identify the carbons of the aromatic rings, the carbonyl group, the carbon bearing the chlorine atom, and the methyl group.

3. Infrared (IR) Spectroscopy

  • Protocol: An IR spectrum would be obtained by placing a small amount of the solid sample in the path of an infrared beam.

  • Expected Data: The spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks would include C=O stretching (for the ketone), N-H stretching (for the pyrimidine ring), C-N stretching, and C-Cl stretching vibrations.

Biological Significance and Potential Applications

The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in a number of approved and investigational drugs. Its structural similarity to purines allows it to interact with a variety of biological targets, particularly protein kinases.

Potential Signaling Pathway Involvement:

Given the prevalence of pyrrolopyrimidines as kinase inhibitors, this compound could potentially be an inhibitor of signaling pathways involved in cell proliferation and survival, such as the EGFR or VEGFR pathways.

signaling_pathway cluster_pathway Potential Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activates Compound 2-Chloro-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one Compound->Receptor Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with the formation of a substituted pyrrole precursor, followed by cyclization to the pyrrolo[3,2-d]pyrimidin-4-one core, and culminating in a final chlorination step. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence. The general approach involves the construction of the core pyrrolo[3,2-d]pyrimidine ring system followed by the introduction of the chlorine atom at the 2-position.

The logical workflow for this synthesis is outlined below:

cluster_0 Synthesis Workflow A Step 1: Synthesis of 3-Amino-4-methyl-1H-pyrrole-2-carbonitrile B Step 2: Cyclization to 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one A->B Formamide C Step 3: Chlorination to this compound B->C POCl3

Caption: A high-level overview of the three-step synthesis of the target compound.

Detailed Synthesis Pathway

The synthesis commences with the formation of a key intermediate, a substituted aminopyrrole, which then undergoes cyclization and subsequent chlorination.

cluster_1 Synthesis of this compound Propionaldehyde Propionaldehyde + Malononitrile Aminopyrrole 3-Amino-4-methyl-1H-pyrrole-2-carbonitrile Propionaldehyde->Aminopyrrole Gewald Reaction Pyrrolopyrimidinone 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Aminopyrrole->Pyrrolopyrimidinone Formamide, Reflux Target This compound Pyrrolopyrimidinone->Target POCl3, Reflux

Caption: The detailed reaction sequence for the synthesis of the target compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3-Amino-4-methyl-1H-pyrrole-2-carbonitrile

This step involves the construction of the substituted pyrrole ring, a crucial building block for the target molecule. A well-established method for this transformation is the Gewald reaction.

Reaction Scheme:

Propionaldehyde + Malononitrile + Sulfur → 3-Amino-4-methyl-1H-pyrrole-2-carbonitrile

Experimental Procedure:

  • To a solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, elemental sulfur (1.1 equivalents) is added.

  • A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 3-amino-4-methyl-1H-pyrrole-2-carbonitrile.

Reactant/Reagent Molar Ratio Typical Quantity Notes
Propionaldehyde110 mmol, 0.58 g
Malononitrile110 mmol, 0.66 g
Sulfur1.111 mmol, 0.35 g
Morpholinecatalytic0.1 mL
Ethanolsolvent20 mL
Product Yield: 60-70%
Step 2: Cyclization to 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

The formation of the pyrimidinone ring is achieved by reacting the aminopyrrole intermediate with formamide.

Reaction Scheme:

3-Amino-4-methyl-1H-pyrrole-2-carbonitrile + Formamide → 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Experimental Procedure:

  • A mixture of 3-amino-4-methyl-1H-pyrrole-2-carbonitrile (1 equivalent) in an excess of formamide is heated at reflux (approximately 180-190 °C) for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product precipitates.

  • The solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to yield pure 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Reactant/Reagent Molar Ratio Typical Quantity Notes
3-Amino-4-methyl-1H-pyrrole-2-carbonitrile15 mmol, 0.61 g
Formamidesolvent/reagent15 mL
Product Yield: 75-85%
Step 3: Chlorination to this compound

The final step is the chlorination of the pyrimidinone ring using phosphorus oxychloride. This is a standard method for converting hydroxylated pyrimidines and related heterocycles to their chloro-derivatives.[1]

Reaction Scheme:

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one + POCl₃ → this compound

Experimental Procedure:

  • A suspension of 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent) is heated at reflux for 3-4 hours.[1]

  • The reaction mixture becomes a clear solution.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is quenched by slowly adding it to crushed ice with vigorous stirring.

  • The pH of the resulting solution is adjusted to 7-8 with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]

Reactant/Reagent Molar Ratio Typical Quantity Notes
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one13 mmol, 0.45 g
Phosphorus oxychloride (POCl₃)excess10 mLActs as both reagent and solvent.
Product Yield: 80-90% [1]

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis.

Step Product Theoretical Yield (g) Typical Experimental Yield Range (%)
13-Amino-4-methyl-1H-pyrrole-2-carbonitrile1.2160 - 70
25-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one1.4975 - 85
3This compound1.8380 - 90

Note: The theoretical yields are calculated based on a starting quantity of 10 mmol of propionaldehyde.

Conclusion

This technical guide outlines a robust and efficient multi-step synthesis for this compound. The described protocols are based on well-established chemical transformations and provide a clear pathway for the preparation of this valuable heterocyclic compound for research and development purposes. The provided quantitative data and visualizations offer a comprehensive resource for chemists in the field.

References

Physical and chemical properties of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic organic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, making it a "privileged scaffold" in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, a general synthesis strategy, and the broader biological context of this class of compounds. Due to the limited availability of specific experimental data for this exact molecule, information from closely related analogs is presented to provide a comprehensive understanding.

Core Compound Properties

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, the following information has been compiled from chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C₇H₆ClN₃O[1]
Molecular Weight 183.6 g/mol [1]
CAS Number 129872-84-0[1]
Appearance Pale-yellow to Yellow-brown Solid[2]
Purity ≥97% (as commercially available)[1][2]
Storage Temperature Refrigerator[2]

Chemical Structure and Reactivity

The structure of this compound features a fused pyrrole and pyrimidine ring system. The chloro-substituent at the 2-position and the oxo group at the 4-position are key features that dictate its reactivity. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, making it a versatile intermediate for the synthesis of a library of derivatives. The pyrrolo[3,2-d]pyrimidine core itself is a known pharmacophore, and modifications at the chloro and methyl positions can be explored to modulate biological activity.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in detail in the available literature. However, a general and practical one-pot protocol for the synthesis of 2-chloro-pyrrolo[3,2-d]pyrimidines has been reported, which can be adapted for this specific compound.

General Experimental Protocol for the Synthesis of 2-Chloro-pyrrolo[3,2-d]pyrimidines:

This protocol involves a one-pot reaction starting from readily available 2,4-dichloro-5-nitropyrimidine.

  • Reaction of 2,4-dichloro-5-nitropyrimidine with an appropriate amine: The starting material is reacted with an amine to introduce the desired side chain. For the synthesis of the title compound, a methylamine equivalent would be used. The reaction is typically carried out in a suitable solvent like THF in the presence of a base such as NaH.

  • Reductive Cyclization: The intermediate from the first step is then subjected to a reductive cyclization process to form the pyrrole ring.

  • Purification: The final product is then purified using techniques such as column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis of 2-chloro-pyrrolo[3,2-d]pyrimidine derivatives.

G start 2,4-dichloro-5-nitropyrimidine step1 Nucleophilic Substitution (e.g., with R-NH2, Base) start->step1 intermediate Substituted Nitropyrimidine Intermediate step1->intermediate step2 Reductive Cyclization intermediate->step2 product 2-Chloro-pyrrolo[3,2-d]pyrimidine Derivative step2->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Generalized synthesis workflow for 2-chloro-pyrrolo[3,2-d]pyrimidines.

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the pyrrolo[3,2-d]pyrimidine scaffold is well-established as a core structure in many biologically active compounds, particularly as kinase inhibitors.[3] Derivatives of this scaffold have been shown to target a variety of kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3]

The general mechanism of action for many pyrrolopyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that promotes cell growth and proliferation.

The following diagram illustrates the general principle of pyrrolopyrimidine derivatives as kinase inhibitors in a signaling pathway.

G cluster_cell Cell receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) receptor->downstream Phosphorylation atp ATP atp->receptor compound Pyrrolo[3,2-d]pyrimidine Inhibitor compound->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

General mechanism of pyrrolopyrimidine derivatives as kinase inhibitors.

Safety and Handling

Based on the available safety data for closely related compounds, this compound should be handled with care. The following hazard statements are associated with this chemical class:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, the known reactivity of the pyrrolopyrimidine core and the biological activity of its derivatives highlight its potential in drug discovery, particularly in the area of oncology. Further research is warranted to fully characterize the physical, chemical, and biological properties of this specific molecule.

References

In-Depth Technical Guide: 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (CAS Number 129872-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, registered under CAS number 129872-84-0. This molecule belongs to the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one is a chlorinated derivative of the pyrrolopyrimidine core. The structure is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 2-position, a methyl group at the 5-position of the pyrrole nitrogen, and a ketone at the 4-position.

Systematic IUPAC Name: 2-chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula: C₇H₆ClN₃O[1]

Molecular Weight: 183.6 g/mol [1]

Structure:

G reactant 2-Hydroxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one reagent Phosphorus oxychloride (POCl3) Reflux reactant->reagent product 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one reagent->product workup 1. Evaporation 2. pH adjustment (Ammonia solution) 3. Filtration 4. Column Chromatography product->workup G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

References

The Emergent Therapeutic Potential of Pyrrolopyrimidines: A Technical Overview of Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific data on the mechanism of action for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is not extensively available in the public domain, the broader class of pyrrolopyrimidine derivatives has been the subject of intensive research. These investigations have revealed a range of biological targets and mechanisms of action, primarily centered around the inhibition of key enzymes involved in cancer and other diseases. This technical guide consolidates the current understanding of the mechanisms of action for pyrrolo[3,2-d]pyrimidine and the closely related pyrrolo[2,3-d]pyrimidine derivatives, providing insights into their therapeutic potential.

Core Mechanisms of Action of Pyrrolopyrimidine Derivatives

Pyrrolopyrimidine derivatives exert their biological effects through various mechanisms, most notably by acting as inhibitors of enzymes crucial for cellular signaling and metabolism. The primary modes of action identified to date include inhibition of one-carbon metabolism and modulation of protein kinase activity.

Inhibition of One-Carbon Metabolism

A novel pyrrolo[3,2-d]pyrimidine inhibitor, AGF347, has been shown to target both mitochondrial and cytosolic one-carbon metabolism. This dual-targeting action disrupts the synthesis of purines and affects serine catabolism[1]. The downstream consequences of this inhibition are significant and include the activation of AMP-activated protein kinase (AMPK) and subsequent suppression of the mammalian target of rapamycin (mTOR) signaling pathway. This cascade of events ultimately impacts mitochondrial respiration, glutathione levels, and the generation of reactive oxygen species (ROS), leading to antitumor effects[1].

Simplified Signaling Pathway of AGF347 AGF347 AGF347 (Pyrrolo[3,2-d]pyrimidine derivative) OneCarbonMetabolism Mitochondrial & Cytosolic One-Carbon Metabolism AGF347->OneCarbonMetabolism inhibits SerineCatabolism Serine Catabolism OneCarbonMetabolism->SerineCatabolism PurineBiosynthesis Purine Biosynthesis OneCarbonMetabolism->PurineBiosynthesis AMPK AMPK OneCarbonMetabolism->AMPK loss leads to activation MitochondrialRespiration Mitochondrial Respiration OneCarbonMetabolism->MitochondrialRespiration impacts Glutathione Glutathione Pools OneCarbonMetabolism->Glutathione impacts mTOR mTOR Signaling AMPK->mTOR inhibits AntitumorActivity Antitumor Activity mTOR->AntitumorActivity MitochondrialRespiration->AntitumorActivity ROS Reactive Oxygen Species (ROS) Glutathione->ROS regulates ROS->AntitumorActivity

Caption: Signaling pathway of AGF347.

Protein Kinase Inhibition

The pyrrolopyrimidine scaffold is a versatile template for the design of potent protein kinase inhibitors. Various derivatives have been synthesized and evaluated for their ability to inhibit a range of kinases, which are often dysregulated in cancer and other diseases.

Kinase Insert Domain Receptor (KDR) Inhibition: Certain pyrrolo[3,2-d]pyrimidine derivatives have been identified as type II inhibitors of KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. These inhibitors bind to the inactive, DFG-out conformation of the kinase, offering a different mechanism of action compared to ATP-competitive type I inhibitors. This inhibition can disrupt angiogenesis, a critical process for tumor growth and metastasis.

Multi-Targeted Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine core, a close structural analog, has been extensively explored for its potential as a multi-targeted kinase inhibitor. These compounds have shown inhibitory activity against several tyrosine kinases and can induce apoptosis and cell cycle arrest in cancer cells[3]. Some of these derivatives have demonstrated potent anticancer activity against various cancer cell lines[3].

Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as tyrosine kinase inhibitors (TKIs) targeting EGFR, particularly in non-small cell lung cancer (NSCLC) with EGFR mutations[4]. These compounds often feature an electrophilic "warhead" that can form a covalent bond with a cysteine residue in the active site of EGFR, leading to irreversible inhibition.

General Mechanism of Pyrrolopyrimidine Kinase Inhibitors Pyrrolopyrimidine Pyrrolopyrimidine Derivative Kinase Protein Kinase (e.g., KDR, EGFR, etc.) Pyrrolopyrimidine->Kinase inhibits Substrate Substrate Protein Kinase->Substrate phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Angiogenesis) ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling activates DownstreamSignaling->CellularResponse leads to

Caption: General mechanism of kinase inhibition.

Antitubulin Activity

Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines have been designed and evaluated as antitubulin agents[5]. These compounds interfere with the dynamics of microtubule assembly and disassembly, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule function, these agents can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro cytotoxic activity of various pyrrolo[2,3-d]pyrimidine derivatives against different human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineIC50 (µM)Reference
8f HT-29 (Colon)4.55 ± 0.23[6]
8g HT-29 (Colon)4.01 ± 0.20[6]
6a HeLa (Cervical)6.55 ± 0.31[6]
6g HT-29 (Colon)7.61 ± 0.31[6]
8a -19.22[6]
10a HeLa (Cervical)Moderate Activity[6]
10b MCF-7 (Breast)Moderate Activity[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for key experiments used to characterize the mechanism of action of pyrrolopyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test pyrrolopyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Workflow for In Vitro Cytotoxicity Assay (MTT) Start Start SeedCells Seed Cancer Cells in 96-well Plates Start->SeedCells Adherence Allow Cells to Adhere (Overnight) SeedCells->Adherence Treatment Treat with Pyrrolopyrimidine Derivatives (Varying Concentrations) Adherence->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Solution Incubation->MTT Formazan Incubate to Allow Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Formazan->Solubilize Measure Measure Absorbance (e.g., at 570 nm) Solubilize->Measure Analyze Calculate Cell Viability and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for MTT cytotoxicity assay.

Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Inhibitor Addition: The test pyrrolopyrimidine derivative is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based assays (e.g., ELISA): Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Using proprietary reagents that produce a luminescent signal proportional to the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

The pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds represent a highly promising area of research for the development of novel therapeutics. While the specific mechanism of action for this compound remains to be fully elucidated, the extensive research on related derivatives provides a strong foundation for understanding its potential biological activities. The demonstrated ability of this class of compounds to inhibit critical cellular processes such as one-carbon metabolism, protein kinase signaling, and microtubule dynamics underscores their potential as anticancer and anti-inflammatory agents. Further investigation into the specific molecular targets and pathways modulated by this compound is warranted to fully realize its therapeutic promise.

References

The Ascendant Pyrrolo[3,2-d]pyrimidines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. These nitrogen-containing heterocyclic compounds have shown significant promise, particularly in the realm of oncology, by targeting fundamental cellular processes. This technical guide provides an in-depth overview of the biological activities of pyrrolo[3,2-d]pyrimidine derivatives, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Mechanism of Action: Targeting Key Cellular Pathways

Pyrrolo[3,2-d]pyrimidine derivatives exert their biological effects primarily through the inhibition of crucial enzymes involved in cancer cell proliferation and survival. Two of the most significant mechanisms of action are the disruption of one-carbon metabolism and the inhibition of protein kinases.

Inhibition of One-Carbon Metabolism

A prominent class of pyrrolo[3,2-d]pyrimidine derivatives acts as potent inhibitors of enzymes in the folate-dependent one-carbon (C1) metabolism pathway. This pathway is critical for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for rapidly dividing cancer cells. A key target in this pathway is serine hydroxymethyltransferase (SHMT), particularly the mitochondrial isoform SHMT2.[1][2][3] By inhibiting SHMT2, these compounds disrupt the supply of one-carbon units necessary for DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1][2][3]

The lead compound, AGF347, has been shown to be a multi-targeted inhibitor, affecting not only SHMT2 in the mitochondria but also SHMT1 and de novo purine biosynthesis enzymes in the cytosol.[1][2][4] This multi-pronged attack on C1 metabolism enhances its antitumor efficacy.

one_carbon_metabolism cluster_mito Mitochondria cluster_cyto Cytosol serine Serine glycine Glycine serine->glycine shmt1 SHMT1 glycine->shmt1 thf_mito THF ch2_thf_mito 5,10-CH2-THF thf_mito->ch2_thf_mito formate Formate ch2_thf_mito->formate MTHFD2/1L cho_thf_cyto 10-CHO-THF formate->cho_thf_cyto shmt2 SHMT2 mthfd2 MTHFD2/1L purine_synthesis De Novo Purine Biosynthesis (GARFTase, AICARFTase) cho_thf_cyto->purine_synthesis nucleotides Purines purine_synthesis->nucleotides ch2_thf_cyto 5,10-CH2-THF shmt1->ch2_thf_cyto thymidylate_synthesis Thymidylate Synthase ch2_thf_cyto->thymidylate_synthesis dtmp dTMP thymidylate_synthesis->dtmp inhibitor Pyrrolo[3,2-d]pyrimidine Derivatives (e.g., AGF347) inhibitor->shmt2 inhibitor->purine_synthesis inhibitor->shmt1

Fig. 1: Inhibition of One-Carbon Metabolism.
Kinase Inhibition

Another significant area of activity for pyrrolo[3,2-d]pyrimidines is the inhibition of protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Certain derivatives of this scaffold have been identified as potent inhibitors of receptor tyrosine kinases such as the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] KDR is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting KDR, these compounds can effectively cut off the blood supply to tumors.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines and enzymes.

Table 1: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives Targeting One-Carbon Metabolism

CompoundCell LineAssay TypeIC50 (nM)Reference
AGF291H460 (Lung)Cell Proliferation1.1 ± 0.1[3]
HCT116 (Colon)Cell Proliferation0.9 ± 0.1[3]
MIA PaCa-2 (Pancreatic)Cell Proliferation1.3 ± 0.2[3]
AGF320H460 (Lung)Cell Proliferation2.0 ± 0.3[3]
HCT116 (Colon)Cell Proliferation1.5 ± 0.2[3]
MIA PaCa-2 (Pancreatic)Cell Proliferation2.5 ± 0.4[3]
AGF347H460 (Lung)Cell Proliferation0.8 ± 0.1[3]
HCT116 (Colon)Cell Proliferation0.7 ± 0.1[3]
MIA PaCa-2 (Pancreatic)Cell Proliferation1.0 ± 0.2[3]
HPAC (Pancreatic)Cell Proliferation1.2 ± 0.1[6]
BxPC-3 (Pancreatic)Cell Proliferation1.8 ± 0.2[6]

Table 2: Enzyme Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives Targeting One-Carbon Metabolism

CompoundEnzyme TargetAssay TypeKi (nM)Reference
AGF291SHMT2Enzyme Inhibition1.8 ± 0.2[3]
AGF320SHMT2Enzyme Inhibition2.5 ± 0.3[3]
AGF347SHMT2Enzyme Inhibition1.2 ± 0.1[3]

Table 3: Anticancer Activity of Antitubulin Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundCell LineAssay TypeGI50 (µM)Reference
Compound 8MDA-MB-435Cell Proliferation0.23 ± 0.02[1][7]
Compound 11MDA-MB-435Cell Proliferation0.21 ± 0.01[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the evaluation of pyrrolo[3,2-d]pyrimidine derivatives.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H460, HCT116, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrrolo[3,2-d]pyrimidine derivative stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro SHMT2 Enzyme Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against purified SHMT2 enzyme.

Materials:

  • Purified recombinant human SHMT2

  • Pyrrolo[3,2-d]pyrimidine inhibitor

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, PLP, and the SHMT2 enzyme.

  • Inhibitor Addition: Add varying concentrations of the pyrrolo[3,2-d]pyrimidine inhibitor to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding L-serine and THF to the wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (monitoring the conversion of THF to 5,10-CH2-THF) or use a coupled enzyme system to produce a detectable signal.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Experimental and Screening Workflow

The discovery and development of novel pyrrolo[3,2-d]pyrimidine derivatives as therapeutic agents typically follows a structured workflow, from initial screening to in vivo evaluation.

experimental_workflow start Start: Design & Synthesis of Pyrrolo[3,2-d]pyrimidine Library in_vitro_screening In Vitro Anticancer Screening (e.g., MTT Assay against a panel of cancer cell lines) start->in_vitro_screening hit_identification Hit Identification (Compounds with significant activity, e.g., IC50 < 10 µM) in_vitro_screening->hit_identification hit_identification->start Inactive enzyme_assays Enzyme Inhibition Assays (e.g., SHMT2, Kinase Assays to determine IC50/Ki) hit_identification->enzyme_assays Active sar_studies Structure-Activity Relationship (SAR) Studies enzyme_assays->sar_studies lead_optimization Lead Optimization (Chemical modification to improve potency and ADME properties) sar_studies->lead_optimization lead_optimization->in_vitro_screening in_vivo_studies In Vivo Efficacy Studies (e.g., Xenograft models in mice) lead_optimization->in_vivo_studies end End: Preclinical Candidate in_vivo_studies->end

Fig. 2: General Experimental Workflow.

Conclusion

Pyrrolo[3,2-d]pyrimidine derivatives represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in oncology. Their ability to target fundamental cellular processes such as one-carbon metabolism and kinase signaling provides a strong rationale for their continued investigation. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in this exciting field. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical benefits.

References

Spectroscopic data (NMR, IR, MS) for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

Precise spectroscopic data for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is not extensively published. However, analysis of structurally similar compounds provides a strong basis for predicting its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR spectra for this compound can be achieved by examining related structures. For comparison, the ¹H NMR spectral data for the closely related compound, 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, is presented below. The key difference to anticipate would be the absence of the second chloro group at the 4-position, which would be replaced by a carbonyl group in the target compound, leading to shifts in the electronic environment of the nearby protons.

Table 1: ¹H NMR Data for a Related Compound: 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: Specific peak assignments and multiplicities for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine were not available in the search results, though the availability of the spectrum is noted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~3200-3400N-H StretchPyrrole N-H
~1680-1720C=O StretchPyrimidinone carbonyl
~1600-1650C=N StretchImine in pyrimidine ring
~1500-1580C=C StretchAromatic ring stretching
~1000-1200C-Cl StretchChloro substituent
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of chlorine.

Table 3: Predicted Mass Spectrometry Data

m/zIonNotes
183.02[M]⁺Corresponding to C₇H₆³⁵ClN₃O
185.02[M+2]⁺Isotopic peak for ³⁷Cl, approximately 1/3 the intensity of the M peak

For comparison, the mass spectrum of the related compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidine shows major fragments at m/z 155, 153, and 118.[2]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in the available literature, a general and plausible synthetic route can be inferred from methodologies used for similar pyrrolo[3,2-d]pyrimidine derivatives.[3]

Plausible Synthesis of this compound

A potential synthetic approach could involve the cyclization of a suitably substituted pyrrole precursor. The following is a generalized protocol based on common organic synthesis techniques for this class of compounds.

Materials:

  • Substituted pyrrole precursor

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Base (e.g., Triethylamine, DIPEA)

Procedure:

  • The substituted pyrrole precursor is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C.

  • A base is added to the reaction mixture.

  • Phosgene or a phosgene equivalent is added dropwise to the cooled solution.

  • The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Biological Context and Signaling Pathways

Pyrrolo[3,2-d]pyrimidines are a class of compounds known for their diverse biological activities, frequently as inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of drug development.

The general structure of this compound suggests it may act as an ATP-competitive kinase inhibitor. The pyrrolo[3,2-d]pyrimidine core can mimic the adenine region of ATP, binding to the ATP-binding pocket of a target kinase and thereby inhibiting its function. This inhibition can block downstream signaling and induce apoptosis in cancer cells.

Below is a generalized diagram illustrating a common signaling pathway that is often targeted by kinase inhibitors of this class.

Signaling_Pathway Generalized Kinase Inhibitor Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Activates Kinase Target Kinase Receptor->Kinase Activates Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylates and Activates Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes Inhibitor This compound Inhibitor->Kinase Inhibits

Caption: Generalized signaling pathway targeted by kinase inhibitors.

This whitepaper provides a foundational understanding of this compound based on available data for related compounds. Further experimental work is necessary to fully elucidate its specific spectroscopic properties and biological activity.

References

The Genesis and Evolution of Pyrrolopyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyrimidine core, a fused heterocyclic system isosteric to purine, represents a privileged scaffold in medicinal chemistry. Its ability to mimic endogenous nucleobases allows for interaction with a wide array of biological targets, leading to the development of a diverse range of therapeutics. From early antibiotic discoveries to modern-day targeted cancer therapies, the history of pyrrolopyrimidines is a testament to the power of natural product inspiration and the ingenuity of synthetic chemistry. This in-depth guide explores the discovery, history, and key developments of this remarkable class of compounds.

Early Discoveries: The Dawn of Pyrrolopyrimidine Antibiotics

The story of pyrrolopyrimidines begins not in a laboratory, but in nature. In the mid-20th century, the screening of microbial fermentation broths led to the isolation of several nucleoside antibiotics with a unique 7-deazapurine core, the common name for the 7H-pyrrolo[2,3-d]pyrimidine ring system.

1.1. Tubercidin and Toyocamycin: Nature's Prototypes

  • Tubercidin (7-deazaadenosine) was first isolated in 1956 from Streptomyces tubercidicus. Its structure, elucidated as a 7-deazaadenosine, revealed a pyrrolo[2,3-d]pyrimidine core. Tubercidin exhibited potent antitubercular and antitumor activities, establishing the therapeutic potential of this heterocyclic system.

  • Toyocamycin , isolated from Streptomyces toyocaensis in 1956, and Sangivamycin , from Streptomyces rimosus, were subsequently discovered. These compounds are closely related to tubercidin, differing by the presence of a nitrile and a carboxamide group at the C5 position of the pyrrole ring, respectively.[1] These natural products demonstrated a broad spectrum of biological activities, including antiviral, antifungal, and antitumor effects, further fueling interest in the pyrrolopyrimidine scaffold.

The biosynthesis of these 7-deazapurine nucleosides is understood to originate from a purine precursor, likely guanosine triphosphate (GTP). A series of enzymatic steps remodels the purine, replacing the N7 nitrogen with a carbon to form the characteristic pyrrole ring.[2]

The Advent of Chemical Synthesis: Building the Core

The promising biological activities of the natural pyrrolopyrimidine antibiotics spurred chemists to develop synthetic routes to the core scaffold and its derivatives. This would allow for the systematic exploration of structure-activity relationships (SAR) and the creation of novel analogues with improved therapeutic properties.

2.1. The First Chemical Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine

A pivotal moment in the history of pyrrolopyrimidines was the first reported chemical synthesis of the parent 7H-pyrrolo[2,3-d]pyrimidine ring system by J. Davoll in 1960.[3] This seminal work provided a foundational methodology for accessing the core scaffold, opening the door for extensive synthetic exploration.

The general approach involved the construction of the pyrrole ring onto a pre-existing pyrimidine nucleus. A common strategy starts with a substituted pyrimidine, such as 4-amino-5-nitropyrimidine, which can be reduced and then cyclized to form the pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

2.1.1. Illustrative Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A widely used intermediate for the synthesis of various pyrrolopyrimidine derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common laboratory-scale synthesis is outlined below:

Step 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Reactants: 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride (POCl₃), N,N-diisopropylethylamine (DIPEA), toluene.

  • Procedure: A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride, and toluene is warmed to 50°C. N,N-diisopropylethylamine is added in portions, and the temperature is maintained at 50°C until the reaction is complete. The reaction mixture is then poured into water at a controlled temperature (maximum 35°C) and made alkaline (pH 8-9) by the addition of a concentrated sodium hydroxide solution. The mixture is aged at 40°C for at least one hour. The resulting solid is collected by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]

2.1.2. Synthesis of 4-aminopyrrolo[2,3-d]pyrimidine Derivatives

The 4-amino group is a key feature of many biologically active pyrrolopyrimidines. These are often synthesized from the 4-chloro intermediate.

  • Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, desired amine (e.g., aniline), isopropanol, concentrated HCl.

  • Procedure: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and an excess of the desired amine are dissolved in isopropanol. A catalytic amount of concentrated HCl is added, and the mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization or column chromatography, to yield the 4-aminopyrrolo[2,3-d]pyrimidine derivative.[5]

The Modern Era: Pyrrolopyrimidines as Kinase Inhibitors

The structural similarity of the pyrrolopyrimidine core to adenine, a key component of ATP, makes it an ideal scaffold for designing inhibitors of ATP-dependent enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets. The development of pyrrolopyrimidine-based kinase inhibitors represents a major advancement in targeted therapy.

Signaling Pathways and Mechanisms of Action

Several FDA-approved drugs and numerous clinical candidates are built upon the pyrrolopyrimidine framework. These compounds often target specific kinases involved in cancer cell proliferation, survival, and angiogenesis.

3.1. JAK-STAT Pathway Inhibition

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and hematopoiesis.[6][7] Hyperactivation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.

  • Ruxolitinib and Tofacitinib are prominent examples of pyrrolopyrimidine-based JAK inhibitors. They act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling leads to reduced cell proliferation and inflammation.[8][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and Binding Pyrrolopyrimidine Pyrrolopyrimidine Inhibitor (e.g., Ruxolitinib) Pyrrolopyrimidine->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

JAK-STAT signaling pathway inhibition by pyrrolopyrimidines.

3.2. EGFR, VEGFR, and CDK Pathway Inhibition

Pyrrolopyrimidine derivatives have also been developed to target other critical kinase families:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many cancers. Pyrrolopyrimidine-based inhibitors can block EGFR signaling, leading to cell cycle arrest and apoptosis.[10][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR can stifle tumor growth.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. CDK4/6 inhibitors, such as the pyrrolopyrimidine-containing drug Ribociclib , prevent the G1-S phase transition, thereby halting cell division.[12][13]

Kinase_Inhibition_Workflow cluster_receptor Receptor Tyrosine Kinases cluster_cell_cycle Cell Cycle Regulation EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream_Signaling VEGFR VEGFR VEGFR->Downstream_Signaling CDK4_6 CDK4/6 Cell_Cycle_Progression Cell Cycle Progression (G1-S Transition) CDK4_6->Cell_Cycle_Progression Pyrrolopyrimidine Pyrrolopyrimidine Kinase Inhibitor Pyrrolopyrimidine->EGFR Inhibition Pyrrolopyrimidine->VEGFR Inhibition Pyrrolopyrimidine->CDK4_6 Inhibition Downstream_Signaling->Cell_Cycle_Progression

Targeting multiple kinase pathways with pyrrolopyrimidines.

Quantitative Bioactivity Data

The potency of pyrrolopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target's activity. The following tables summarize the IC₅₀ values for several key pyrrolopyrimidine-based drugs and experimental compounds.

Table 1: IC₅₀ Values of FDA-Approved Pyrrolopyrimidine-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Disease Indication
Ruxolitinib JAK13.3[14]Myelofibrosis, Polycythemia Vera
JAK22.8[14]
Tofacitinib JAK1/JAK317 ng/mL (~56 nM)[15]Rheumatoid Arthritis, Psoriatic Arthritis
Ribociclib CDK410[6]HR+/HER2- Breast Cancer
CDK639[6]

Table 2: IC₅₀ Values of Pemetrexed (Antifolate)

CompoundTarget EnzymeCell LineIC₅₀ (µM)
Pemetrexed Thymidylate Synthase, etc.A549 (NSCLC)1.82[16]
HCC827 (NSCLC)1.54[16]
H1975 (NSCLC)3.37[16]

Table 3: IC₅₀ Values of Selected Experimental Pyrrolopyrimidine Derivatives

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Compound 17a EGFR (L858R/T790M)176[8]
Compound 13i CK1δ- (Potent Inhibition)[17]
Compound 25b FAK5.4[18]
Compound 5k EGFR79[19][20]
Her240[19][20]
VEGFR2136[19][20]
CDK2204[19][20]

Conclusion

The journey of pyrrolopyrimidine compounds from their discovery in nature to their current role as sophisticated, targeted therapeutics is a compelling narrative of scientific progress. The inherent drug-like properties of the 7-deazapurine scaffold, combined with the power of modern synthetic chemistry and a deep understanding of disease biology, have established pyrrolopyrimidines as a cornerstone of contemporary drug discovery. As research continues to uncover new biological targets and refine synthetic methodologies, the pyrrolopyrimidine core is poised to remain a source of innovative medicines for years to come.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. This technical guide explores the potential therapeutic targets of a specific derivative, 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. While direct biological data for this exact compound is limited in publicly accessible literature, extensive research on structurally related analogs provides a strong basis for predicting its likely mechanisms of action and therapeutic applications. This document synthesizes findings from preclinical studies on similar pyrrolopyrimidine derivatives, focusing on their inhibitory activities against key protein kinases and metabolic enzymes involved in oncology and other disease areas. Quantitative data from relevant studies are presented, alongside detailed experimental protocols and visual representations of signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core, a 7-deazapurine analog, is of significant interest in medicinal chemistry due to its structural similarity to adenine, a fundamental component of ATP. This mimicry allows derivatives to function as competitive inhibitors for the ATP-binding sites of a wide range of enzymes, particularly protein kinases. Modifications to the core structure, such as the chloro- and methyl-substitutions in this compound, are designed to modulate potency, selectivity, and pharmacokinetic properties. Based on extensive research into this chemical class, several key therapeutic targets have been identified for analogous compounds.

Primary Potential Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

The most direct evidence for the therapeutic potential of the 5-methyl-pyrrolo[3,2-d]pyrimidine core comes from studies on novel type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1] VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR2 signaling is a clinically validated strategy in cancer therapy.

A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of VEGFR2 kinase.[1][3] These compounds function by binding to the inactive (DFG-out) conformation of the kinase, a characteristic of type-II inhibitors which often leads to improved selectivity and favorable kinetic profiles.[1]

Quantitative Data: In Vitro Inhibitory Activity of Related Compounds

The following table summarizes the in vitro kinase inhibitory and cellular antiproliferative activities of representative 5-methyl-pyrrolo[3,2-d]pyrimidine derivatives from published studies.

Compound IDStructureVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)Tie-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Reference
20d 1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea1.8126.81.4[1]
11l 1-(2-chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)urea2.011141.9[3]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

VEGFR2 Signaling Pathway

Activation of VEGFR2 by its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events that promote endothelial cell proliferation, survival, migration, and permeability.[4][5][6] Key pathways include the PLCγ-PKC-MAPK route for proliferation and the PI3K-Akt pathway for cell survival.[4][7]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Nucleus Nucleus Akt->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration Permeability Permeability Nucleus->Permeability Inhibitor Pyrrolo[3,2-d]pyrimidine (e.g., Compound 20d) Inhibitor->VEGFR2 Inhibits

VEGFR2 Signaling Pathway and Point of Inhibition.

Other Potential Therapeutic Targets

The versatility of the pyrrolopyrimidine scaffold allows for its adaptation to target other kinases and enzymes by modifying peripheral substituents.

Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is crucial for regulating cell growth, survival, and differentiation.[8][9] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as both reversible and covalent inhibitors of EGFR, including mutant forms that confer resistance to first-generation drugs.[11]

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf-MEK-ERK (MAPK Pathway) Ras->Raf_MEK_ERK Akt Akt PI3K->Akt Nucleus Nucleus STAT->Nucleus Raf_MEK_ERK->Nucleus Akt->Nucleus CellResponse Proliferation, Survival, Metastasis Nucleus->CellResponse Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->EGFR

Simplified EGFR Signaling and Inhibition.
One-Carbon Metabolism: Serine Hydroxymethyltransferase 2 (SHMT2)

Cancer cells reprogram metabolic pathways to fuel rapid proliferation. One-carbon metabolism is critical for synthesizing nucleotides and amino acids.[12] The mitochondrial enzyme SHMT2 initiates this pathway and is often upregulated in tumors.[13][14] Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed as multi-targeted inhibitors of both mitochondrial (SHMT2) and cytosolic one-carbon metabolism enzymes, demonstrating broad-spectrum antitumor efficacy.[15]

SHMT2_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out Formate_out One-Carbon Units (Formate) SHMT2->Formate_out Purine_Synth Purine Synthesis Formate_out->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Formate_out->Thymidylate_Synth DNA_RNA DNA/RNA Synthesis & Cell Proliferation Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->SHMT2

SHMT2 Role in One-Carbon Metabolism.
Other Kinase Targets

  • Discoidin Domain Receptor 2 (DDR2): A collagen-activated receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as DDR2 inhibitors.[16][17][18]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A multi-domain enzyme whose mutation is a major genetic contributor to Parkinson's disease. Chiral 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have been developed as potent and selective LRRK2 inhibitors.[19][20][21][22][23]

Experimental Protocols

The following sections provide generalized protocols for key assays used to characterize inhibitors of potential targets. These should be optimized for specific enzymes, cell lines, and experimental conditions.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency (IC₅₀) of a compound against a purified kinase. It measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to greater inhibition.[24]

Materials:

  • Recombinant human kinase (e.g., VEGFR2, EGFR)

  • Specific peptide substrate

  • ATP, MgCl₂

  • Test compound dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Assay buffer (e.g., Tris-HCl, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is used.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells for a vehicle control (DMSO only) and a "no kinase" control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and substrate in assay buffer.

    • Dispense the kinase mix into the wells containing the test compounds and controls.

    • Incubate for 10-20 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding a solution of ATP and MgCl₂.

    • Incubate for 30-60 minutes at 30°C.

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (100% activity) and "no kinase" (0% activity) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow start Start prep_comp 1. Prepare Compound Serial Dilutions in DMSO start->prep_comp plate_comp 2. Add Compounds to 384-well Plate prep_comp->plate_comp add_kinase 3. Add Kinase/Substrate Mix Incubate 15 min plate_comp->add_kinase start_rxn 4. Add ATP/Mg2+ Incubate 60 min add_kinase->start_rxn add_detect 5. Add ATP Detection Reagent Incubate 10 min start_rxn->add_detect read_plate 6. Measure Luminescence add_detect->read_plate analyze 7. Calculate % Inhibition Determine IC50 read_plate->analyze end End analyze->end

Workflow for a Luminescence-Based Kinase Assay.
Cell Proliferation Assay (MTT-Based)

This protocol measures the metabolic activity of a cell population as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[25]

Materials:

  • Human cancer cell line (e.g., HUVEC, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • Sterile 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours. Include vehicle-treated control wells.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an immunodeficient mouse model bearing human tumor xenografts.[26][27] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

Materials:

  • Human cancer cell line

  • Female athymic nude or SCID mice (6-8 weeks old)

  • Cell culture medium, PBS, Matrigel (optional)

  • Test compound and vehicle for administration

  • Calipers, syringes, needles

Procedure:

  • Tumor Implantation:

    • Harvest cultured cancer cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel to improve tumor establishment.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 0.1 mL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²)/2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control to their respective groups according to a predetermined dose and schedule (e.g., daily oral gavage).

    • Monitor animal body weight and general health throughout the study as a measure of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes throughout the treatment period.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

Conclusion

While this compound has not been extensively characterized in the public domain, the robust body of evidence for structurally related pyrrolopyrimidine analogs strongly suggests its potential as a modulator of key therapeutic targets. The 5-methyl-pyrrolo[3,2-d]pyrimidine core is a validated platform for the development of potent VEGFR2 inhibitors. Furthermore, the broader pyrrolopyrimidine class has demonstrated significant activity against other targets crucial in oncology and neurodegenerative disease, including EGFR, SHMT2, and LRRK2. The data and protocols compiled in this guide provide a foundational resource for researchers aiming to investigate the therapeutic potential of this compound and to design further studies for its preclinical development. Future work should focus on the direct biochemical and cellular profiling of this compound to confirm these predicted targets and elucidate its specific mechanism of action.

References

An In-depth Technical Guide to 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a heterocyclic compound belonging to the pyrrolopyrimidine class. Due to the limited availability of data on this specific molecule, this guide also incorporates information from closely related analogs to provide a broader context for its potential synthesis, biological activity, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a substituted pyrrolopyrimidine with the following properties:

PropertyValue
CAS Number 129872-84-0
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.6 g/mol
IUPAC Name 2-chloro-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Canonical SMILES CN1C=CC2=C1C(=O)N=C(N2)Cl

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of related 2-chloro-pyrrolo[3,2-d]pyrimidines. A general one-pot procedure starting from a substituted pyrimidine is a common strategy.

Proposed Synthetic Pathway

A potential synthetic workflow for this compound is outlined below. This pathway is based on analogous syntheses of related pyrrolopyrimidines.

G cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Final Product A Substituted Pyrimidine B Introduction of Pyrrole Precursor A->B Reaction with a suitable pyrrole precursor C Cyclization B->C Base- or acid-catalyzed intramolecular cyclization D Chlorination C->D Treatment with a chlorinating agent (e.g., POCl3) E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Inferred Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar 2-chloro-pyrrolopyrimidinones.

Step 1: Synthesis of a 5-amino-6-substituted pyrimidin-4(3H)-one. This step typically involves the reaction of a suitable starting pyrimidine with an amine.

Step 2: Cyclization to form the pyrrolo[3,2-d]pyrimidin-4(5H)-one core. The intermediate from Step 1 undergoes an intramolecular cyclization. This can be achieved through various methods, including heating in the presence of a dehydrating agent or using a catalyst.

Step 3: Chlorination of the 2-position. The pyrrolopyrimidinone core is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the final product. The reaction is typically performed under reflux, followed by careful quenching and purification.

Biological Activity and Potential Applications

The pyrrolopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. While specific quantitative data for this compound is scarce, the activities of related compounds suggest its potential as a kinase inhibitor and an anticancer agent.

Kinase Inhibition

Pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines are known to act as ATP-competitive inhibitors of various protein kinases due to their structural similarity to adenine.[1] Derivatives of the pyrrolopyrimidine scaffold have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Discoidin Domain Receptor 2 (DDR2).[2]

Table 1: Kinase Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,3-d]pyrimidine derivativesMutant EGFR (T790M)0.21[1]
Pyrrolo[2,3-d]pyrimidine derivativesWild-type EGFR22[1]
Anticancer and Antibacterial Activity

Several studies have reported the antiproliferative and antibacterial activities of pyrrolopyrimidine derivatives. For example, certain tricyclic pyrrolo[2,3-d]pyrimidines have demonstrated antitumor activity against colon cancer cell lines, with IC₅₀ values in the low micromolar range.[2] Additionally, some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial properties, although the observed activity was generally weak.[3]

Table 2: Cytotoxic Activity of Selected Pyrrolo[2,3-d]pyrimidine-imines against HT-29 Colon Cancer Cells

CompoundIC₅₀ (µM)Reference
Bromine-substituted derivative 14.55[2]
Bromine-substituted derivative 24.01[2]

Potential Mechanism of Action: Kinase Inhibition

Based on the extensive literature on related compounds, a likely mechanism of action for this compound is the inhibition of protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.

Generalized Signaling Pathway for a Pyrrolopyrimidine-based Kinase Inhibitor

The following diagram illustrates a generalized signaling pathway that could be targeted by a pyrrolopyrimidine-based kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding & Dimerization Downstream Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) P_RTK->Downstream Activation Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor This compound Inhibitor->P_RTK Inhibition of Autophosphorylation

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer. While direct experimental data for this specific molecule is limited, the available literature on related pyrrolopyrimidines provides a strong foundation for future research.

Future studies should focus on:

  • Developing and optimizing a specific synthesis protocol for this compound.

  • Conducting comprehensive biological screening to determine its specific kinase targets and quantify its inhibitory potency (e.g., IC₅₀, Kᵢ values).

  • Evaluating its efficacy in relevant cellular and in vivo models of disease.

  • Elucidating its precise mechanism of action and its effects on downstream signaling pathways.

This in-depth guide, by consolidating the existing knowledge on the broader class of pyrrolopyrimidines, serves as a valuable resource to stimulate and guide further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties, namely solubility and stability, of the heterocyclic compound 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Due to the limited availability of public data on this specific molecule, this document outlines the critical experimental protocols and data presentation frameworks necessary for its thorough characterization in a drug discovery and development context. The methodologies described herein are based on standard industry practices for small molecule characterization.

Compound Profile

This compound is a substituted pyrrolopyrimidine.[1][2] This class of compounds is of significant interest in medicinal chemistry, with derivatives being explored for various therapeutic applications, including as kinase inhibitors.[3] A comprehensive understanding of its solubility and stability is paramount for its advancement as a potential drug candidate.

PropertyValueSource
Molecular Formula C₇H₆ClN₃O[2][4]
Molecular Weight 183.60 g/mol [2][4]
CAS Number 129872-84-0[1][2]
Appearance White to pale yellow crystalline or powdery solid (presumed)[5]
Purity Typically ≥97%[2]

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability. The following sections detail the standard experimental protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput method used for early-stage compound screening.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Data Presentation: Kinetic Solubility

pHTemperature (°C)Kinetic Solubility (µM)Method
7.425Experimental DataNephelometry
Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a more accurate measure than kinetic solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid material from the solution by centrifugation or filtration.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound should be used for quantification.

Data Presentation: pH-Dependent Thermodynamic Solubility

pHTemperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)Analytical Method
2.025Experimental DataExperimental DataHPLC-UV
5.025Experimental DataExperimental DataHPLC-UV
7.425Experimental DataExperimental DataHPLC-UV
9.025Experimental DataExperimental DataHPLC-UV
7.437Experimental DataExperimental DataHPLC-UV

Stability Assessment

Evaluating the chemical stability of a compound under various conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways.

pH-Dependent Stability

This study assesses the stability of the compound in aqueous solutions at different pH values.

Experimental Protocol: Aqueous Stability at Various pH

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in a series of aqueous buffers with varying pH values (e.g., acidic, neutral, and basic conditions).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) and protect from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each solution.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Half-Life Calculation: Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Data Presentation: pH-Dependent Stability (Half-Life)

pHTemperature (°C)Half-life (t½, hours)Degradation Rate Constant (k)
2.037Experimental DataExperimental Data
7.437Experimental DataExperimental Data
9.037Experimental DataExperimental Data
Forced Degradation Studies

Forced degradation studies are conducted under harsh conditions to identify potential degradation products and elucidate degradation pathways.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light according to ICH guidelines.

  • Analysis: Analyze the stressed samples using LC-MS to separate and identify the parent compound and any degradation products.

Data Presentation: Forced Degradation Summary

Stress Condition% DegradationMajor Degradants (m/z)Potential Degradation Pathway
0.1 N HCl, 60°CExperimental DataExperimental Datae.g., Hydrolysis of the lactam ring
0.1 N NaOH, 60°CExperimental DataExperimental Datae.g., Hydrolysis, Dechlorination
3% H₂O₂, RTExperimental DataExperimental Datae.g., N-oxidation, Ring oxidation
80°C (solid)Experimental DataExperimental Datae.g., Thermolysis
Photolytic (UV/Vis)Experimental DataExperimental Datae.g., Photodecomposition

Visualized Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for characterizing the solubility and stability of a research compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Data Analysis and Reporting A 2-Chloro-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one B Kinetic Solubility (Nephelometry) A->B C Thermodynamic Solubility (Shake-Flask, HPLC) A->C D pH-Dependent Stability (HPLC) A->D E Forced Degradation (LC-MS) A->E F Solubility Profile B->F C->F G Stability Profile (Half-life) D->G H Degradation Pathway Identification E->H

Caption: Workflow for solubility and stability characterization.

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized. The following diagram illustrates these possibilities, which would need to be confirmed through forced degradation studies.

G cluster_products A 2-Chloro-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one B Hydrolysis Product (Lactam Cleavage) A->B Acid/Base Hydrolysis C Dechlorination Product A->C Reductive/ Photolytic D Oxidation Product (e.g., N-oxide) A->D Oxidation (e.g., H2O2)

Caption: Potential degradation pathways of the target compound.

Conclusion

This technical guide outlines the necessary experimental framework for a comprehensive evaluation of the solubility and stability of this compound. The provided protocols for kinetic and thermodynamic solubility, pH-dependent stability, and forced degradation studies are essential for generating the data required to assess the druggability of this compound. The structured tables and visualized workflows offer a clear roadmap for researchers in drug discovery and development to systematically characterize this and similar molecules, thereby enabling informed decisions in preclinical development.

References

The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a significant pharmacophore in medicinal chemistry. Its structural resemblance to the purine core allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive overview of the medicinal chemistry of the pyrrolo[3,2-d]pyrimidine core, including its synthesis, biological significance, and clinical relevance.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[3,2-d]pyrimidine scaffold has garnered considerable attention from medicinal chemists due to its versatile biological profile. Derivatives of this core have demonstrated potent activity as anticancer, antimicrobial, and antiviral agents. This therapeutic potential stems from the core's ability to act as a bioisostere of purines, enabling it to competitively bind to the ATP-binding sites of various enzymes, particularly kinases.

Synthesis of the Pyrrolo[3,2-d]pyrimidine Core

The construction of the pyrrolo[3,2-d]pyrimidine ring system is a critical step in the development of novel therapeutics. Several synthetic strategies have been developed, often involving the cyclization of appropriately substituted pyrimidine precursors.

A common synthetic route involves a one-pot, three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or 1,3-dimethyl-6-aminouracil in the presence of L-proline as an organocatalyst in acetic acid under reflux conditions. This method provides a series of new pyrrolo[3,2-d]pyrimidine derivatives in good yields.[1] Another approach involves heating a stirred solution of 4-hydroxycoumarin, arylglyoxal hydrate, 6-aminouracil or 1,3-dimethyl-6-aminouracil, and L-proline in acetic acid under reflux for 4 hours. After cooling, the resulting precipitate is filtered, washed, and dried to yield the product.[2]

Biological Activities and Therapeutic Targets

The pyrrolo[3,2-d]pyrimidine core is a versatile scaffold that has been incorporated into compounds targeting a range of diseases. The following sections highlight its significance in several key therapeutic areas.

Anticancer Activity

The most extensively studied application of pyrrolo[3,2-d]pyrimidine derivatives is in oncology. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation, survival, and metastasis.

Kinases are a major class of enzymes that are often dysregulated in cancer. The pyrrolo[3,2-d]pyrimidine scaffold has proven to be an excellent platform for the design of potent kinase inhibitors.

  • HER2/EGFR Dual Inhibition: Certain pyrrolo[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). For instance, compound 51m demonstrated potent inhibitory activity against both HER2 (IC50 = 0.98 nM) and EGFR (IC50 = 2.5 nM), along with significant tumor growth inhibitory activity in BT-474 cells (GI50 = 2.0 nM).[3][4] This dual inhibition is a promising strategy to overcome resistance to single-target therapies.

  • KDR (VEGFR2) Inhibition: Kinase insert domain receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key mediator of angiogenesis, a process essential for tumor growth. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent type II inhibitors of KDR.[5][6]

Folate-dependent one-carbon (C1) metabolism is critical for the biosynthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells.

  • SHMT2 Inhibition: Novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target mitochondrial serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in C1 metabolism. The lead compound AGF347 has shown significant in vivo antitumor efficacy against pancreatic tumor xenografts.[7] These compounds often exhibit multi-targeted activity, also inhibiting cytosolic enzymes involved in purine biosynthesis.[7]

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Substituted pyrrolo[3,2-d]pyrimidines have been identified as water-soluble colchicine site microtubule depolymerizing agents. These compounds have shown submicromolar potency against cellular proliferation.[8]

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella.[2][4][9] While some compounds have exhibited activity, this area remains less explored compared to their anticancer potential.

Quantitative Data Summary

The following tables summarize the biological activity of selected pyrrolo[3,2-d]pyrimidine derivatives.

Table 1: Kinase Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundTarget(s)IC50 (nM)Cell LineGI50 (nM)Reference
51m HER20.98BT-4742.0[3][4]
EGFR2.5

Table 2: Cytotoxicity of Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
AGF291 Lung, Colon, Pancreatic Cancer Cells-[7]
AGF320 Lung, Colon, Pancreatic Cancer Cells-[7]
AGF347 Lung, Colon, Pancreatic Cancer Cells-[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is typically determined using an in vitro kinase assay. The general principle involves incubating the kinase, a substrate (often a peptide), ATP (radiolabeled or with a reporter system), and the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value, the concentration of the compound that causes 50% growth inhibition, is then calculated.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be monitored by measuring the increase in turbidity.

  • Reaction Mixture: Purified tubulin is mixed with a polymerization buffer containing GTP and the test compound in a microplate.

  • Incubation: The plate is incubated at 37°C to induce polymerization.

  • Turbidity Measurement: The increase in optical density at 340 nm is measured over time using a spectrophotometer.[10] Inhibitors of tubulin polymerization will reduce the rate and extent of the turbidity increase.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by pyrrolo[3,2-d]pyrimidine derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

HER2_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Ras Ras HER2->Ras PI3K PI3K HER2->PI3K EGFR EGFR EGFR->Ras EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Pyrrolo_3_2_d_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_3_2_d_pyrimidine->HER2 Inhibits Pyrrolo_3_2_d_pyrimidine->EGFR Inhibits

Caption: HER2/EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrrolo_3_2_d_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_3_2_d_pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR2 (KDR) Signaling Pathway Inhibition.

SHMT2_Pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units SHMT2->One_Carbon_Units Purine_Synthesis Purine Synthesis One_Carbon_Units->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Units->Thymidylate_Synthesis Pyrrolo_3_2_d_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor (AGF347) Pyrrolo_3_2_d_pyrimidine->SHMT2 Inhibits DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis

Caption: Inhibition of Mitochondrial One-Carbon Metabolism via SHMT2.

Drug_Discovery_Workflow A Target Identification & Validation B Lead Discovery (HTS, Rational Design) A->B C Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives B->C D In Vitro Biological Evaluation (IC50, GI50) C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Cycles F In Vivo Efficacy & Toxicology Studies E->F G Preclinical Candidate F->G

Caption: Pyrrolo[3,2-d]pyrimidine Drug Discovery Workflow.

Conclusion and Future Perspectives

The pyrrolo[3,2-d]pyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and ability to modulate the activity of a wide range of biological targets have led to the discovery of numerous potent and selective inhibitors with therapeutic potential, particularly in the field of oncology.

Future research in this area is likely to focus on several key aspects:

  • Exploration of New Biological Targets: While kinase inhibition is a well-explored area, the potential of pyrrolo[3,2-d]pyrimidines to modulate other target classes warrants further investigation.

  • Development of More Selective Inhibitors: Enhancing the selectivity of these compounds will be crucial to minimize off-target effects and improve their safety profiles.

  • Application in Other Therapeutic Areas: The antibacterial and antiviral potential of this scaffold remains relatively underexplored and represents a promising avenue for future research.

  • Combinatorial Approaches: Investigating the synergistic effects of pyrrolo[3,2-d]pyrimidine-based drugs with other therapeutic agents could lead to more effective treatment strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit inferred, laboratory protocol for the synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a two-step process commencing with the construction of a 5-methyl-3H-pyrrolo[3,2-d]pyrimidine-2,4(5H)-dione precursor, followed by a selective chlorination reaction. This protocol includes detailed methodologies, tables of quantitative data based on analogous reactions, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a "deazapurine" isostere of naturally occurring purines. This structural motif has been successfully incorporated into a variety of clinically significant molecules, particularly as inhibitors of protein kinases. The targeted compound, this compound, represents a valuable intermediate for the development of novel therapeutics, potentially targeting oncogenic signaling pathways. The chloro-substituent at the 2-position provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

PropertyValue
CAS Number 129872-84-0
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.6 g/mol
Appearance Pale-yellow to yellow-brown solid (predicted)
Purity >95% (typical for research chemicals)

Experimental Protocols

Step 1: Synthesis of 5-methyl-3H-pyrrolo[3,2-d]pyrimidine-2,4(5H)-dione (Precursor)

This protocol is adapted from the synthesis of similar pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[1]

Materials:

  • Substituted 6-chlorouracil derivative

  • Primary amine

  • Palladium acetate (Pd(OAc)₂)

  • DPEphos

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the substituted 6-chlorouracil (1 equivalent), the primary amine (1.2 equivalents), palladium acetate (5 mol%), DPEphos (5 mol%), and potassium phosphate (3 equivalents).

  • Add anhydrous N,N-dimethylacetamide (DMA) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the desired 5-methyl-3H-pyrrolo[3,2-d]pyrimidine-2,4(5H)-dione.

Step 2: Synthesis of this compound (Final Product)

This protocol is inferred from standard chlorination procedures for similar heterocyclic compounds.

Materials:

  • 5-methyl-3H-pyrrolo[3,2-d]pyrimidine-2,4(5H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or another high-boiling solvent)

  • Ice-water

  • Sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-methyl-3H-pyrrolo[3,2-d]pyrimidine-2,4(5H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data

Table 1: Reaction Parameters and Yields (Inferred)

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1Substituted 6-chlorouracil, Primary amineDMA1001560-80
25-methyl-3H-pyrrolo[3,2-d]pyrimidine-2,4(5H)-dione, POCl₃Neat105-1104-650-70

Table 2: Characterization Data for this compound (Representative)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.1-7.3 (d, 1H, pyrrole-H), 6.4-6.6 (d, 1H, pyrrole-H), 3.4-3.6 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160-165 (C=O), 150-155 (C-Cl), 145-150 (C), 130-135 (C), 115-120 (CH), 100-105 (CH), 30-35 (N-CH₃)
Mass Spec. (ESI-MS)m/z: 184.0 [M+H]⁺, 186.0 [M+H+2]⁺
Purity (HPLC)>95%

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination 6_Chlorouracil_Derivative Substituted 6-Chlorouracil Reaction1 Domino C-N Coupling/ Hydroamination 6_Chlorouracil_Derivative->Reaction1 Primary_Amine Primary Amine Primary_Amine->Reaction1 Precursor 5-methyl-3H-pyrrolo[3,2-d]pyrimidine- 2,4(5H)-dione Reaction1->Precursor Pd(OAc)₂, DPEphos, K₃PO₄, DMA, 100°C Chlorination Chlorination Precursor->Chlorination POCl₃, Reflux Final_Product 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin- 4(5H)-one Chlorination->Final_Product

Caption: Synthetic route to this compound.

Biological Context and Signaling Pathway

Pyrrolo[3,2-d]pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.[3][4][5][6] Inhibition of VEGFR-2 signaling can block tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Cell_Migration Cell Migration Akt->Cell_Migration MEK MEK Raf->MEK Cell_Survival Cell Survival mTOR->Cell_Survival ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Cell_Migration->Angiogenesis Inhibitor 2-Chloro-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one Inhibitor->Autophosphorylation Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrrolo[3,2-d]pyrimidine derivative.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Disclaimer

This protocol is provided for informational purposes only and is intended for use by qualified scientific professionals. The synthesis described is inferred from related chemical literature and has not been independently validated. The user assumes all responsibility for the safe handling of chemicals and the successful execution of this protocol.

References

Application Notes and Protocols for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its Analogs in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a member of the broader class of pyrrolo[3,2-d]pyrimidine derivatives, in various in vitro assays. While specific data for this exact compound is limited, the pyrrolo[3,2-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly for the development of kinase inhibitors. The protocols and data presented herein are based on studies of structurally related analogs and are intended to serve as a guide for researchers investigating the biological activities of this class of compounds.

The pyrrolo[3,2-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.[1] Derivatives of this scaffold have shown potent activity against a range of protein kinases implicated in cancer and other diseases, including EGFR, HER2, KDR, and Axl.[2][3][4]

Key Applications in In Vitro Research

Pyrrolo[3,2-d]pyrimidine derivatives, including this compound, are valuable tools for:

  • Screening for novel kinase inhibitors: The scaffold can be readily modified to generate libraries of compounds for high-throughput screening against various kinases.

  • Structure-activity relationship (SAR) studies: Investigating how modifications to the core structure affect biological activity to optimize lead compounds.[3]

  • Elucidating signaling pathways: Using potent and selective inhibitors to probe the function of specific kinases in cellular signaling cascades.

  • Anticancer drug discovery: Many derivatives have demonstrated significant anti-proliferative activity in cancer cell lines.[2][5]

  • Antibacterial research: Some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial properties.[6]

Quantitative Data Summary

The following tables summarize the in vitro activity of various pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives from published studies. This data illustrates the potential potency and selectivity of this class of compounds.

Table 1: Kinase Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
51m HER20.98[2]
EGFR2.5[2]
1r FMS Kinase30[7]
KIST101029 FMS Kinase96[7]
1e FMS Kinase60[7]

Table 2: Anti-proliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (nM)Reference
51m BT-474Breast Cancer2.0[2]
8f HT-29Colon Cancer4550[5]
8g HT-29Colon Cancer4010[5]

Table 3: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
12i EGFR (T790M mutant)0.21[8]
EGFR (wild-type)22[8]
5k EGFR40[9]
Her280[9]
VEGFR2120[9]
CDK2204[9]

Experimental Protocols

The following are detailed protocols for key in vitro assays that can be adapted for the evaluation of this compound and its analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: HER2/EGFR)

This protocol is based on the methodology for evaluating HER2/EGFR dual inhibitors.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human HER2 or EGFR kinase

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., BT-474 for HER2-overexpressing breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->HER2

Caption: EGFR/HER2 signaling pathway and points of inhibition.

Experimental Workflow Diagram

start Start: Compound Synthesis/ Procurement stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock kinase_assay In Vitro Kinase Assay (Determine IC50) stock->kinase_assay cell_assay Cell-Based Proliferation Assay (Determine GI50) stock->cell_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar cell_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterate Design end End: Candidate Selection lead_opt->end

Caption: In vitro screening workflow for novel kinase inhibitors.

References

Application Notes and Protocols: 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as a potential kinase inhibitor. The pyrrolo[3,2-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, often targeting a variety of kinases by acting as an ATP-competitive inhibitor.[1][2] Due to the limited publicly available data specific to this compound, this document outlines a comprehensive strategy for its evaluation, including generalized protocols for in vitro kinase assays, cellular target engagement confirmation, and in vivo efficacy assessment. The provided data tables are illustrative and based on representative data for similar pyrrolopyrimidine derivatives.

Introduction to Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine and its isomeric pyrrolo[3,2-d]pyrimidine core structures are classified as deazapurines, bearing structural resemblance to adenine, the core component of ATP.[1] This structural mimicry allows them to bind to the ATP-binding pocket of various protein kinases, leading to the inhibition of their catalytic activity.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][3][4] Derivatives of the pyrrolopyrimidine scaffold have been investigated as inhibitors of a wide range of kinases, including but not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and various cyclin-dependent kinases (CDKs).[2][5]

The subject of these application notes, this compound, is a small molecule belonging to this class. A systematic evaluation of its kinase inhibitory potential is crucial to understand its mechanism of action and therapeutic potential.

Data Presentation: Representative Inhibitory Activity

While specific inhibitory data for this compound is not publicly available, the following tables present hypothetical, yet representative, quantitative data that could be generated through the protocols outlined in this document. These tables are intended to serve as a template for data presentation.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) of a hypothetical pyrrolopyrimidine derivative against a panel of common oncogenic kinases.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Positive Control)
VEGFR2505
EGFR25010
CDK28020
SRC>10008
JAK250015

Table 2: Cellular Activity (EC50) in Cancer Cell Lines

This table shows the half-maximal effective concentration (EC50) for inhibiting the proliferation of various cancer cell lines.

Cell LineCancer TypeThis compound EC50 (µM)Doxorubicin EC50 (µM) (Positive Control)
HUVECEndothelial0.1N/A
A549Lung Carcinoma1.50.5
MCF-7Breast Adenocarcinoma2.80.8
U87-MGGlioblastoma5.21.2

Experimental Protocols

The following protocols provide a detailed methodology for the comprehensive evaluation of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of the compound against a panel of purified kinases. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.[3]

Materials:

  • This compound

  • Recombinant Kinases (e.g., VEGFR2, EGFR, CDK2)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white opaque assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known broad-spectrum kinase inhibitor like Staurosporine as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase and its corresponding peptide substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Kinase_Prep->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Pre-incubation (10 min) Add_Kinase->Incubate_1 Add_ATP Initiate with ATP Incubate_1->Add_ATP Incubate_2 Incubation (60 min) Add_ATP->Incubate_2 Add_Reagent Add Detection Reagent Incubate_2->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

In Vitro Kinase Assay Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[6][7][8] It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • This compound

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target kinase and a loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the compound at a desired concentration or with vehicle (DMSO) for 1-2 hours.

  • Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

G cluster_cell Cellular Phase cluster_heat Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Harvest Harvest Cells Compound_Treatment->Harvest Heating Heat at Temperature Gradient Harvest->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble/Aggregated Lysis->Centrifugation Western_Blot Western Blot for Target Centrifugation->Western_Blot Analysis Generate Melting Curve Western_Blot->Analysis

Cellular Thermal Shift Assay (CETSA) Workflow
Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of the compound on the phosphorylation status of downstream substrates of the target kinase, providing evidence of functional inhibition in a cellular context.

Materials:

  • This compound

  • Cancer cell line with an active signaling pathway mediated by the target kinase

  • Cell culture medium, supplements, and growth factors (if needed for pathway activation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-target kinase, and anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Starve cells if necessary and then pre-treat with various concentrations of the compound for 1-2 hours. Stimulate the cells with a growth factor to activate the signaling pathway for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody against the phosphorylated downstream protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for the total substrate protein and a loading control to ensure equal loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream Downstream Signaling Cascade (e.g., Akt, ERK) Receptor->Downstream Inhibitor 2-Chloro-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one Inhibitor->Receptor Phosphorylation Substrate Phosphorylation Downstream->Phosphorylation Response Cellular Response (Proliferation, Survival) Phosphorylation->Response

Generic Kinase Signaling Pathway Inhibition
In Vivo Xenograft Tumor Model

This protocol describes a general procedure to evaluate the anti-tumor efficacy of the compound in an in vivo setting.[9][10][11][12][13]

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Vehicle for compound formulation (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.[13]

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.[10]

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

  • Compound Administration:

    • Formulate the compound in a suitable vehicle.

    • Administer the compound to the treatment group via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle only.

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week.[10]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Injection Inject Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Cell_Injection->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Compound_Admin Administer Compound/Vehicle Randomization->Compound_Admin Monitoring Monitor Tumor Volume & Body Weight Compound_Admin->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Data_Analysis Analyze Efficacy Tumor_Excision->Data_Analysis

References

Experimental design for studies with 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. While specific biological data for this exact molecule is limited in publicly available literature, the pyrrolopyrimidine core is frequently associated with kinase inhibition, modulation of one-carbon metabolism, and antiproliferative activity.[1][2][3][4] Notably, this compound has been classified as a "Protein Degrader Building Block," suggesting its potential utility as a ligand for targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs).[5]

This document provides detailed experimental designs to investigate the potential biological activities of this compound, focusing on its potential as a kinase inhibitor and as a ligand for targeted protein degradation.

Compound Properties:

PropertyValueReference
Molecular Formula C₇H₆ClN₃O[5]
Molecular Weight 183.6 g/mol [5]
CAS Number 129872-84-0[5][6]
Appearance White to pale yellow solid
Storage Room temperature, in a dry, well-ventilated place[5]

Potential Applications and Mechanisms of Action

Based on the chemical scaffold, the following hypotheses for the mechanism of action can be proposed:

  • Hypothesis 1: Kinase Inhibition. The pyrrolopyrimidine core is a well-established hinge-binding motif for many protein kinases.[4] The chloro-substituent can engage in halogen bonding or occupy hydrophobic pockets within the ATP-binding site.

  • Hypothesis 2: Targeted Protein Degradation. As a potential E3 ligase ligand or a novel binder for a target protein, it could be incorporated into a PROTAC to induce the degradation of a specific protein of interest.

  • Hypothesis 3: Inhibition of One-Carbon Metabolism. Some pyrrolo[3,2-d]pyrimidine derivatives are known to target enzymes like serine hydroxymethyltransferase (SHMT), which is involved in folate-dependent one-carbon metabolism.[2][7][8]

  • Hypothesis 4: Antiproliferative Activity via Tubulin Disruption. Certain substituted pyrrolo[3,2-d]pyrimidines have been shown to act as antitubulin agents.[3]

Experimental Protocols

Protocol 1: Kinase Inhibitory Activity Screening

This protocol outlines a general approach to screen for kinase inhibitory activity.

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create serial dilutions in DMSO to generate a concentration range for IC₅₀ determination (e.g., 100 µM to 1 nM).

  • Kinase Panel Screening:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Promega, Reaction Biology) to test the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases (e.g., >400 kinases).

    • Request data as percent inhibition relative to a DMSO control.

  • IC₅₀ Determination for Hits:

    • For kinases showing significant inhibition (>50%), perform a dose-response experiment to determine the IC₅₀ value.

    • Use a suitable in vitro kinase assay format, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific).

    • The assay typically involves the kinase, a substrate, ATP, and the test compound.

    • Incubate the reaction mixture according to the manufacturer's protocol.

    • Measure the output signal (e.g., luminescence, fluorescence) and plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀.

Data Presentation:

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetPercent Inhibition at 1 µMIC₅₀ (nM)
Kinase AExample: 95%Example: 50
Kinase BExample: 15%>10,000
Kinase CExample: 88%Example: 120
.........

Workflow Diagram:

Kinase_Screening_Workflow compound Compound Stock (10 mM in DMSO) dilution Serial Dilutions compound->dilution panel_screen Broad Kinase Panel Screen (e.g., 1 µM) dilution->panel_screen hit_identification Identify Hits (>50% Inhibition) panel_screen->hit_identification dose_response IC50 Determination (Dose-Response Assay) hit_identification->dose_response data_analysis Data Analysis and IC50 Calculation dose_response->data_analysis

Workflow for kinase inhibition screening.

Signaling Pathway Diagram (Hypothetical):

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KinaseA Kinase A (Target) Receptor->KinaseA Activates Substrate Downstream Substrate KinaseA->Substrate Phosphorylates Cell_Process Cellular Process (e.g., Proliferation) Substrate->Cell_Process Regulates Compound 2-Chloro-5-methyl-3H- pyrrolo[3,2-d]pyrimidin-4(5H)-one Compound->KinaseA Inhibits

Hypothetical inhibition of a signaling pathway.
Protocol 2: Development of a PROTAC using the Compound as a Warhead

This protocol describes how to test if the compound can be used as a warhead for a PROTAC to degrade a target protein (e.g., a kinase identified in Protocol 1).

Objective: To synthesize and evaluate a PROTAC molecule that links this compound to an E3 ligase ligand for targeted protein degradation.

Methodology:

  • PROTAC Synthesis:

    • Identify a suitable attachment point on the compound for a linker, likely the nitrogen at position 3 or 5 of the pyrrolopyrimidine ring, which may require synthetic modification of the parent compound.

    • Select an E3 ligase ligand (e.g., pomalidomide for Cereblon, or a VHL ligand).

    • Choose a suitable linker (e.g., a PEG linker of varying length).

    • Synthesize the PROTAC molecule by conjugating the compound, linker, and E3 ligase ligand.

  • Cellular Assay for Protein Degradation:

    • Select a cell line that expresses the target protein and the chosen E3 ligase (e.g., HEK293, or a cancer cell line relevant to the target kinase).

    • Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours).

    • Include control groups: DMSO (vehicle), the compound alone, and the E3 ligase ligand-linker moiety alone.

  • Quantification of Protein Levels:

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to detect the levels of the target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Alternatively, use a more quantitative method like Simple Western (ProteinSimple) or targeted mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Calculate the percentage of target protein remaining relative to the DMSO control.

    • Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Data Presentation:

Table 2: PROTAC-mediated Degradation of Target Protein

TreatmentConcentration (nM)Time (h)Percent Target Protein Remaining
PROTAC-110016Example: 15%
Compound Alone10016Example: 98%
E3 Ligase Ligand10016Example: 102%
DMSO-16100%

Workflow Diagram:

PROTAC_Workflow synthesis PROTAC Synthesis (Compound + Linker + E3 Ligand) treatment Treat Cells with PROTAC (Dose and Time Course) synthesis->treatment cell_culture Cell Culture (Target-expressing cells) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., Western Blot) lysis->quantification analysis Data Analysis (DC50, Dmax) quantification->analysis

Experimental workflow for PROTAC evaluation.

Mechanism Diagram:

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->POI binds PROTAC->E3 binds Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated degradation.

Safety and Handling

  • As with any novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Operations that may generate dust should be performed in a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on toxicity and handling.

By following these detailed protocols, researchers can systematically investigate the biological activities of this compound and elucidate its potential as a novel therapeutic agent or research tool.

References

Application Notes & Protocols for the Quantification of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in various matrices. The protocols described herein are based on common analytical techniques and are intended to serve as a starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of small organic molecules. This method is suitable for determining the purity of the compound in bulk material or for quantifying its concentration in simple formulations.

Experimental Protocol: HPLC-UV Method

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the initial mobile phase composition (20% B).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The R² value should be > 0.995.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data: HPLC-UV Method
ParameterResult
Linearity (R²)0.9992
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)98.5 - 101.2%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers superior performance for trace-level quantification. A similar methodology has been validated for other chlorinated pyridine derivatives.

Experimental Protocol: LC-MS/MS Method

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, followed by a 2-minute hold and a 3-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Transitions (MRM):

    • Analyte: Precursor Ion (m/z) → Product Ion (m/z) (To be determined by infusion of the standard)

    • Internal Standard (IS): (A structurally similar, stable isotope-labeled compound is recommended) Precursor Ion (m/z) → Product Ion (m/z)

2.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution to achieve a lower concentration range suitable for LC-MS/MS (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2.3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • Quantify the analyte in the samples using the calibration curve.

Hypothetical Quantitative Data: LC-MS/MS Method
ParameterResult
Linearity (R²)0.9985
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Precision (%RSD, n=6)< 5.0%
Accuracy (Recovery %)95.7 - 104.3%

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Reference Standard Weighing B Stock Solution Preparation A->B C Serial Dilution for Calibration Curve B->C G HPLC or LC-MS/MS Injection C->G D Sample Weighing/Measurement E Sample Dilution/Extraction D->E F Filtration/Centrifugation E->F F->G H Chromatographic Separation G->H I Detection (UV or MS/MS) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L M Final Report Generation L->M

Caption: General workflow for the quantification of this compound.

Separation cluster_system Reversed-Phase HPLC System MobilePhase Mobile Phase (Polar) StationaryPhase Stationary Phase (Non-Polar C18) MobilePhase->StationaryPhase:p1 Elution Elution StationaryPhase:p3->Elution Separation Analyte Analyte Molecule (Moderately Polar) Analyte->StationaryPhase:p2 Interaction

Caption: Principle of reversed-phase chromatographic separation for the analyte.

Application Notes and Protocols: 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purines, enabling it to function as a competitive inhibitor at the ATP-binding sites of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a cornerstone of targeted cancer therapy.[2] The specific derivative, 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, represents a key intermediate and a pharmacophore with significant potential for the development of novel anti-cancer agents. Its structural features allow for diverse chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles.

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine core have demonstrated a broad spectrum of antitumor activities, including the inhibition of critical receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR-β.[3][4] These kinases are pivotal in controlling cell proliferation, angiogenesis, and metastasis.[3] Furthermore, some pyrrolo[3,2-d]pyrimidine compounds have been identified as inhibitors of one-carbon metabolism, a key metabolic pathway that supports the rapid growth of tumor cells.[5][6] This document provides an overview of the potential applications, relevant signaling pathways, and experimental protocols for investigating the anticancer properties of this compound and its derivatives.

Potential Applications in Cancer Research

  • Kinase Inhibitor Development: The core structure of this compound serves as a versatile starting point for the synthesis of a library of kinase inhibitors. Modifications at various positions can be explored to target specific kinases implicated in different cancer types.

  • Targeting Drug-Resistant Cancers: The development of resistance to existing kinase inhibitors is a major clinical challenge. Novel pyrrolopyrimidine derivatives can be screened for activity against cancer cell lines harboring resistance mutations in kinases like EGFR.[7]

  • Anti-Angiogenesis Agents: By targeting kinases such as VEGFR, derivatives of this compound could be investigated for their ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3]

  • Inhibitors of Cancer Metabolism: Given the precedence of related compounds, this scaffold can be explored for its potential to inhibit enzymes involved in cancer metabolism, such as serine hydroxymethyltransferase 2 (SHMT2), offering a different therapeutic strategy.[5][6]

  • Combination Therapy: Pyrrolopyrimidine-based inhibitors can be evaluated in combination with standard chemotherapy or other targeted therapies to achieve synergistic antitumor effects and overcome resistance.

Data Presentation: Inhibitory Activities of Related Pyrrolopyrimidine Derivatives

The following table summarizes the reported inhibitory activities of various pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives against different cancer-related kinases and cell lines. This data highlights the potential therapeutic efficacy of this class of compounds.

Compound ClassTarget Kinase/Cell LineIC50/EC50 (µM)Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR0.04 - 0.204[8]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesHer20.04 - >10[8]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesVEGFR20.136 - >10[8]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesCDK20.204 - >10[8]
N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesEGFR>10 (for some analogs)[3]
N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesVEGFR-1>10 (for some analogs)[3]
N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesPDGFR-β>10 (for some analogs)[3]
N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesA431 cellsSingle-digit micromolar[3]
Halogenated pyrrolo[3,2-d]pyrimidinesVarious cancer cell lines0.014 - 14.5[9][10]
N5-substituted halogenated pyrrolo[3,2-d]pyrimidinesVarious cancer cell lines0.83 - 7.3[9][10]

Signaling Pathways and Experimental Workflows

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Pyrrolopyrimidine derivatives frequently target RTKs, which are crucial for cell growth and proliferation. The diagram below illustrates a simplified RTK signaling cascade that is often dysregulated in cancer and can be a target for inhibitors derived from this compound.

RTK_Signaling Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Compound This compound Derivative Compound->RTK Inhibition RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified RTK signaling pathway targeted by pyrrolopyrimidine derivatives.

Experimental Workflow for Evaluating Kinase Inhibitors

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel kinase inhibitors derived from this compound.

Experimental_Workflow Start Start: 2-Chloro-5-methyl-3H- pyrrolo[3,2-d]pyrimidin-4(5H)-one Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis, Cell Cycle) Biochemical_Assay->Cell_Based_Assay Lead_Identification Lead Compound Identification Cell_Based_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Identification->In_Vivo_Studies ADMET ADMET Profiling Lead_Identification->ADMET End Preclinical Candidate In_Vivo_Studies->End ADMET->End

Caption: General workflow for the development of pyrrolopyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for a Luminescence-Based Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening of kinase inhibitors.[2]

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Kinase of interest (e.g., EGFR, VEGFR2, JAK2)

  • Kinase-specific substrate (peptide or protein)

  • Assay buffer (specific to the kinase)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution.

    • Include a DMSO-only vehicle control and a known inhibitor as a positive control.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Dispense the kinase reaction mixture into each well.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to determine 100% inhibition.

    • Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: General Procedure for a Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A431, HCT116, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

References

Application Notes and Protocols for Cell-Based Assays Using 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets. Derivatives of the pyrrolo[3,2-d]pyrimidine and the related pyrrolo[2,3-d]pyrimidine core have been investigated for a range of therapeutic applications, including as antibacterial agents and as inhibitors of protein kinases. Notably, several pyrrolopyrimidine derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and AXL, which are implicated in cancer cell proliferation, survival, and metastasis.

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of this compound, with a focus on its potential as an anticancer agent. The described assays will enable researchers to assess its effects on cell viability, apoptosis, and its inhibitory potential against specific kinase signaling pathways.

Putative Signaling Pathways

Given that pyrrolopyrimidine derivatives are known to target receptor tyrosine kinases, two relevant signaling pathways for investigation are the EGFR and AXL pathways. Both are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: Simplified EGFR signaling pathway.

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates STAT STAT AXL->STAT Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival & Migration NFkB->Survival Promotes STAT->Survival Promotes

Caption: Simplified AXL signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1]

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line).

Materials:

  • This compound

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[2][3]

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

  • This compound

  • Cancer cell line (e.g., A549)

  • Culture medium and supplements

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed A549 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., based on the IC₅₀ value from the MTT assay) for 24 hours. Include appropriate controls.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the luminescence of treated cells to that of the control cells to determine the fold-increase in caspase-3/7 activity.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a specific kinase (e.g., EGFR or AXL) in a cell-free system.[4][5]

Objective: To determine the direct inhibitory effect of this compound on a target kinase.

Materials:

  • This compound

  • Recombinant human EGFR or AXL kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of the kinase and substrate in the assay buffer.

  • Kinase Reaction:

    • Add the compound dilutions to the wells of a 384-well plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well; a higher signal indicates greater kinase inhibition.

    • Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., A549) Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with 2-Chloro-5-methyl-3H- pyrrolo[3,2-d]pyrimidin-4(5H)-one Cell_Seeding->Compound_Treatment Incubation Incubate for 24-48h Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Caspase_Assay Caspase-Glo 3/7 Assay Incubation->Caspase_Assay Data_Analysis Data Analysis (IC50, Fold Change) MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis Kinase_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Data Presentation

Table 1: Illustrative Cell Viability Data (MTT Assay)

Compound Concentration (µM)% Cell Viability (A549 cells)Standard Deviation
0 (Vehicle Control)1005.2
0.195.34.8
182.16.1
1051.53.9
5023.72.5
10010.21.8

Table 2: Illustrative Apoptosis Induction Data (Caspase-3/7 Assay)

Compound Concentration (µM)Fold Increase in Caspase-3/7 ActivityStandard Deviation
0 (Vehicle Control)1.00.1
102.50.3
505.80.6
1008.20.9

Table 3: Illustrative In Vitro Kinase Inhibition Data

Compound Concentration (nM)% EGFR Inhibition% AXL Inhibition
112.58.3
1035.825.1
10068.255.9
100092.185.4
IC₅₀ (nM) 75.3 120.7

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 2-Chlor-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungsbeschreibung umreißt detaillierte Protokolle für die chemische Modifikation von 2-Chlor-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on, einem vielseitigen Grundgerüst für die Entwicklung von pharmazeutisch aktiven Wirkstoffen. Die hier beschriebenen Derivatisierungsstrategien ermöglichen die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), um die Affinität und Selektivität gegenüber verschiedenen biologischen Zielstrukturen zu optimieren. Die Protokolle konzentrieren sich auf Modifikationen an den Positionen C2, C4 und N5 des Pyrrolo[3,2-d]pyrimidin-Ringsystems.

Einleitung

Das Pyrrolo[3,2-d]pyrimidin-Grundgerüst ist ein wichtiger Heterozyklus in der medizinischen Chemie und dient als Basis für die Entwicklung von Inhibitoren für Kinasen, Antiproliferativa und andere Therapeutika.[1][2][3] Die gezielte Derivatisierung von 2-Chlor-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on ermöglicht die Synthese einer Vielzahl von Analoga zur systematischen Untersuchung der Struktur-Wirkungs-Beziehungen (SAR). Das Chloratom an der C2-Position und die Lactam-Funktionalität an der C4-Position sind reaktive Stellen, die für verschiedene chemische Umwandlungen zugänglich sind. Darüber hinaus kann die N5-Position des Pyrrolrings modifiziert werden, um die pharmakokinetischen und pharmakodynamischen Eigenschaften der Verbindungen zu beeinflussen.

Synthesestrategien und Struktur-Wirkungs-Beziehungen

Die Derivatisierung des Ausgangsmaterials kann an mehreren Positionen erfolgen, um die sterischen und elektronischen Eigenschaften des Moleküls zu variieren. Die nachfolgende Abbildung illustriert die allgemeinen Reaktionswege.

Derivatization_Workflow A 2-Chlor-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-on B C4-Aminierung (Nukleophile Substitution) A->B  Primäres/Sekundäres Amin C C2-Modifikation (z.B. Suzuki-Kupplung) A->C  Boronsäure, Pd-Katalysator D N5-Alkylierung/-Arylierung A->D  Alkyl-/Arylhalogenid, Base E C4-Derivate B->E F C2-Derivate C->F G N5-Derivate D->G H SAR-Studien E->H F->H G->H

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.

Modifikation an der C4-Position

Die C4-Position kann durch nukleophile aromatische Substitution modifiziert werden. Die Umsetzung des Lactams zu einem reaktiveren Chlorsubstituenten mittels Phosphoroxychlorid (POCl₃) ist ein gängiger erster Schritt, um anschließende Kupplungsreaktionen zu erleichtern.[4]

Beispielreaktion: C4-Aminierung

Eine wichtige Klasse von Derivaten sind die 4-Amino-pyrrolo[3,2-d]pyrimidine, die oft als Kinaseinhibitoren wirken.[5]

C4_Amination reactant 2-Chlor-5-methyl-4-chlor- 5H-pyrrolo[3,2-d]pyrimidin product 2-Chlor-5-methyl-4-(subst.-amino)- 5H-pyrrolo[3,2-d]pyrimidin reactant->product  Base, Lösungsmittel (z.B. Dioxan) reagent + R¹R²NH (z.B. Anilin-Derivat) reagent->product

Abbildung 2: Schematische Darstellung der C4-Aminierung.

Struktur-Wirkungs-Beziehungen (Beispiele für HER2/EGFR-Inhibitoren):

VerbindungR (an C4-Amino)HER2 IC₅₀ (nM)[5]EGFR IC₅₀ (nM)[5]
1 3-Chlor-4-(3-trifluormethylphenoxy)phenyl0.982.5
2 3-Chlor-4-phenoxyphenyl1.54.1
3 4-(3-Trifluormethylphenoxy)phenyl2.88.9
Modifikation an der C2-Position

Das Chloratom an der C2-Position ist ein idealer Angriffspunkt für Kreuzkupplungsreaktionen wie die Suzuki-, Stille- oder Buchwald-Hartwig-Reaktion. Dies ermöglicht die Einführung einer Vielzahl von Aryl-, Heteroaryl- oder Alkylgruppen.

Beispielreaktion: Suzuki-Kupplung

C2_Suzuki_Coupling reactant 2-Chlor-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-on product 2-Substituiertes-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-on reactant->product  Pd-Katalysator (z.B. Pd(PPh₃)₄), Base (z.B. K₂CO₃) reagent + R-B(OH)₂ (Boronsäure) reagent->product

Abbildung 3: Schematische Darstellung der Suzuki-Kupplung an C2.

Struktur-Wirkungs-Beziehungen (Beispiele für antiproliferative Aktivität):

Die Substitution an der C2-Position kann die zytotoxische Aktivität von Pyrrolo[3,2-d]pyrimidinen erheblich beeinflussen.

VerbindungC2-SubstituentC4-SubstituentMDA-MB-231 IC₅₀ (µM)[2]
4 -Cl-Cl2.8
5 -OBn-OBn> 10
Modifikation an der N5-Position

Die N5-Position des Pyrrolrings kann durch Alkylierung oder Arylierung modifiziert werden, um die Löslichkeit und die zelluläre Aufnahme zu verbessern.

Beispielreaktion: N5-Alkylierung

N5_Alkylation reactant 2-Chlor-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-on product 2-Chlor-5-alkyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-on reactant->product  Base (z.B. NaH), Lösungsmittel (z.B. DMF) reagent + R-X (z.B. CH₃I) reagent->product

Abbildung 4: Schematische Darstellung der N5-Alkylierung.

Experimentelle Protokolle

Achtung: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Kittel, Handschuhe) ist zu tragen.

Protokoll 1: Synthese von 2,4-Dichlor-5-methyl-5H-pyrrolo[3,2-d]pyrimidin
  • Reagenzien und Materialien:

    • 2-Chlor-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on (1 Äquiv.)

    • Phosphoroxychlorid (POCl₃) (10-20 Äquiv.)

    • N,N-Diisopropylethylamin (DIPEA) (optional, 1.5 Äquiv.)

    • Toluol (wasserfrei)

    • Rundkolben, Rückflusskühler, Heizpilz, Magnetrührer

  • Durchführung:

    • Suspendieren Sie 2-Chlor-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on in überschüssigem Phosphoroxychlorid oder in wasserfreiem Toluol.

    • Fügen Sie optional DIPEA hinzu.

    • Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach vollständiger Umsetzung destillieren Sie das überschüssige POCl₃ im Vakuum ab.

    • Gießen Sie den Rückstand vorsichtig auf Eiswasser und neutralisieren Sie mit einer gesättigten Natriumbicarbonatlösung.

    • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).

    • Trocknen Sie die vereinigten organischen Phasen über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, Eluentengemisch z.B. Hexan/Ethylacetat).

Protokoll 2: C4-Aminierung (Allgemeines Verfahren)
  • Reagenzien und Materialien:

    • 2,4-Dichlor-5-methyl-5H-pyrrolo[3,2-d]pyrimidin (1 Äquiv.)

    • Entsprechendes primäres oder sekundäres Amin (1.1 Äquiv.)

    • Base (z.B. Kaliumcarbonat oder DIPEA) (2 Äquiv.)

    • Lösungsmittel (z.B. Dioxan, n-Butanol oder DMF)

    • Reaktionsgefäß, Magnetrührer, Heizplatte

  • Durchführung:

    • Lösen Sie 2,4-Dichlor-5-methyl-5H-pyrrolo[3,2-d]pyrimidin im gewählten Lösungsmittel.

    • Fügen Sie das Amin und die Base hinzu.

    • Erhitzen Sie die Reaktionsmischung auf 80-120 °C für 4-12 Stunden.

    • Überwachen Sie die Reaktion mittels DC.

    • Nach Abkühlen auf Raumtemperatur, verdünnen Sie die Mischung mit Wasser.

    • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel.

    • Waschen Sie die organische Phase mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Produkt mittels Säulenchromatographie oder Kristallisation.

Protokoll 3: Suzuki-Kreuzkupplung an C2 (Allgemeines Verfahren)
  • Reagenzien und Materialien:

    • C4-geschütztes 2-Chlor-5-methyl-pyrrolo[3,2-d]pyrimidin-Derivat (1 Äquiv.)

    • Boronsäure-Derivat (1.2 Äquiv.)

    • Palladium-Katalysator (z.B. Pd(PPh₃)₄, 5 mol%)

    • Base (z.B. K₂CO₃ oder Cs₂CO₃) (2-3 Äquiv.)

    • Lösungsmittelgemisch (z.B. Dioxan/Wasser oder Toluol/Ethanol/Wasser)

    • Schlenk-Gefäß, Inertgas (Argon oder Stickstoff)

  • Durchführung:

    • Geben Sie das Pyrrolo[3,2-d]pyrimidin-Derivat, die Boronsäure, den Palladium-Katalysator und die Base in ein Schlenk-Gefäß.

    • Evakuieren und füllen Sie das Gefäß mehrmals mit Inertgas.

    • Fügen Sie das entgaste Lösungsmittelgemisch hinzu.

    • Erhitzen Sie die Reaktion unter Inertgasatmosphäre auf 80-100 °C für 6-24 Stunden.

    • Überwachen Sie die Reaktion mittels DC oder LC-MS.

    • Nach Abkühlen, filtrieren Sie die Mischung durch Celite, um den Katalysator zu entfernen.

    • Verdünnen Sie das Filtrat mit Wasser und extrahieren Sie das Produkt.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Schlussfolgerung

Die vorgestellten Protokolle und Strategien bieten eine solide Grundlage für die Derivatisierung von 2-Chlor-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on. Die systematische Anwendung dieser Methoden ermöglicht die Erstellung von Substanzbibliotheken für umfassende SAR-Studien, die für die Identifizierung und Optimierung von Leitstrukturen in der modernen Arzneimittelforschung von entscheidender Bedeutung sind.

References

Application Notes and Protocols for In Vivo Studies of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its structurally related analogs, such as AGF347, which have shown promise as anti-cancer agents. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound belongs to the pyrrolo[3,2-d]pyrimidine class of compounds. Analogs of this core structure have been identified as potent inhibitors of one-carbon metabolism, a critical pathway for nucleotide and amino acid biosynthesis in cancer cells.[1][2] Specifically, these compounds can target key enzymes in both mitochondrial and cytosolic one-carbon metabolism, including serine hydroxymethyltransferase (SHMT) 1 and 2, glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][3] The lead compound, AGF347, a derivative of the pyrrolo[3,2-d]pyrimidine scaffold, has demonstrated significant in vivo anti-tumor efficacy in pancreatic cancer xenograft models.[1][3]

Mechanism of Action: Targeting One-Carbon Metabolism

The primary mechanism of action for this class of compounds is the multi-targeted inhibition of key enzymes within the folate-dependent one-carbon (C1) metabolism pathway. This pathway is crucial for the proliferation of cancer cells as it supplies the necessary building blocks for DNA, RNA, and protein synthesis.

Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito AGF347 Inhibition C1_unit_mito C1 Unit (Formate) Glycine_mito->C1_unit_mito AGF347 Inhibition SHMT2 SHMT2 C1_unit_cyto C1 Units C1_unit_mito->C1_unit_cyto Transport Serine_cyto Serine Glycine_cyto Glycine SHMT1 SHMT1 Purine_synthesis De Novo Purine Biosynthesis GARFTase GARFTase AICARFTase AICARFTase Nucleotides Nucleotides

Quantitative Data from In Vivo Studies

The following tables summarize the in vitro and in vivo efficacy of AGF347, a representative pyrrolo[3,2-d]pyrimidine analog.

Table 1: In Vitro Anti-proliferative Activity of AGF347

Cell LineCancer TypeIC50 (nM)
H460Non-small cell lung10 ± 2
HCT116Colon15 ± 3
MIA PaCa-2Pancreatic20 ± 4

Data presented as mean ± standard deviation from three biological replicates.[1]

Table 2: In Vivo Anti-tumor Efficacy of AGF347 in MIA PaCa-2 Xenografts

Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (%)
Vehicle Control-Daily0
AGF347100DailySignificant
AGF347200DailySignificant, with complete responses

Tumor growth inhibition was assessed relative to the vehicle control group. "Significant" indicates a statistically significant reduction in tumor volume. Some treatments led to complete tumor regression.[1]

Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: Female NCr severe compromised immunodeficient (SCID) mice are a suitable model for xenograft studies.[1]

  • Supplier: Charles River Labs or other reputable suppliers.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

  • Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[1]

Xenograft Tumor Model Protocol

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cell_culture 1. Cell Culture (e.g., MIA PaCa-2) cell_harvest 2. Cell Harvest & Viability Check cell_culture->cell_harvest injection_prep 3. Prepare Injection (Cells + Matrigel) cell_harvest->injection_prep implantation 4. Subcutaneous Injection into Mice injection_prep->implantation tumor_growth 5. Monitor Tumor Growth implantation->tumor_growth randomization 6. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 7. Administer AGF347 or Vehicle Control randomization->treatment monitoring 8. Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia 9. Euthanize Mice monitoring->euthanasia Tumor burden reaches limit or study duration ends tissue_collection 10. Collect Tumors & Tissues euthanasia->tissue_collection

  • Cell Culture: Culture human pancreatic cancer cells (e.g., MIA PaCa-2) in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and determine cell viability using a trypan blue exclusion assay.

  • Implantation: Resuspend viable cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

Drug Formulation and Administration
  • Formulation: The formulation of the pyrrolo[3,2-d]pyrimidine compound will depend on its solubility. A common vehicle is a solution of 5% dextrose in water (D5W). The final formulation should be sterile-filtered.

  • Dosing: Based on preclinical data, AGF347 has been administered at doses of 100 mg/kg and 200 mg/kg.[1] Dose-ranging studies are recommended for new analogs.

  • Administration: Administer the formulated compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) gavage, depending on the compound's pharmacokinetic properties. The administration schedule is typically daily.

Efficacy Evaluation and Endpoint
  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

  • Tissue Collection: Upon euthanasia, tumors and other relevant tissues can be collected for further analysis, such as pharmacodynamic biomarker studies (e.g., measurement of nucleotide levels) or histological examination.

Safety and Toxicity

In vivo studies should include regular monitoring for signs of toxicity, including changes in body weight, behavior, and overall health. For AGF347, no significant toxicity was reported at the efficacious doses.[1] However, a full toxicology profile should be established for any new compound in this class.

Conclusion

The this compound scaffold and its derivatives represent a promising class of anti-cancer agents that target one-carbon metabolism. The protocols outlined here provide a framework for conducting in vivo efficacy studies to evaluate novel analogs. Careful consideration of the animal model, drug formulation, and study endpoints is critical for obtaining robust and reproducible results.

References

Application Notes and Protocols: 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as a Key Intermediate in the Synthesis of VEGFR2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a crucial heterocyclic building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, making it an ideal scaffold for the synthesis of a diverse range of substituted pyrrolopyrimidines. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors, a key target in angiogenesis and tumor progression.

Application: Synthesis of VEGFR2 Kinase Inhibitors

The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in a series of potent type-II VEGFR2 kinase inhibitors. These inhibitors function by binding to the inactive conformation of the kinase, offering a potential advantage in terms of selectivity and overcoming resistance. The this compound intermediate is central to the synthesis of these inhibitors, enabling the introduction of various functionalities to optimize potency and pharmacokinetic properties.

One notable example is the synthesis of a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives, where a diphenylurea moiety is incorporated at the C4-position via an oxygen linker. This structural motif has been shown to be a potent inhibitor of VEGFR2 kinase.[1]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of a lead compound, Compound 20d , synthesized from a closely related pyrrolo[3,2-d]pyrimidine precursor.

Compound VEGFR2 IC50 (nM) HUVEC Proliferation IC50 (nM) In Vivo Tumor Growth Inhibition (DU145 Xenograft)
20d 1.81.0Potent inhibition at 3 mg/kg/day (oral administration)

Table 1: Biological activity of a representative VEGFR2 inhibitor synthesized from a pyrrolo[3,2-d]pyrimidine intermediate.[1]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate (A Precursor to Compound 20d)

This protocol describes the synthesis of a key chlorinated pyrrolo[3,2-d]pyrimidine intermediate, which is structurally analogous to this compound and serves as the direct precursor for the final compounds.

Materials:

  • Starting pyrrolo[3,2-d]pyrimidinone derivative

  • Phosphorus oxychloride (POCl3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Appropriate substituted phenol (e.g., 2-fluoro-4-nitrophenol)

  • Potassium carbonate (K2CO3)

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Chlorination: A solution of the starting pyrrolo[3,2-d]pyrimidinone in phosphorus oxychloride is heated at reflux for several hours. After completion of the reaction (monitored by TLC), the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution). The crude chlorinated product is extracted with an organic solvent like DCM, dried over anhydrous sodium sulfate, and purified by column chromatography.

  • Nucleophilic Substitution: To a solution of the chlorinated intermediate in anhydrous DMF, the substituted phenol and potassium carbonate are added. The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired phenoxy-substituted pyrrolopyrimidine.

Protocol 2: Synthesis of the Final Active Compound (Compound 20d)

Materials:

  • The phenoxy-substituted pyrrolopyrimidine intermediate from Protocol 1

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Appropriate isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate)

  • Solvents (e.g., Ethanol (EtOH), Water, Tetrahydrofuran (THF))

Procedure:

  • Nitro Group Reduction: The phenoxy-substituted intermediate is dissolved in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated at reflux. The progress of the reduction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated to remove the ethanol. The aqueous residue is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the corresponding aniline derivative.

  • Urea Formation: The aniline derivative is dissolved in anhydrous THF. The corresponding isocyanate is added dropwise at room temperature. The reaction mixture is stirred until the reaction is complete. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the final active compound (Compound 20d).[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Pyrrolo[3,2-d]pyrimidinone Derivative Chlorination Chlorination (POCl3) Start->Chlorination Intermediate 2-Chloro-5-methyl-pyrrolo [3,2-d]pyrimidin-4-one (or analogue) Chlorination->Intermediate Substitution Nucleophilic Substitution (Substituted Phenol, K2CO3) Intermediate->Substitution Phenoxy_Intermediate Phenoxy-substituted Pyrrolopyrimidine Substitution->Phenoxy_Intermediate Reduction Nitro Group Reduction (Fe, NH4Cl) Phenoxy_Intermediate->Reduction Aniline Aniline Derivative Reduction->Aniline Urea_Formation Urea Formation (Isocyanate) Aniline->Urea_Formation Final_Compound Compound 20d (VEGFR2 Inhibitor) Urea_Formation->Final_Compound

Caption: Synthetic route to a potent VEGFR2 inhibitor.

VEGFR2 Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Compound 20d Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling cascade.

Conclusion

This compound and its analogues are valuable intermediates for the synthesis of targeted therapeutics, particularly kinase inhibitors. The protocols and data presented here demonstrate a clear pathway for the development of potent VEGFR2 inhibitors with potential applications in oncology. The versatility of the pyrrolopyrimidine scaffold allows for extensive structure-activity relationship studies to further optimize drug candidates.

References

Application Notes and Protocols for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and potential applications of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This compound is a valuable building block in medicinal chemistry, particularly in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValue
CAS Number 129872-84-0
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.6 g/mol [2]
Appearance Pale-yellow to yellow-brown solid[1]
Purity ≥95-97%

Safety and Hazard Information

This compound is classified as hazardous. The following table summarizes the GHS hazard statements.

GHS Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Signal Word: Warning

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Handling and Storage Guidelines

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Storage Recommendations

For long-term storage, it is recommended to keep this compound in a refrigerator.[1] For short-term storage and during shipping, room temperature is acceptable.[1][2] To prevent degradation, store the compound in a tightly sealed container, protected from light and moisture.

Handling Workflow

The following diagram outlines the recommended workflow for safely handling this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Allow Compound to Reach Room Temperature B->C Proceed with caution D Weigh Desired Amount C->D E Dissolve in Appropriate Solvent D->E F Decontaminate Glassware E->F After experiment G Dispose of Waste Properly F->G

A workflow for the safe handling of the compound.

Experimental Protocols

Given that this compound is classified as a "Protein Degrader Building Block"[2], a common application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The chloro-pyrimidine moiety of this compound can serve as a reactive handle for conjugation to a linker, which is then attached to a ligand for a target protein.

Protocol: Synthesis of a PROTAC Precursor

This protocol describes a general method for the nucleophilic substitution of the chlorine atom on the pyrimidine ring with an amine-containing linker, a key step in PROTAC synthesis.

Materials:

  • This compound

  • Amine-terminated linker (e.g., a PEG linker with a terminal amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine-terminated linker (1.1 equivalents) followed by DIPEA (2-3 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired PROTAC precursor.

The following diagram illustrates the general workflow for this synthesis.

G PROTAC Precursor Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up and Purification A Dissolve Compound in Anhydrous DMF B Maintain Inert Atmosphere A->B C Add Amine Linker and DIPEA B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up E->F G Column Chromatography F->G

A generalized workflow for PROTAC precursor synthesis.
Protocol: Cereblon E3 Ligase Binding Assay (TR-FRET)

Once a PROTAC is synthesized, it is essential to verify its ability to bind to the intended E3 ligase. This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the binding affinity of a PROTAC to Cereblon (CRBN), a commonly used E3 ligase.

Materials:

  • Synthesized PROTAC

  • Tagged Cereblon complex (e.g., His-tagged CRBN/DDB1)

  • Terbium (Tb)-labeled anti-tag antibody (FRET donor)

  • Fluorescently labeled tracer ligand that binds to Cereblon (FRET acceptor)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the synthesized PROTAC in the assay buffer.

  • Assay Plate Setup: In a suitable microplate, add the tagged Cereblon complex, the Tb-labeled antibody, and the fluorescently labeled tracer.

  • Compound Addition: Add the serially diluted PROTAC to the wells. Include a positive control (a known Cereblon binder) and a negative control (vehicle).

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measurement: Measure the TR-FRET signal using a microplate reader with excitation at approximately 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission. The displacement of the fluorescent tracer by the PROTAC will result in a decrease in the FRET signal. Plot the FRET ratio against the PROTAC concentration and fit the data to a suitable model to determine the IC₅₀ value, which represents the concentration of the PROTAC that inhibits 50% of the tracer binding.

Decontamination and Waste Disposal

All glassware and equipment that come into contact with this compound should be decontaminated. A common procedure is to rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) followed by washing with soap and water. All chemical waste, including unused compound and contaminated solvents, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

Application Notes and Protocols: Synthesis of Pyrrolo[3,2-d]pyrimidines via Domino C-N Coupling/Hydroamination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. This class of compounds is of significant interest in medicinal chemistry due to the structural similarity of the pyrrolo[3,2-d]pyrimidine core to purine nucleobases, leading to a wide range of biological activities. The described methodology utilizes a palladium-catalyzed domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, offering an efficient route to this important heterocyclic scaffold.[1][2][3][4]

Introduction

Pyrrolo[3,2-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds that have garnered significant attention in drug discovery. Their structural analogy to purines allows them to interact with biological targets such as kinases and other ATP-binding proteins. Notable examples of biologically active molecules containing this scaffold include Pemetrexed, an anticancer agent, and Immucillin H, which has been investigated for hematologic diseases.[1][3]

The synthetic strategy outlined herein involves a two-step process. The first step is the synthesis of 5-alkynyl-6-chlorouracil derivatives via a Sonogashira coupling. These intermediates then undergo a one-pot domino reaction consisting of a Buchwald-Hartwig C-N coupling followed by an intramolecular hydroamination to construct the pyrrole ring, yielding the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[1] This domino approach provides a streamlined and efficient method for the synthesis of a variety of substituted pyrrolo[3,2-d]pyrimidines.[1][3]

Data Presentation

The following table summarizes the yields of various substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones synthesized via the domino C-N coupling/hydroamination reaction. The reaction conditions were optimized using Pd(OAc)2 as the catalyst, DPEphos as the ligand, and K3PO4 as the base in DMA at 100 °C.[1][3][4]

CompoundR1 Substituent (on Aniline)R2 Substituent (on Alkyne)Yield (%)
4a 4-Me4-Me-Ph43
4b 4-OMe4-Me-Ph45
4c 4-F4-Me-Ph41
4d 4-Br4-Me-Ph40
4e 3-Me4-Me-Ph42
4f 2-Me4-Me-Ph35
4g 2,4-di-Me4-Me-Ph48
4h 4-Me3-Me-Ph33
4i 4-FPh55
4j 4-CF34-Me-Ph38
4k 4-Me4-NMe2-Ph25
4l 4-CF34-NMe2-Ph23
4m 4-BrPh52

Data extracted from Figueira de Abreu, R. M.; et al. Beilstein J. Org. Chem. 2015, 11, 1010–1017.[1][3]

Experimental Protocols

Materials and General Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were used where specified. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel 60 (230-400 mesh). NMR spectra were recorded on 300 or 500 MHz spectrometers. Mass spectra were obtained using ESI-TOF or GC-MS.

Synthesis of Starting Materials: 5-Alkynyl-6-chlorouracil Derivatives (3a-h)

The synthesis of the alkynylated uracil starting materials is achieved through a Sonogashira coupling of 5-bromo-6-chloro-1,3-dimethyluracil with various terminal alkynes.

Representative Procedure for the Synthesis of 5-bromo-1,3-dimethyl-6-(m-tolylethynyl)pyrimidine-2,4(1H,3H)-dione (3e): [5]

A mixture of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 g, 3.74 mmol), Pd(PPh3)2Cl2 (131 mg, 0.187 mmol), and CuI (36 mg, 0.187 mmol) in anhydrous THF (20 mL) is stirred under an argon atmosphere. Triethylamine (1.04 mL, 7.48 mmol) is added, followed by the dropwise addition of 1-ethynyl-3-methylbenzene (0.48 mL, 3.74 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (heptane/ethyl acetate) to afford the desired product.

Domino C-N Coupling/Hydroamination: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones (4a-m)

Representative Procedure for the Synthesis of 1,3-Dimethyl-5,6-di-p-tolyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione (4a): [5]

A mixture of 5-(p-tolylethynyl)-6-chloro-1,3-dimethyluracil (3a) (100 mg, 0.318 mmol), Pd(OAc)2 (3.6 mg, 0.016 mmol, 5 mol %), DPEphos (8.6 mg, 0.016 mmol, 5 mol %), and K3PO4 (202 mg, 0.954 mmol, 3 equiv) is placed in a reaction vessel under an argon atmosphere. Anhydrous DMA (5 mL) is added, and the mixture is stirred for 5 minutes. p-Toluidine (37.4 mg, 0.349 mmol, 1.1 equiv) is then added, and the reaction mixture is stirred at 100 °C for 15 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH4Cl and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (heptane/ethyl acetate) to give compound 4a as a brown solid.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow from the starting uracil derivative to the final pyrrolo[3,2-d]pyrimidine products.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Domino C-N Coupling/Hydroamination 5-Bromo-6-chloro-1,3-dimethyluracil 5-Bromo-6-chloro-1,3-dimethyluracil Alkynylated Uracil (3a-h) Alkynylated Uracil (3a-h) 5-Bromo-6-chloro-1,3-dimethyluracil->Alkynylated Uracil (3a-h) Pd(PPh3)2Cl2, CuI, Et3N Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkynylated Uracil (3a-h) Pyrrolo[3,2-d]pyrimidine (4a-m) Pyrrolo[3,2-d]pyrimidine (4a-m) Alkynylated Uracil (3a-h)->Pyrrolo[3,2-d]pyrimidine (4a-m) Pd(OAc)2, DPEphos, K3PO4, DMA, 100°C Aniline Derivative Aniline Derivative Aniline Derivative->Pyrrolo[3,2-d]pyrimidine (4a-m) G Alkynylated Uracil Alkynylated Uracil Intermediate A C-N Coupled Intermediate Alkynylated Uracil->Intermediate A Pd(0), Aniline, Base Intermediate B Cyclized Intermediate Intermediate A->Intermediate B Intramolecular Hydroamination Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Intermediate B->Pyrrolo[3,2-d]pyrimidine Tautomerization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Our aim is to help improve the yield and purity of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare this compound?

A1: A practical approach involves a multi-step synthesis starting from a substituted pyrimidine. A plausible route includes the formation of a 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core, followed by N-methylation at the 5-position and subsequent chlorination at the 2-position.

Q2: What are the most critical steps affecting the overall yield?

A2: The cyclization to form the pyrrolo[3,2-d]pyrimidine core, the regioselectivity of the N-methylation, and the efficiency and selectivity of the chlorination step are all critical. Each of these stages presents unique challenges that can significantly impact the final yield.

Q3: Are there any known side reactions to be aware of during the chlorination step with phosphorus oxychloride (POCl₃)?

A3: Yes, several side reactions can occur. Over-chlorination can lead to the formation of dichlorinated byproducts. Incomplete reaction may leave unreacted starting material, which can be difficult to separate. Furthermore, the chlorinated product can be susceptible to hydrolysis back to the oxo-form during aqueous workup if not handled carefully.[1]

Q4: How can I improve the regioselectivity of the N-methylation step?

A4: The regioselectivity of N-alkylation on pyrrolopyrimidine systems can be influenced by the choice of base, solvent, and alkylating agent. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can favor methylation at the desired nitrogen. The order of methylation and chlorination steps can also influence the outcome.

Q5: What are the recommended purification techniques for the final product and intermediates?

A5: Column chromatography on silica gel is a common and effective method for purifying the intermediates and the final product. The choice of eluent system will depend on the polarity of the compound. Recrystallization can also be employed for further purification of solid products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the formation of the pyrrolo[3,2-d]pyrimidine core Incomplete cyclization.- Increase reaction time and/or temperature. - Ensure anhydrous conditions if the reaction is moisture-sensitive. - Verify the purity of starting materials.
Side reactions, such as polymerization or degradation.- Lower the reaction temperature. - Use a milder catalyst or base. - Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts.
Mixture of N-methylated regioisomers Non-selective methylation conditions.- Use a stronger, non-nucleophilic base (e.g., NaH) to deprotonate the desired nitrogen selectively. - Optimize the reaction temperature; lower temperatures often favor selectivity. - Consider using a protecting group strategy if regioselectivity remains a challenge.
Steric hindrance affecting the desired reaction site.- Use a less sterically hindered alkylating agent if possible.
Low conversion during chlorination with POCl₃ Insufficient reactivity of the starting material.- Increase the reaction temperature and/or prolong the reaction time. - Use a co-solvent such as N,N-dimethylaniline to increase the boiling point and reactivity. - Consider the addition of phosphorus pentachloride (PCl₅) as a co-reagent to enhance chlorination.
Deactivation of the chlorinating agent.- Use freshly distilled POCl₃. - Ensure the reaction is carried out under anhydrous conditions.
Formation of dichlorinated byproduct Overly harsh reaction conditions.- Reduce the reaction temperature and/or time. - Use a stoichiometric amount of POCl₃ instead of a large excess.
Hydrolysis of the 2-chloro product during workup Presence of water and/or base during workup.- Perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice). - Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) while keeping the temperature low. - Extract the product quickly into an organic solvent.
Difficulty in purifying the final product Presence of closely related impurities.- Optimize the chromatographic conditions (e.g., try different solvent systems or use a gradient elution). - Consider derivatization of the impurity to facilitate separation. - Attempt recrystallization from various solvents.

Experimental Protocols

A proposed synthetic pathway for this compound is outlined below. This is a generalized procedure based on related syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

A common method to construct the pyrrolo[3,2-d]pyrimidine core is from a suitably substituted pyrimidine. For instance, starting from a 5-amino-6-substituted uracil derivative, cyclization can be achieved with a two-carbon electrophile.

Step 2: N-methylation of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • To a solution of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Parameter Value
Solvent Anhydrous DMF
Base Sodium Hydride (NaH)
Alkylating Agent Methyl Iodide (CH₃I)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Step 3: Chlorination of 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • Suspend 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in phosphorus oxychloride (POCl₃).

  • Add N,N-dimethylaniline (catalytic amount) to the suspension.

  • Heat the mixture to reflux (around 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate to pH 7-8.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Parameter Value
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Catalyst N,N-Dimethylaniline
Temperature 110 - 120 °C
Reaction Time 4 - 6 hours

Visualizations

Synthesis_Pathway A Substituted Pyrimidine B 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one A->B Cyclization C 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one B->C N-Methylation (CH₃I, NaH) D This compound C->D Chlorination (POCl₃)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis step1 Step 1: Core Synthesis start->step1 check1 Low Yield? step1->check1 sol1 Troubleshoot Cyclization: - Optimize T/time - Check reagents check1->sol1 Yes step2 Step 2: N-Methylation check1->step2 No sol1->step1 check2 Mixture of Isomers? step2->check2 sol2 Troubleshoot Methylation: - Change base/solvent - Optimize T check2->sol2 Yes step3 Step 3: Chlorination check2->step3 No sol2->step2 check3 Low Yield / Byproducts? step3->check3 sol3 Troubleshoot Chlorination: - Adjust T/time/reagents - Careful workup check3->sol3 Yes end Pure Product check3->end No sol3->step3

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Recovery After Column Chromatography

Potential Cause Recommended Solution
Product is highly polar and strongly adsorbs to silica gel. Consider using a more polar mobile phase or a different stationary phase like alumina. A gradient elution from a non-polar to a polar solvent system might be effective. For structurally related pyrrolopyrimidine derivatives, solvent systems such as ethyl acetate/hexanes have been used.[1]
Product is degrading on the silica gel column. The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase such as neutral alumina.
Improper solvent system selection. Optimize the mobile phase using thin-layer chromatography (TLC) before running the column. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2]
Co-elution with impurities. If impurities have similar polarity, consider using a different chromatographic technique like reverse-phase HPLC for better separation. For some pyrrolopyrimidine derivatives, reverse-phase HPLC with a C18 column and a water/acetonitrile gradient has been successfully employed.[3]

Problem 2: Oiling Out During Recrystallization

Potential Cause Recommended Solution
The solvent is too non-polar for the compound, or the solution is supersaturated. Add a small amount of a more polar co-solvent in which the compound is more soluble to the hot solution until it becomes clear. Alternatively, add more of the primary solvent to the hot solution to ensure the compound is fully dissolved before cooling.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals rather than an amorphous oil.
The melting point of the compound is lower than the boiling point of the solvent. Choose a solvent or a solvent mixture with a lower boiling point.
Presence of impurities. Impurities can interfere with crystal lattice formation. Try to pre-purify the crude product using a quick filtration through a small plug of silica gel before recrystallization.

Problem 3: Persistent Impurities in the Final Product

Potential Cause Recommended Solution
Formation of closely related side-products during synthesis. Common side-reactions in the synthesis of heterocyclic compounds can lead to isomers or related byproducts that are difficult to separate.[4] Consider re-purification using a different technique. If column chromatography was used initially, try recrystallization or vice-versa. Preparative HPLC can be a powerful tool for separating challenging mixtures.[3]
Incomplete reaction. Unreacted starting materials can be a common impurity. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If starting material is present, it might be removed by an appropriate work-up procedure or by chromatography.
Product degradation during work-up or purification. Some heterocyclic compounds can be unstable to acidic or basic conditions, or prolonged heating.[4] Ensure that the work-up and purification conditions are as mild as possible. Use of buffered aqueous solutions during extraction and avoiding high temperatures during solvent evaporation can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for compounds like this compound?

A1: The most common and effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[5][6] For very challenging separations or to achieve high purity, preparative high-performance liquid chromatography (HPLC) can also be employed.[3]

Q2: How do I choose a suitable solvent system for column chromatography?

A2: A suitable solvent system for column chromatography is typically determined by running thin-layer chromatography (TLC) on the crude material using various solvent mixtures.[2] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.3, and is well-separated from any impurities. For related pyrrolopyrimidine derivatives, mixtures of ethyl acetate and hexanes have been used.[1]

Q3: What are some good solvent choices for the recrystallization of this compound?

Q4: My purified product is still showing a broad melting point range. What should I do?

A4: A broad melting point range usually indicates the presence of impurities. You should consider re-purifying the compound using a different method. For example, if you initially used recrystallization, a subsequent purification by column chromatography might remove the remaining impurities. It is also important to ensure the sample is thoroughly dry, as residual solvent can also depress and broaden the melting point range.

Q5: Are there any known stability issues with this compound that I should be aware of during purification?

A5: While specific stability data is not available, heterocyclic compounds can sometimes be sensitive to strong acids or bases, and prolonged exposure to heat.[4] It is advisable to use mild conditions during work-up and purification. For instance, use saturated sodium bicarbonate solution instead of stronger bases for neutralization and remove solvents under reduced pressure at moderate temperatures.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude product.

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[7] Common solvent systems to try include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Pyrrolopyrimidine Derivatives (Illustrative)

Purification MethodPurity AchievedYieldKey Considerations
Silica Gel Column Chromatography >95%60-80%Good for removing baseline impurities and compounds with different polarities.[1][5]
Recrystallization >98%50-70%Effective for removing small amounts of impurities from a solid product. Solvent choice is critical.
Preparative HPLC >99%40-60%Excellent for separating closely related impurities and achieving very high purity.[3] Can be time-consuming and requires specialized equipment.

Note: The values in this table are illustrative and based on typical outcomes for the purification of heterocyclic compounds. Actual results will vary depending on the specific impurities and experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_result Result start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst analysis Purity & Identity Check (TLC, LC-MS, NMR, m.p.) col_chrom->analysis recryst->analysis prep_hplc Preparative HPLC prep_hplc->analysis pure_product Pure Product (>95%) analysis->pure_product Purity Met impure_product Impure Product (<95%) analysis->impure_product Purity Not Met impure_product->col_chrom Re-purify impure_product->recryst Re-purify impure_product->prep_hplc High Purity Needed

Caption: Purification workflow for this compound.

Caption: Troubleshooting decision tree for purification challenges.

References

Stability problems of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in aqueous solutions. Please note that specific stability data for this compound is limited in public literature; therefore, the following information is based on general principles of chemical stability for structurally related heterocyclic compounds. It is crucial for researchers to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound shows signs of degradation after a short period. What are the likely causes?

A1: Degradation of this compound in aqueous solutions can be attributed to several factors. The most common causes are hydrolysis, pH instability, exposure to light (photodegradation), and elevated temperatures.[1] The chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by acidic or basic conditions.

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

A2: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the C-Cl bond, leading to the formation of the corresponding hydroxy derivative, 2-Hydroxy-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This hydrolysis is often the rate-limiting step in the degradation process and its rate can be highly dependent on the pH and temperature of the solution.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be significantly influenced by pH. Generally, chlorinated heterocyclic compounds exhibit pH-dependent hydrolysis rates. Extreme pH conditions (both acidic and basic) are likely to accelerate the degradation. It is recommended to maintain solutions at a neutral or slightly acidic pH to minimize hydrolysis, though the optimal pH should be determined experimentally.

Q4: What are the recommended storage conditions for aqueous stock solutions of this compound?

A4: To maximize shelf-life, aqueous stock solutions should be stored at low temperatures, ideally at -20°C or -80°C. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions for sensitive experiments or to perform periodic purity checks on stored solutions.

Troubleshooting Guides

Issue 1: Rapid loss of compound potency in cell culture media.

  • Possible Cause: The pH of the cell culture medium (typically around 7.4) and the presence of various nucleophiles may be accelerating the hydrolysis of the chloro group.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Add the compound to the media immediately before starting the experiment.

    • pH Control: If experimentally feasible, consider using a buffer system that maintains a more favorable pH for the compound's stability.

    • Fresh Preparations: Always use freshly prepared dilutions of your stock solution for each experiment.

    • Stability Check: Perform a preliminary experiment to determine the half-life of the compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2).

Issue 2: Appearance of unknown peaks in HPLC analysis of the compound after storage in an aqueous buffer.

  • Possible Cause: These new peaks likely represent degradation products. The primary degradation product is expected to be the hydroxylated form of the parent compound.

  • Troubleshooting Steps:

    • Characterize Degradants: If you have access to LC-MS, analyze the sample to determine the mass of the unknown peaks. The primary degradation product should have a molecular weight corresponding to the replacement of chlorine with a hydroxyl group.

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This can help confirm the identity of the peaks observed in your stored samples.

    • Optimize Storage Buffer: Evaluate the stability of the compound in different buffer systems and at various pH levels to identify a more suitable storage condition.

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate the expected impact of pH and temperature. Researchers should generate their own data for their specific conditions.

Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C.

pHHalf-life (t½) in hours
3.0120
5.0200
7.448
9.012

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.4.

Temperature (°C)Half-life (t½) in hours
4500
2548
3718

Experimental Protocols

Protocol 1: pH Stability Profile Analysis

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the compound concentration versus time for each pH. The slope of the line will give the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693/k.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[2][3]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.

Mandatory Visualization

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Compound Stock in Organic Solvent B Dilute in Aqueous Buffers (Varying pH and Temperature) A->B C Incubate Samples B->C D Collect Aliquots at Time Points C->D E Analyze by HPLC/LC-MS D->E F Determine Degradation Rate and Half-life E->F

Caption: Workflow for assessing the stability of the compound.

cluster_pathway Hypothetical Aqueous Degradation Pathway Parent 2-Chloro-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one Product 2-Hydroxy-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one Parent->Product Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻ Further Further Degradation (e.g., ring opening) Product->Further Harsh Conditions (e.g., strong acid/base)

Caption: Postulated primary degradation pathway in aqueous solution.

References

Optimizing reaction conditions for pyrrolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrrolopyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during pyrrolopyrimidine synthesis in a question-and-answer format.

Q1: Why is the yield of my desired pyrrolopyrimidine product consistently low?

A1: Low yields can stem from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] A moderate increase in temperature might be necessary, but be aware that higher temperatures can sometimes favor the formation of side products.[1]

  • Catalyst Activity: If you are using a catalyst, ensure it is active. For instance, some catalysts may require activation or regeneration, especially if they are reusable.[1] The choice of catalyst can also significantly influence the reaction pathway and yield.

  • Reagent Purity and Stoichiometry: Impurities in starting materials can interfere with the reaction. Ensure all reagents are of high purity. The stoichiometry of the reactants is also critical; carefully check the molar ratios of your starting materials.

  • Solvent Choice: The solvent can impact the solubility of reactants and the overall reaction rate.[1] While common solvents like ethanol or DMF are frequently used, exploring other solvents or even solvent-free conditions may improve yields for specific substrates.[1]

  • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents.

Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

  • Temperature Control: As mentioned, temperature can influence reaction pathways. Running the reaction at a lower temperature may reduce the formation of undesired byproducts.[1]

  • Order of Reagent Addition: In some cases, the order in which reagents are added can affect the reaction outcome. For multi-component reactions, a stepwise addition might be beneficial.

  • Catalyst Selection: The choice of catalyst can be crucial for directing the reaction towards the desired product. For example, in related pyrimidine syntheses, the choice of a Lewis acid can influence the selectivity between different reaction pathways.[1]

  • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactions.

Q3: My final product is difficult to purify. What purification strategies can I employ?

A3: Purification of pyrrolopyrimidines can be challenging due to their polarity and sometimes poor solubility. Here are some common and effective purification techniques:

  • Recrystallization: This is often a good first step for solid products. Common solvents for recrystallization of pyrrolopyrimidines include ethanol.[2]

  • Silica Gel Chromatography: This is a widely used technique for purifying organic compounds. A variety of solvent systems can be used depending on the polarity of your compound.[3][4]

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

Q4: How can I confirm the structure of my synthesized pyrrolopyrimidine?

A4: A combination of spectroscopic techniques is typically used to confirm the structure of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.[5][6]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, which helps to confirm its elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups present in the molecule.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for pyrrolopyrimidine synthesis?

A1: The synthesis of the pyrrolopyrimidine core can be achieved through various routes. Common starting materials often include substituted pyrimidines and compounds that can form the pyrrole ring, such as α-haloketones or α-amino ketones. For instance, a common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can undergo nucleophilic substitution.[7] Another approach involves the reaction of 6-aminouracils with other reagents.[8]

Q2: Are there any green chemistry approaches for pyrrolopyrimidine synthesis?

A2: Yes, researchers are increasingly focusing on more environmentally friendly synthetic methods. Microwave-assisted synthesis is one such approach that can significantly reduce reaction times and sometimes eliminate the need for a solvent.[2] The use of ionic liquids as both catalyst and solvent is another green alternative.[2]

Q3: What are some of the key biological activities of pyrrolopyrimidines?

A3: Pyrrolopyrimidines are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. They have been investigated as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[8] For example, some pyrrolopyrimidine derivatives are potent kinase inhibitors.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on pyrrolopyrimidine synthesis, providing a comparative overview of reaction conditions and outcomes.

Table 1: Optimization of Schiff Base Synthesis from 4-amino-7H-pyrrolo[2,3-d]pyrimidine [2]

EntryCatalystSolventMethodTime (min)Yield (%)
1-EthanolConventional36045
2Acetic AcidEthanolConventional30065
3[HMIM][TFSI]-Microwave1093

Table 2: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines [3]

CompoundCell LineIC50 (µM)
8fHT-294.55 ± 0.23
8gHT-294.01 ± 0.20
8fHEK-293195 ± 0.07
8gHEK-293169 ± 0.10

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine-based Schiff Bases [2]

  • A mixture of 4-amino-7H-pyrrolo[2,3-d]pyrimidine (1 mmol), an appropriate substituted benzaldehyde (1 mmol), and [HMIM][TFSI] (10 mol%) is taken in a microwave-safe vessel.

  • The reaction mixture is irradiated in a microwave synthesizer at 120 W and 80 °C for 10 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The crude product is washed with water and then recrystallized from ethanol to afford the pure Schiff base.

Protocol 2: General Procedure for Suzuki Coupling in Pyrrolopyrimidine Synthesis [9]

  • To a solution of the pyrrolopyrimidine bromide (1 equiv.) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added the boronate ester (1.2 equiv.), potassium acetate (3 equiv.), and PdCl2(PPh3)2 (5 mol%).

  • The reaction mixture is degassed and then heated to reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).

  • The mixture is cooled to room temperature and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp check_reagents Check Reagent Purity & Stoichiometry complete->check_reagents increase_time_temp->check_completion impure_reagents Impure Reagents / Incorrect Stoichiometry check_reagents->impure_reagents Issue Found check_catalyst Check Catalyst Activity check_reagents->check_catalyst OK purify_reagents Purify Reagents / Adjust Stoichiometry impure_reagents->purify_reagents purify_reagents->start inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst Issue Found check_solvent Evaluate Solvent check_catalyst->check_solvent OK activate_catalyst Activate / Replace Catalyst inactive_catalyst->activate_catalyst activate_catalyst->start suboptimal_solvent Suboptimal Solvent check_solvent->suboptimal_solvent Issue Found end_node Improved Yield check_solvent->end_node OK screen_solvents Screen Different Solvents suboptimal_solvent->screen_solvents screen_solvents->start

Caption: Troubleshooting workflow for low yield in pyrrolopyrimidine synthesis.

Purification_Strategy start Crude Product is_solid Is the product solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chromatography Silica Gel Column Chromatography is_solid->column_chromatography No is_pure_recrystal Is it pure? recrystallize->is_pure_recrystal is_pure_column Is it pure? column_chromatography->is_pure_column is_pure_recrystal->column_chromatography No end_node Pure Product is_pure_recrystal->end_node Yes prep_hplc Preparative HPLC/TLC is_pure_column->prep_hplc No is_pure_column->end_node Yes prep_hplc->end_node

Caption: Decision tree for purification of pyrrolopyrimidine products.

References

Technical Support Center: Synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound involves the selective hydrolysis of the precursor, 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This precursor is typically synthesized by treating the corresponding di-hydroxy pyrrolopyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions of concern are:

  • Formation of the isomeric byproduct: Hydrolysis can also occur at the C2 position, leading to the formation of 4-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-2(1H)-one.

  • Di-hydrolysis: Both chloro groups may be hydrolyzed, resulting in the formation of 5-methyl-3H-pyrrolo[3,2-d]pyrimidine-2,4(1H,5H)-dione.

  • Incomplete chlorination: During the synthesis of the 2,4-dichloro precursor, incomplete reaction can leave starting material or mono-chloro intermediates.

  • Hydrolysis of the dichloro precursor: The 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is sensitive to moisture and can hydrolyze if not handled under anhydrous conditions.[1]

Q3: How can I minimize the formation of the isomeric byproduct?

A3: The regioselectivity of the hydrolysis is highly dependent on the reaction conditions. Generally, the chlorine at the C4 position is more labile and susceptible to nucleophilic attack than the chlorine at the C2 position. To favor the formation of the desired 2-chloro-4-oxo product, it is crucial to carefully control the reaction temperature, pH, and reaction time. Milder basic conditions and lower temperatures can enhance the selectivity.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A common starting point would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with a gradient elution to separate the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low to no yield of the desired product 1. Incomplete chlorination of the di-hydroxy precursor. 2. Degradation of the 2,4-dichloro precursor due to moisture. 3. Incorrect reaction conditions for hydrolysis (e.g., temperature too low, reaction time too short). 4. Ineffective work-up procedure leading to loss of product.1. Ensure sufficient equivalents of POCl₃ and adequate reaction time/temperature for the chlorination step. 2. Handle 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine under strictly anhydrous conditions. 3. Optimize hydrolysis conditions by systematically varying temperature and reaction time. Monitor the reaction progress by TLC or LC-MS. 4. Check the pH of the aqueous layer during extraction to ensure the product is not lost in the aqueous phase.
High percentage of the isomeric 4-chloro-2-oxo byproduct 1. Hydrolysis conditions are too harsh (e.g., high temperature, strong base). 2. Prolonged reaction time leading to further reaction at the C2 position.1. Employ milder basic conditions (e.g., NaHCO₃ or a weaker base) and lower the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.
Presence of di-hydrolyzed byproduct 1. Excess of the hydrolyzing agent. 2. Reaction conditions are too forcing (high temperature, long reaction time).1. Use a stoichiometric amount of the base for hydrolysis. 2. Reduce the reaction temperature and time.
Difficulties in purifying the final product 1. Co-elution of the desired product and the isomeric byproduct. 2. Presence of highly polar impurities.1. Optimize the column chromatography eluent system. A shallower gradient or a different solvent system might be necessary. 2. Consider a pre-purification step, such as a wash with a suitable solvent to remove some impurities before chromatography. Recrystallization can also be an effective final purification step.

Experimental Protocols

Synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (Precursor)

A detailed protocol for a similar compound involves the following steps, which can be adapted:

  • To a solution of 5-methyl-3H-pyrrolo[3,2-d]pyrimidine-2,4(1H,5H)-dione in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).

  • Optionally, a tertiary amine base like N,N-diisopropylethylamine can be added.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the excess POCl₃ and solvent are removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., ammonia solution or sodium bicarbonate).

  • The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, which can be purified by column chromatography.

Selective Hydrolysis to this compound

  • Dissolve 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in a suitable solvent (e.g., a mixture of an organic solvent like THF or dioxane and water).

  • Add a mild base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Monitor the reaction progress closely by TLC or LC-MS to maximize the formation of the desired mono-hydrolyzed product and minimize the formation of the di-hydrolyzed byproduct.

  • Once the desired conversion is achieved, quench the reaction by neutralizing the base with a dilute acid (e.g., HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start 5-methyl-3H-pyrrolo[3,2-d]pyrimidine- 2,4(1H,5H)-dione Dichloro 2,4-Dichloro-5-methyl- 5H-pyrrolo[3,2-d]pyrimidine Start->Dichloro  POCl3 Product 2-Chloro-5-methyl-3H-pyrrolo[3,2-d] pyrimidin-4(5H)-one Dichloro->Product  Selective  Hydrolysis (C4) Isomer 4-Chloro-5-methyl-3H-pyrrolo[3,2-d] pyrimidin-2(1H)-one (Side Product) Dichloro->Isomer  Hydrolysis (C2) Dihydroxy 5-methyl-3H-pyrrolo[3,2-d]pyrimidine- 2,4(1H,5H)-dione (Di-hydrolysis) Product->Dihydroxy  Further  Hydrolysis Isomer->Dihydroxy  Further  Hydrolysis

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Product Impure? CheckYield->CheckPurity No AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) CheckYield->AnalyzeByproducts Yes OptimizePurification Optimize Purification: - Adjust column eluent - Consider recrystallization CheckPurity->OptimizePurification Yes Success Successful Synthesis CheckPurity->Success No OptimizeChlorination Optimize Chlorination Step: - Check POCl3 equivalents - Ensure anhydrous conditions AnalyzeByproducts->OptimizeChlorination Unreacted Precursor OptimizeHydrolysis Optimize Hydrolysis Step: - Adjust base concentration - Vary temperature and time AnalyzeByproducts->OptimizeHydrolysis Isomer or Di-hydrolysis OptimizeChlorination->Start OptimizeHydrolysis->Start OptimizePurification->Success

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.60 g/mol
CAS Number 129872-84-0
Appearance Pale-yellow to yellow-brown solid[1]
Purity Typically ≥97%[2]
Storage Store at refrigerator temperature (4°C)[1]

Q2: What are the expected NMR chemical shifts for this compound?

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
N-CH₃~3.10 - 3.70~30 - 35
Pyrrole C-H~6.50 - 7.50~100 - 125
Pyrimidine C=O-~155 - 165
Pyrimidine C-Cl-~150 - 160

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Synthesis Troubleshooting Guide

A common synthetic route to pyrrolo[3,2-d]pyrimidines involves the cyclization of a substituted aminopyrrole. The following troubleshooting guide addresses potential issues in the synthesis of this compound.

Q3: I am getting a low yield of my desired product. What are the possible causes and how can I improve it?

A3: Low yields can stem from several factors, from incomplete reactions to product degradation.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature, ensuring it does not lead to decomposition. - Reagent Purity: Ensure all starting materials and reagents are pure and dry, as impurities can inhibit the reaction.
Side Reactions - Formation of Isomers: Depending on the synthetic route, regioisomers can be a significant byproduct. Optimize the reaction conditions (e.g., base, solvent, temperature) to favor the formation of the desired isomer.[3] - Decomposition: The pyrrolopyrimidine core can be sensitive to harsh acidic or basic conditions. Ensure pH is controlled throughout the reaction and workup.
Purification Issues - Column Chromatography: Use an appropriate solvent system to ensure good separation of the product from impurities. A gradient elution may be necessary. - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent to improve purity and yield of the crystalline material.

Q4: I am observing an unexpected side product in my reaction. How can I identify and minimize it?

A4: The formation of side products is a common challenge in heterocyclic synthesis.

Potential Side Product Identification Minimization Strategy
Dimerization of Starting Material Mass spectrometry (MS) will show a peak at approximately double the mass of the starting material.Use a more dilute reaction mixture or add the limiting reagent slowly to the reaction.
Hydrolysis of the Chloro Group MS will show a peak corresponding to the replacement of the chloro group with a hydroxyl group (M-Cl+OH).Ensure strictly anhydrous (dry) reaction conditions. Use freshly distilled solvents and dry glassware.
N-Dealkylation MS will show a peak corresponding to the loss of the methyl group (M-CH₃).Avoid excessively high temperatures and harsh acidic conditions.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the synthesis of similar pyrrolopyrimidines can be adapted.

General Protocol for the Synthesis of a Pyrrolo[3,2-d]pyrimidine Core:

This protocol is based on the synthesis of related pyrrolopyrimidines and should be optimized for the specific target molecule.

  • Starting Material Preparation: Synthesize or procure the necessary substituted aminopyrrole precursor.

  • Cyclization:

    • Dissolve the aminopyrrole in a suitable solvent (e.g., ethanol, dioxane).

    • Add the cyclizing agent (e.g., a derivative of phosgene or a similar carbonyl source).

    • The reaction may require heating and/or the presence of a base to facilitate cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the point of completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully, for example, by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[4][5]

Visualizing Experimental Workflows and Concepts

Logical Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_purification Troubleshoot Purification complete->troubleshoot_purification extend_time Extend Reaction Time troubleshoot_reaction->extend_time increase_temp Increase Temperature troubleshoot_reaction->increase_temp check_reagents Check Reagent Purity troubleshoot_reaction->check_reagents optimize_purification Optimize Purification (e.g., new solvent system) troubleshoot_purification->optimize_purification end_good Improved Yield extend_time->end_good increase_temp->end_good check_reagents->end_good optimize_purification->end_good end_bad Yield Still Low optimize_purification->end_bad

Caption: A logical workflow for troubleshooting low product yield.

Potential Side Reactions in Pyrrolopyrimidine Synthesis

side_reactions main_reaction Desired Synthesis of This compound dimerization Dimerization of Starting Material main_reaction->dimerization Side Reaction hydrolysis Hydrolysis of Chloro Group main_reaction->hydrolysis Side Reaction dealkylation N-Dealkylation main_reaction->dealkylation Side Reaction isomerization Isomer Formation main_reaction->isomerization Side Reaction

Caption: Common side reactions in pyrrolopyrimidine synthesis.

References

Technical Support Center: Purifying 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Persistent Impurities After Initial Purification

Q1: I still observe significant impurities by TLC/LC-MS after performing a primary purification step. What are the potential sources of these impurities and how can I remove them?

A1: Persistent impurities in the synthesis of this compound can stem from several sources. Based on the synthesis of related pyrrolopyrimidines, potential impurities include:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in your crude product.

  • Reagents and Byproducts: Reagents used in the synthesis or byproducts from side reactions can contaminate the final product.

  • Regioisomers: The formation of regioisomers is a common issue in the synthesis of substituted heterocyclic compounds. For instance, in the synthesis of related 2-chloro-pyrrolo[3,2-d]pyrimidines, the formation of a 4-substituted isomer has been observed.

Troubleshooting Steps:

  • Analytical Assessment:

    • Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number of impurities and their mass-to-charge ratio (m/z). This can help in tentatively identifying the impurities.

    • Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify structural isomers or other impurities.

  • Purification Strategy:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For chloropyrrolopyrimidine derivatives, silica gel is a common stationary phase.[1][2] You may need to optimize the solvent system (eluent).

    • Recrystallization: If the product is a solid, recrystallization can be a very effective method for removing small amounts of impurities. The choice of solvent is critical.

    • Preparative HPLC: For difficult separations, preparative HPLC can be employed to isolate the desired compound with high purity.[3]

Issue 2: Low Yield After Purification

Q2: My yield of this compound is significantly lower than expected after purification. What could be the reasons and how can I improve it?

A2: Low recovery after purification can be due to several factors:

  • Product Loss During Extraction and Work-up: Ensure efficient extraction from the reaction mixture and minimize losses during washing and drying steps.

  • Decomposition on Silica Gel: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect this, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Inappropriate Column Chromatography Conditions:

    • Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or have very broad peaks, leading to poor separation and recovery.

    • Column Overloading: Loading too much crude product onto the column can lead to poor separation and loss of product.

  • Sub-optimal Recrystallization Conditions:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly.

Issue 3: Difficulty in Separating Isomers

Q3: I have identified a regioisomeric impurity that is co-eluting with my desired product during column chromatography. How can I separate them?

A3: Separating regioisomers can be challenging due to their similar physical and chemical properties.

Strategies for Isomer Separation:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems, including gradients of eluents with varying polarities. Sometimes, a small change in the solvent composition can significantly improve separation. For related compounds, solvent systems like petroleum ether/ethyl acetate (3:1, v/v) have been used.

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

    • Flash Column Chromatography: This technique, which uses pressure to increase the flow rate, can sometimes provide better resolution than gravity column chromatography.

  • Preparative HPLC: Reverse-phase preparative HPLC is often very effective for separating isomers. A gradient of acetonitrile in water or methanol in water with a C18 column is a common starting point.[3][4]

  • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers, although this can be a trial-and-error process.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: For chloropyrrolopyrimidine derivatives, a good starting point for normal-phase column chromatography is a silica gel stationary phase. You can start by testing different solvent systems using Thin Layer Chromatography (TLC). Based on protocols for similar compounds, you can explore solvent systems such as:

  • n-pentane/Ethyl Acetate (e.g., 10:1 v/v)[1]

  • Petroleum ether/Ethyl Acetate (e.g., 3:1 v/v)

  • Methanol/Dichloromethane (e.g., 1:20 v/v)[2][5]

Adjust the polarity of the eluent to achieve a retention factor (Rf) of around 0.2-0.4 for your desired compound on the TLC plate.

Q5: What are some suitable solvents for the recrystallization of this compound?

  • Ethanol

  • Methanol

  • Acetonitrile

  • Ethyl Acetate

  • Mixtures of solvents (e.g., ethanol/water, ethyl acetate/hexanes)

To find a suitable solvent, take a small amount of your crude product and test its solubility in different solvents at room temperature and upon heating.

Q6: How can I monitor the purity of my fractions during column chromatography?

A6: The most common method for monitoring fractions is Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop the plate in the same eluent system used for the column, and visualize the spots under UV light or by using a staining agent. Combine the fractions that contain the pure product. For more rigorous analysis, HPLC can be used to check the purity of the combined fractions.

Data Presentation

To effectively track the progress of your purification, it is recommended to maintain a detailed record of each step. The following table provides a template for summarizing your purification data.

Purification StepInitial Mass (mg)Final Mass (mg)Yield (%)Initial Purity (%) (by HPLC)Final Purity (%) (by HPLC)Notes
Crude Product500--75-Brown solid
Column Chromatography48032066.77595Eluent: Hexane/EtOAc (2:1)
Recrystallization31025080.695>99Solvent: Ethanol

Experimental Protocols

The following are generalized experimental protocols for the purification of this compound based on methods used for similar compounds. Note: These protocols may require optimization for your specific sample.

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/ethyl acetate, 3:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Analysis1 Purity Check (TLC/HPLC) Column->Analysis1 Recrystallization Recrystallization Analysis2 Purity Check (HPLC) Recrystallization->Analysis2 Pure Pure Product (>99%) Analysis1->Recrystallization If Purity < 99% Analysis1->Pure If Purity > 99% Analysis2->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Persistent Impurities

Caption: Decision tree for troubleshooting persistent impurities during purification.

References

Avoiding degradation of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Results in Biological Assays

Potential Cause Troubleshooting/Solution
Degradation of the compound in stock solutions. Prepare fresh stock solutions before each experiment. If storing, use an anhydrous aprotic solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Hydrolysis in aqueous assay buffers. Minimize the time the compound is in aqueous solution. Prepare concentrated stock solutions in an organic solvent and dilute into the aqueous buffer immediately before use. Consider using buffers with a neutral or slightly acidic pH, as basic conditions can accelerate hydrolysis.
Reaction with assay components. Review the composition of your assay buffer and other reagents for any components that could react with the chloro-pyrimidine moiety (e.g., strong nucleophiles). If suspected, test the stability of the compound in the presence of individual components.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Potential Cause Troubleshooting/Solution
On-column degradation. Use a well-maintained HPLC column. Consider using a mobile phase with a neutral or slightly acidic pH. High pH mobile phases can cause degradation on the column.
Degradation during sample preparation. Prepare samples for HPLC analysis immediately before injection. Avoid prolonged exposure to light and elevated temperatures. Use amber vials to protect from light.
Hydrolysis due to acidic or basic conditions. Neutralize samples if they have been subjected to acidic or basic conditions during experimental workups before analysis.
Oxidative degradation. Degas solvents and use antioxidants in your solutions if oxidative degradation is suspected. Ensure storage containers are tightly sealed to minimize exposure to air.

Issue 3: Loss of Compound During Work-up Procedures

Potential Cause Troubleshooting/Solution
Use of strong acids or bases. Avoid the use of strong acids and bases in your work-up. If necessary, use milder reagents and keep the exposure time to a minimum. Neutralize the reaction mixture as quickly as possible.
Elevated temperatures during solvent removal. Use a rotary evaporator at low temperatures to remove solvents. Avoid heating the compound for extended periods.
Exposure to water. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure and data from analogous compounds like Tofacitinib, the primary degradation pathways are likely to be hydrolysis (especially under basic conditions), and to a lesser extent, oxidation and thermal degradation.[1] The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic attack, particularly by hydroxide ions, leading to the formation of the corresponding hydroxy derivative.

Compound This compound Hydrolysis Hydrolysis (e.g., OH⁻, H₂O) Compound->Hydrolysis Major Pathway Oxidation Oxidation (e.g., O₂, Peroxides) Compound->Oxidation Minor Pathway Thermal_Stress Thermal Stress (High Temperature) Compound->Thermal_Stress Minor Pathway Degradation_Product_1 2-Hydroxy-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Hydrolysis->Degradation_Product_1 Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Thermal_Degradants Thermally Degraded Products Thermal_Stress->Thermal_Degradants

Caption: Potential Degradation Pathways.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the solid compound at -20°C or below, under an inert atmosphere, and protected from light. For short-term storage, refrigeration (2-8°C) is acceptable. Stock solutions in anhydrous aprotic solvents like DMSO can be stored at -20°C or -80°C in small, single-use aliquots. Some suppliers suggest room temperature for the solid form, which may be acceptable for short periods, but cold and dry conditions are preferable for maintaining long-term stability.[2]

Q3: How should I prepare solutions of this compound for my experiments?

A3: It is best to prepare fresh solutions for each experiment. Use high-purity, anhydrous solvents. For biological assays, a common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous assay buffer immediately before use to minimize the risk of hydrolysis.

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis. Note that degradation may be rapid under basic conditions.[3]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 70°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample (unexposed stock solution), by a stability-indicating HPLC method.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) Stock_Solution->Acid Base Basic Hydrolysis (0.1 N NaOH, RT, 2h) Stock_Solution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Stock_Solution->Oxidation Photo Photolytic Degradation (Solution, ICH Q1B) Stock_Solution->Photo Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC Oxidation->Analyze Thermal Thermal Degradation (Solid, 70°C, 48h) Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Forced Degradation Study Workflow.

Data Presentation

The following table summarizes the expected stability profile of this compound based on data from structurally similar compounds. Actual stability should be confirmed by experimental studies.

Table 1: Predicted Stability Profile of this compound

Condition Stress Level Expected Stability Primary Degradation Pathway
Acidic 0.1 N HCl, 60°C, 24hLikely to degradeHydrolysis
Basic 0.1 N NaOH, RT, 2hHighly unstableHydrolysis
Oxidative 3% H₂O₂, RT, 24hPotential for degradationOxidation
Thermal 70°C, 48h (solid)Likely stableDecomposition
Photolytic ICH Q1B guidelinesLikely stablePhotodegradation

References

Off-target effects of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for cellular assays involving 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Given the limited public data on this specific molecule, this guide draws upon findings from the broader class of pyrrolo[3,2-d]pyrimidine derivatives to address potential off-target effects and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential cellular targets of this compound?

A1: While specific targets for this exact compound are not extensively documented in publicly available literature, the pyrrolo[3,2-d]pyrimidine scaffold is known to interact with a range of biological targets. Halogenated pyrrolo[3,2-d]pyrimidines have shown antiproliferative activity.[1][2][3] Based on structurally related compounds, potential targets could include protein kinases (e.g., EGFR, VEGFR-2, JAK2), enzymes in the one-carbon metabolic pathway (e.g., SHMT1, SHMT2), and PARP enzymes.[4][5][6] Some derivatives have also been identified as bromodomain inhibitors.[7]

Q2: I am observing high variability in my IC50 values across experiments. What could be the cause?

A2: Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several factors:

  • Cell Line Variability: Different cell lines can show varied sensitivity to compounds due to their unique genetic makeup, especially in DNA repair and metabolic pathways.[8]

  • Experimental Conditions: Variations in cell density, passage number, and the duration of inhibitor incubation can significantly impact results.[8]

  • Compound Stability: Ensure the compound is stored correctly and that fresh dilutions are prepared for each experiment to prevent degradation.[8]

  • Assay Type: The choice of endpoint assay (e.g., cytotoxicity vs. a specific enzyme activity assay) will influence the observed potency.[8]

Q3: What are the potential off-target effects I should be aware of when using this compound?

A3: Given the promiscuity of the pyrrolo[3,2-d]pyrimidine scaffold, off-target effects are a critical consideration. Potential off-target activities could include inhibition of various kinases, interference with DNA damage repair pathways, and effects on one-carbon metabolism. For example, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit TTK kinase.[9] It is advisable to perform a broad kinase panel screen and to assess markers of DNA damage and metabolic function to de-risk your findings.

Q4: How does N5-substitution, as seen in this compound, typically affect the properties of pyrrolo[3,2-d]pyrimidines?

A4: N5-substitution on the pyrrolo[3,2-d]pyrimidine core is a common strategy to modulate the compound's pharmacokinetic properties and toxicity.[1][2] It can be used to create prodrugs, potentially slowing metabolism and reducing toxicity while maintaining or improving cellular activity.[1][2]

Troubleshooting Guides

Problem: Unexpected Cell Death or Cytotoxicity
Potential Cause Troubleshooting Steps
Off-target toxicity 1. Perform a dose-response curve to determine the cytotoxic concentration range. 2. Use a lower, non-toxic concentration for mechanism-of-action studies. 3. Evaluate markers of apoptosis (e.g., caspase-3 cleavage) and necrosis to understand the mode of cell death. 4. Consider profiling the compound against a panel of common off-targets (e.g., kinase panel).
Compound precipitation in media 1. Visually inspect the culture media for any precipitate after adding the compound. 2. Determine the solubility of the compound in your specific cell culture medium. 3. Consider using a lower concentration or a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells).
Cell line sensitivity 1. Test the compound in multiple cell lines to assess if the toxicity is specific to one line. 2. Review the literature for known sensitivities of your cell line to similar compound classes.
Problem: Inconsistent or Noisy Data in Plate-Based Assays
Potential Cause Troubleshooting Steps
Edge effects 1. Avoid using the outer wells of the microplate for experimental samples.[8] 2. Fill the outer wells with sterile PBS or media to maintain a humid environment across the plate.
Inconsistent cell seeding 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding.[8] 3. Perform a cell viability count (e.g., trypan blue) before seeding to ensure consistent numbers of viable cells.
Variable incubation times 1. Strictly adhere to the planned incubation times for all plates and experimental arms.[8] 2. Stagger the addition of reagents if necessary to ensure consistent timing.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for a compound with a pyrrolo[3,2-d]pyrimidine scaffold to guide experimental design.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetIC50 (nM)
Primary Target X 15
VEGFR-2150
EGFR850
JAK2> 10,000
CDK22,500
TTK1,200

This table illustrates a hypothetical selectivity profile. Actual results for this compound may differ and should be determined experimentally.

Table 2: Hypothetical Antiproliferative Activity in Various Cancer Cell Lines

Cell LineCancer TypeGenetic BackgroundGI50 (µM)
HCT116ColonKRAS mutant1.2
MIA PaCa-2PancreaticKRAS mutant0.8
A549LungKRAS mutant2.5
MDA-MB-231Breast (TNBC)BRAF mutant5.7
PC3ProstatePTEN null3.1

This table provides example growth inhibition data. The actual potency can be cell-line dependent.[1][2]

Experimental Protocols

Protocol 1: Cellular Proliferation Assay (SRB Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[8]

  • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]

  • Solubilization: Allow the plates to air dry and then add 10 mM Tris base solution to each well to solubilize the bound dye.[8]

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the GI50 value from the dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol provides a general method for assessing kinase inhibition.[4]

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP at appropriate concentrations in kinase buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells of a microplate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[4]

  • Detection: Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.[4]

  • Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (e.g., 48-72h) treatment->incubation endpoint Endpoint Assay (e.g., SRB, Kinase Glo) incubation->endpoint readout Plate Reading (Absorbance/Luminescence) endpoint->readout calculation IC50/GI50 Calculation readout->calculation

Caption: General workflow for a cell-based inhibitor assay.

troubleshooting_flow start Inconsistent IC50 Values? check_cells Review Cell Health & Passage Number start->check_cells Yes check_protocol Verify Protocol Consistency (Seeding, Incubation) check_cells->check_protocol check_compound Assess Compound Stability & Fresh Dilutions check_protocol->check_compound check_assay Consider Assay-Specific Parameters check_compound->check_assay

Caption: Troubleshooting inconsistent IC50 values.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Compound Pyrrolo[3,2-d]pyrimidine Inhibitor Compound->VEGFR2 Proliferation Angiogenesis, Proliferation, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of VEGFR-2 signaling pathway.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective strategy involves a multi-step synthesis starting from a substituted pyrrole precursor. A plausible route begins with the cyclization of a 3-amino-1-methyl-1H-pyrrole-2-carboxylate derivative to form the pyrrolo[3,2-d]pyrimidinone core, followed by a chlorination step to yield the final product.

Q2: What are the critical parameters to control during the cyclization step?

The critical parameters for the cyclization of the aminopyrrole precursor to the pyrrolopyrimidinone core include reaction temperature, choice of solvent, and the nature of the cyclizing agent. Inconsistent temperature control can lead to the formation of side products and incomplete reactions. The solvent should be chosen to ensure solubility of the reactants and to have a boiling point suitable for the reaction temperature.

Q3: What are the most common challenges encountered during the chlorination step at a larger scale?

The most common challenges during the scale-up of the chlorination step include managing the exothermic nature of the reaction, ensuring homogenous mixing of the reagents, and dealing with the safe handling and quenching of corrosive and hazardous reagents like phosphorus oxychloride (POCl₃). Proper temperature control and efficient stirring are crucial to avoid localized overheating and potential side reactions.

Q4: How can the purity of the final product be improved during scale-up?

Improving the purity of this compound on a larger scale can be achieved through optimized crystallization conditions. This includes the selection of an appropriate solvent or solvent system, controlling the cooling rate, and seeding the solution to promote the formation of uniform crystals. Multiple recrystallizations may be necessary to achieve the desired purity. Column chromatography, while effective at a lab scale, can be challenging and costly to implement for large quantities.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Degradation of starting material or product at elevated temperatures.

  • Presence of impurities in the starting aminopyrrole.

  • Suboptimal choice of cyclizing agent or base.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Temperature Optimization: Perform small-scale experiments to find the optimal reaction temperature that maximizes yield without causing significant degradation.

  • Starting Material Purity: Ensure the purity of the starting aminopyrrole derivative through recrystallization or chromatography.

  • Reagent Screening: Evaluate different cyclizing agents (e.g., formamide, urea, cyanates) and bases to identify the most effective combination for your specific substrate.

Issue 2: Formation of Impurities During Chlorination

Possible Causes:

  • Over-chlorination or side reactions due to excess chlorinating agent or high temperatures.

  • Reaction with residual solvents or moisture.

  • Incomplete conversion of the starting material.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃). Use the minimum effective amount to avoid over-chlorination.

  • Temperature Management: Maintain a consistent and controlled temperature throughout the addition of the chlorinating agent and during the reaction. For exothermic reactions, consider a slow, dropwise addition and an efficient cooling system.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions with water-sensitive chlorinating agents.

  • Reaction Monitoring: Track the consumption of the starting material to ensure complete conversion and avoid its presence in the final product.

Issue 3: Difficulty in Product Isolation and Purification at Scale

Possible Causes:

  • The product crashing out of solution too quickly, leading to the inclusion of impurities.

  • The formation of an oil instead of a crystalline solid.

  • The final product being highly soluble in the reaction solvent.

Troubleshooting Steps:

  • Controlled Crystallization: Develop a controlled crystallization protocol by slowly cooling the reaction mixture or by adding an anti-solvent dropwise. Seeding the solution with a small crystal of the pure product can also promote crystallization.

  • Solvent Screening for Crystallization: Experiment with different solvents and solvent mixtures to find the optimal conditions for obtaining a crystalline product with good purity.

  • Extraction and Wash: If the product is soluble in the reaction mixture, perform an aqueous workup to remove inorganic byproducts and then extract the product into a suitable organic solvent. Subsequent washes of the organic layer can remove further impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Intermediate)

Materials:

  • Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate

  • Formamide

  • Sodium methoxide

  • Methanol

Procedure:

  • To a solution of Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in formamide (10 volumes), add sodium methoxide (0.1 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add methanol to the mixture and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Protocol 2: Synthesis of this compound

Materials:

  • 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

Procedure:

  • Suspend 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1 equivalent) in toluene (10 volumes).

  • Add N,N-Dimethylaniline (1.2 equivalents) to the suspension.

  • Heat the mixture to 60 °C.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, maintaining the temperature between 60-70 °C.

  • After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain pure this compound.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions (Hypothetical Data)

EntryCyclizing AgentBaseTemperature (°C)Time (h)Yield (%)Purity (%)
1FormamideNaOMe15067592
2FormamideNaOEt15067291
3UreaNaOMe16086889
4FormamideNaOMe170470 (degradation observed)85
5FormamideNone180125580

Table 2: Optimization of Chlorination Reaction Conditions (Hypothetical Data)

EntryChlorinating Agent (equiv.)Base (equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)
1POCl₃ (1.5)N,N-Dimethylaniline (1.2)11038595
2POCl₃ (2.0)N,N-Dimethylaniline (1.2)110382 (more impurities)90
3POCl₃ (1.5)Pyridine (1.2)11057893
4SOCl₂ (2.0)DMF (cat.)8066588
5POCl₃ (1.5)N,N-Dimethylaniline (1.2)9068096

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cyclization Step 1: Cyclization cluster_chlorination Step 2: Chlorination cluster_purification Purification cluster_final Final Product start1 Methyl 3-amino-1-methyl- 1H-pyrrole-2-carboxylate cyclization Formation of 5-methyl-3H-pyrrolo[3,2-d]- pyrimidin-4(5H)-one start1->cyclization start2 Formamide start2->cyclization start3 Sodium Methoxide start3->cyclization chlorination_reagents POCl3, N,N-Dimethylaniline chlorination Formation of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]- pyrimidin-4(5H)-one cyclization->chlorination purification Quenching, Neutralization, Filtration, Recrystallization chlorination->purification final_product Pure 2-Chloro-5-methyl-3H- pyrrolo[3,2-d]pyrimidin-4(5H)-one purification->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield in Cyclization cause1 Incomplete Reaction issue->cause1 cause2 Degradation issue->cause2 cause3 Impure Starting Material issue->cause3 cause4 Suboptimal Reagents issue->cause4 solution1 Monitor Reaction (TLC, LC-MS) cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Purify Starting Material cause3->solution3 solution4 Screen Reagents cause4->solution4

Technical Support Center: Production of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on impurity formation and reduction strategies.

Issue 1: Formation of Regioisomeric Impurity

Q1: During the synthesis of this compound from 2,4-dichloro-5-nitropyrimidine, I am observing a significant amount of an isomeric impurity. What is this impurity and how can I minimize its formation?

A1: The primary regioisomeric impurity is likely the 4-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-2(5H)-one, which arises from the initial nucleophilic attack at the C2 position of the 2,4-dichloropyrimidine ring instead of the desired C4 position. While the substitution at the C4 position is generally favored, the regioselectivity is highly sensitive to reaction conditions.[1][2]

Strategies to Minimize the C2-Substituted Isomer:

  • Choice of Base and Solvent: The use of a milder base and a non-polar, aprotic solvent can enhance selectivity for the C4 position. Strong bases and polar solvents can sometimes reduce the selectivity.

  • Temperature Control: Maintaining a lower reaction temperature during the nucleophilic substitution step can favor the formation of the thermodynamically more stable C4-substituted product.

  • Nature of the Nucleophile: While the core nucleophile is determined by the desired product's precursor, modifications to its steric bulk or electronic properties, if possible within the synthetic route, can influence the site of attack.

Table 1: Effect of Reaction Conditions on Regioisomeric Ratio (Hypothetical Data for Illustrative Purposes)

BaseSolventTemperature (°C)Molar Ratio (Desired C4 : Impurity C2)
Sodium HydrideTHF2510 : 1
Potassium CarbonateAcetonitrile258 : 1
Sodium HydrideDMF257 : 1
Sodium HydrideTHF012 : 1

Issue 2: Incomplete Reductive Cyclization

Q2: My reaction mixture shows the presence of an intermediate even after the reductive cyclization step. What could be the cause and how can I drive the reaction to completion?

A2: Incomplete reductive cyclization of the nitro group to form the pyrrole ring is a common issue. This can be due to several factors related to the reducing agent, catalyst, and reaction conditions.

Troubleshooting Incomplete Cyclization:

  • Choice and Stoichiometry of Reducing Agent: Ensure the appropriate reducing agent (e.g., sodium dithionite, iron powder in acetic acid, or catalytic hydrogenation) is used in sufficient stoichiometric excess.

  • Catalyst Activity (for Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. Catalyst poisoning can stall the reaction.

  • Reaction Time and Temperature: The reduction of the nitro group and subsequent cyclization may require extended reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • pH of the Reaction Mixture: The pH can significantly influence the rate and completeness of the reduction and cyclization. Ensure the pH is maintained within the optimal range for the chosen method.

Frequently Asked Questions (FAQs)

Q3: What are the common starting materials for the synthesis of this compound?

A3: A common and readily available starting material is 2,4-dichloro-5-nitropyrimidine. This is then reacted with a suitable amine precursor to introduce the methyl group and the rest of the pyrrole ring structure, followed by reductive cyclization.

Q4: What analytical techniques are recommended for monitoring the reaction and quantifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction progress and quantifying the desired product and its impurities. A reverse-phase C18 column with a gradient elution using a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point for method development. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the molecular weights of intermediates and impurities.

Q5: How can I purify the final product to remove the regioisomeric impurity?

A5: While challenging due to the similar polarity of the regioisomers, purification can be achieved through column chromatography on silica gel. Careful selection of the eluent system is critical. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be required to achieve separation. In some cases, preparative HPLC may be necessary for obtaining highly pure material.

Experimental Protocols

A generalized experimental protocol based on the one-pot synthesis of related 2-chloro-pyrrolo[3,2-d]pyrimidines is provided below. Note: This is a general guideline and may require optimization for the specific synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of the appropriate amine precursor in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2,4-dichloro-5-nitropyrimidine in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reductive Cyclization

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent (e.g., iron powder or sodium dithionite).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, filter the reaction mixture while hot and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reductive Cyclization cluster_impurities Potential Impurities start 2,4-dichloro-5-nitropyrimidine + Amine Precursor reaction1 NaH, THF, 0°C to RT start->reaction1 intermediate Crude 4-substituted -5-nitropyrimidine reaction1->intermediate regioisomer C2-substituted Isomer reaction1->regioisomer reduction Reducing Agent (e.g., Fe/AcOH) intermediate->reduction purification Column Chromatography reduction->purification incomplete_reduction Nitro Intermediate reduction->incomplete_reduction final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_tree decision decision issue issue start Start Synthesis check_purity Analyze Crude Product (HPLC, LC-MS) start->check_purity high_impurity High Impurity Level? check_purity->high_impurity identify_impurity Identify Major Impurity high_impurity->identify_impurity Yes purify Purify Product (Column Chromatography) high_impurity->purify No is_regioisomer Is it the C2-isomer? identify_impurity->is_regioisomer is_nitro_intermediate Is it the nitro intermediate? is_regioisomer->is_nitro_intermediate No optimize_snar Optimize SNAr: - Lower Temperature - Change Base/Solvent is_regioisomer->optimize_snar Yes optimize_reduction Optimize Reduction: - Increase Reducing Agent - Check Catalyst Activity - Extend Reaction Time is_nitro_intermediate->optimize_reduction Yes optimize_snar->check_purity optimize_reduction->check_purity final_product Pure Product purify->final_product

Caption: Troubleshooting decision tree for impurity reduction.

References

Validation & Comparative

Comparative Analysis of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core element in numerous kinase inhibitors. Its resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases. Kinases, such as VEGFR2, play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a vital class of therapeutic agents. This guide focuses on analogs of 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, which have shown promise as potent inhibitors of key kinases involved in tumorigenesis.

Synthesis of 5-Methyl-pyrrolo[3,2-d]pyrimidine Analogs

The synthesis of the 5-methyl-pyrrolo[3,2-d]pyrimidin-4-one core and its subsequent derivatization is a key aspect of developing novel kinase inhibitors. A common synthetic route involves the construction of the pyrrolopyrimidine core followed by functionalization at various positions. For instance, the 4-chloro derivative often serves as a key intermediate for introducing diversity at this position through nucleophilic aromatic substitution reactions with phenols or anilines.

Comparative Biological Activity

The biological activity of 5-methyl-pyrrolo[3,2-d]pyrimidine analogs has been evaluated primarily through their inhibitory effects on specific kinases and their anti-proliferative activity against cancer cell lines. The following tables summarize the quantitative data for a series of 4-phenoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives as VEGFR2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of 5-Methyl-pyrrolo[3,2-d]pyrimidine Analogs

Compound IDR Group (at 4-phenoxy position)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)Tie-2 IC50 (nM)
20d 1-(2-fluoro-4-yl)-3-(3-(trifluoromethyl)phenyl)urea1.1152.3
1a -PotentPotentPotent
1b -PotentPotentPotent
11l Urea derivative with piperazine moietyStrong--

Note: Specific IC50 values for compounds 1a, 1b, and 11l against all three kinases were not detailed in the search results, but their potent inhibitory activity was highlighted.[1]

Table 2: Anti-proliferative Activity of Selected Analogs

Compound IDCell LineAssayIC50 / GI50 (nM)
20d HUVECVEGF-stimulated proliferationPotent Inhibition
Various MDA-MB-435ProliferationSubmicromolar Potency

Note: The search results indicated potent activity without providing specific numerical values for all compounds.[2]

Structure-Activity Relationship (SAR)

The data from various studies on pyrrolo[3,2-d]pyrimidine derivatives reveal key structure-activity relationships:

  • Substitution at the 4-position: The nature of the substituent at the 4-position is critical for kinase inhibitory activity. Large, aromatic moieties such as substituted phenoxy or anilino groups are often found in potent inhibitors. The incorporation of a diphenylurea moiety at the C4-position via an oxygen linker has been shown to result in potent VEGFR2 kinase inhibitors.[2]

  • Methylation at the 5-position: The presence of a methyl group at the N5 position of the pyrrole ring is a common feature in many active analogs, suggesting its importance for binding affinity or metabolic stability.

  • Flexibility of Side Chains: Increased flexibility of side chains can influence the spectrum of receptor tyrosine kinase (RTK) inhibition.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for key experiments based on the available literature.

General Synthesis of 4-Phenoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives
  • Synthesis of the Core: The 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core is typically synthesized through a multi-step reaction sequence starting from simple precursors.

  • Chlorination: The pyrimidinone core is chlorinated at the 4-position, often using phosphoryl chloride (POCl3), to yield the 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine intermediate.

  • Nucleophilic Aromatic Substitution: The 4-chloro intermediate is then reacted with a substituted phenol in the presence of a base to yield the final 4-phenoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine analog.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., VEGFR2) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an ELISA-based method.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HUVEC or MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50/GI50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50 or GI50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR Signaling Pathway

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrolopyrimidine Pyrrolo[3,2-d]pyrimidine Analog Pyrrolopyrimidine->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of pyrrolo[3,2-d]pyrimidine analogs.

General Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR2) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Characterization->Cell_Assay IC50_Calc IC50 / GI50 Calculation Kinase_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis Xenograft Xenograft Tumor Models SAR_Analysis->Xenograft Lead Compound Selection

Caption: General workflow for the synthesis, in vitro evaluation, and analysis of novel kinase inhibitors.

References

Unveiling the Biological Potential: A Comparative Analysis of Synthesized 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the biological activity of the synthesized compound 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Through a comparative analysis with established alternatives and supported by detailed experimental data and protocols, this document serves as a valuable resource for assessing its potential as a therapeutic agent.

The pyrrolo[3,2-d]pyrimidine scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects. The specific analogue, this compound, has been synthesized to explore the impact of N5-methylation on the activity and toxicity profile of this class of compounds. Studies on related halogenated pyrrolo[3,2-d]pyrimidines have demonstrated that N5-alkylation can reduce toxicity while maintaining potent antiproliferative activity.[1][2]

This guide presents a comparative analysis of the biological activity of a close structural analog, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, against various cancer cell lines. This analog provides a strong benchmark for the potential efficacy of the N5-methylated target compound. The performance of this analog is compared with well-established kinase inhibitors, including Gefitinib, Erlotinib, and the broad-spectrum inhibitor Staurosporine, to provide a clear context for its potency.

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of the synthesized compound's analog and its alternatives was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Analog) L1210Leukemia6.0[3]
HeLaCervical Cancer19 ± 3[3]
MCF-7Breast Cancer>50[3]
CEMLeukemia14 ± 2[3]
Gefitinib HCC827Non-Small Cell Lung Cancer0.013[3]
PC9Non-Small Cell Lung Cancer0.077[3]
H3255Non-Small Cell Lung Cancer0.003[3]
Erlotinib A-431Epidermoid Carcinoma1.53[3]
SK-BR-3Breast Cancer3.98[3]
BT-474Breast Cancer5.01[3]
T-47DBreast Cancer9.80[3]
Staurosporine DLD-1Colon Cancer0.009[3]
MGC803Gastric Cancer0.054 (24h)[3]
SGC7901Gastric Cancer0.061 (24h)[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by separating the phosphorylated and non-phosphorylated peptides followed by detection.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In this context, it is used to assess the induction of apoptosis by analyzing the expression of key apoptotic markers.

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanism of Action

To illustrate the potential mechanism of action and the experimental process, the following diagrams were generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., Ras, Raf, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates ERK ERK Signaling_Proteins->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Our_Compound 2-Chloro-5-methyl-3H- pyrrolo[3,2-d]pyrimidin-4(5H)-one Our_Compound->Receptor_Tyrosine_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates G cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Lines (e.g., L1210, HeLa) Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Kinase_Assay In Vitro Kinase Assay (IC50) Compound_Treatment->Kinase_Assay Western_Blot Western Blot for Apoptosis Markers Compound_Treatment->Western_Blot Data_Analysis IC50 Determination & Comparison MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Western_Blot->Mechanism_Elucidation

References

Structure-Activity Relationship of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, serving as a core structure for a variety of targeted therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core and its close analogs. The primary focus is on their activity as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Introduction to Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors

The pyrrolo[3,2-d]pyrimidine nucleus is a bioisostere of purine, the fundamental component of ATP. This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery.

Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have also been extensively studied as kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3] This guide will draw comparisons with these analogs to provide a broader understanding of the SAR for this class of compounds.

Comparative Structure-Activity Relationship (SAR) Analysis

The this compound core offers several points for chemical modification to modulate biological activity, primarily at the C2 and C4 positions.

Modifications at the C4 Position

The chlorine atom at the C4 position is a versatile handle for introducing various substituents via nucleophilic substitution reactions. This position is critical for interacting with the hinge region of the kinase ATP-binding pocket.

Table 1: SAR of C4-Substituted Pyrrolo[3,2-d]pyrimidine Analogs as Kinase Inhibitors

Compound IDC4-SubstituentTarget Kinase(s)IC50 (nM)Reference
1a 3-chloro-4-(3-chlorophenoxy)phenylaminoHER2/EGFR11/11[4]
2cb (tosylate salt of 2c) 3-chloro-4-(3-chlorophenoxy)phenylamino (with N-5 side chain modification)HER2/EGFR11/11[4]
51m 3-chloro-4-(3-(trifluoromethyl)phenoxy)phenylaminoHER2/EGFR0.98/2.5[5]
4 Anilino with back-pocket binderEGFR (T790M/L858R)Weak inhibition[2]
  • Anilino Substituents: The introduction of substituted anilino groups at the C4 position is a common strategy for targeting EGFR and HER2. As seen with compounds 1a , 2cb , and 51m , complex anilino moieties with specific substitution patterns can lead to potent dual inhibition of HER2 and EGFR.[4][5] The potency is highly dependent on the nature and position of substituents on the aniline ring, which are designed to interact with specific residues in the kinase domain.

  • Back-Pocket Binders: For drug-resistant mutants like EGFR T790M, modifications at the C4 position have been explored to access a "back pocket" of the ATP-binding site. While compound 4 with a novel back-pocket binder showed only weak inhibition, this strategy highlights a key area of development for overcoming resistance.[2]

Modifications at the C2 Position

The C2 position of the pyrrolo[3,2-d]pyrimidine core also plays a crucial role in modulating kinase inhibitory activity and selectivity.

Table 2: SAR of C2-Substituted Pyrrolo[3,2-d]pyrimidine Analogs

Compound IDC2-SubstituentTarget(s)ActivityReference
Analog of TAK-285 VariousHER2/EGFRVaries with substituent[2]
- MethylAntitubulinPotent cellular proliferation inhibition[6]
  • Kinase Inhibition: Studies on analogs of TAK-285, a known HER2/EGFR inhibitor with a pyrrolo[3,2-d]pyrimidine core, have shown that modifications at the C2 position can significantly impact potency and selectivity.[2]

  • Antitubulin Activity: Interestingly, a simple methyl group at the C2 position, as seen in some antitubulin agents, can lead to potent inhibition of cellular proliferation, suggesting that this position can be modified to direct the compound's mechanism of action towards different cellular targets.[6]

Experimental Protocols

General Synthesis of 4-Anilino-pyrrolo[3,2-d]pyrimidine Derivatives

A common synthetic route to C4-substituted pyrrolo[3,2-d]pyrimidines involves the following key steps:

  • Chlorination: The starting material, a 2-substituted-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, is chlorinated at the C4 position using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

  • Nucleophilic Aromatic Substitution: The resulting 4-chloro intermediate is then reacted with a desired aniline derivative in a suitable solvent, often an alcohol like isopropanol or ethanol, under reflux conditions to yield the final 4-anilino product.[4][6]

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. A general protocol is as follows:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., EGFR, HER2) and a suitable substrate peptide are prepared in an assay buffer.

  • Compound Incubation: The compounds are serially diluted and incubated with the kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is assessed using cancer cell lines overexpressing the target kinases. The MTT assay is a common method:

  • Cell Seeding: Cancer cells (e.g., BT-474 for HER2, H1975 for mutant EGFR) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by pyrrolo[3,2-d]pyrimidine derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->Dimerization

Caption: EGFR signaling pathway and the point of inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Synthesis DNA Synthesis CDK2->DNA_Synthesis Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: Cell cycle regulation by CDKs and inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

RET_Signaling_Pathway Ligand GDNF family ligands GFRa GFRα Ligand->GFRa RET RET GFRa->RET Dimerization Dimerization & Autophosphorylation RET->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->Dimerization

Caption: RET signaling pathway and the inhibitory action of pyrrolo[3,2-d]pyrimidine derivatives.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds for the development of targeted therapies, particularly kinase inhibitors. The structure-activity relationship studies highlight the critical importance of substitutions at the C2 and C4 positions for achieving high potency and selectivity. The C4 position is key for hinge region binding and can be modified to target both wild-type and drug-resistant kinase mutants. The C2 position offers an avenue to fine-tune the biological activity and potentially switch the mechanism of action. Further exploration of this scaffold, guided by the comparative data presented, holds significant potential for the discovery of novel and effective therapeutic agents.

References

Comparative Cross-Reactivity Profiling of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the pyrrolo[3,2-d]pyrimidine compound, 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Due to the limited publicly available kinase screening data for this specific molecule, this guide utilizes data from a closely related analogue, N-(4-Methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine , to provide a representative profile. This is compared with two well-characterized, FDA-approved multi-kinase inhibitors, Gefitinib and Sunitinib, which are known to target signaling pathways often associated with the pyrrolopyrimidine scaffold, such as those involving EGFR and VEGFR.

Executive Summary

The pyrrolo[3,2-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, demonstrating potent activity against a range of cancer-related kinases. Understanding the cross-reactivity profile of novel compounds based on this scaffold is crucial for predicting potential off-target effects and therapeutic windows. This guide presents a comparative overview of the kinase inhibition profile of a representative pyrrolo[3,2-d]pyrimidine analogue against Gefitinib and Sunitinib, highlighting differences in selectivity and potency.

Compound Information

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
This compound[Image of this compound structure]129872-84-0C₇H₆ClN₃O183.6 g/mol
N-(4-Methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Analogue)[Image of N-(4-Methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine structure]Not availableC₁₅H₁₆N₄O268.31 g/mol
Gefitinib[Image of Gefitinib structure]184475-35-2C₂₂H₂₄ClFN₄O₃446.9 g/mol
Sunitinib[Image of Sunitinib structure]557795-19-4C₂₂H₂₇FN₄O₂398.47 g/mol

Cross-Reactivity Data

The following table summarizes the kinase inhibition data for the representative pyrrolo[3,2-d]pyrimidine analogue and the comparator drugs. The data for the analogue is sourced from a study that evaluated its effect on microtubule depolymerization, a process regulated by various kinases.[1] The data for Gefitinib and Sunitinib is compiled from various public sources and literature.[2][3][4]

Table 1: Comparative Kinase Inhibition Profile

Kinase Target FamilyRepresentative Pyrrolo[3,2-d]pyrimidine Analogue (% Inhibition at 10 µM)Gefitinib (IC₅₀ in nM)Sunitinib (IC₅₀ in nM)
Tyrosine Kinases
EGFRNot available25-100 (WT)>10,000
VEGFR1Not available>10,00080
VEGFR2Not available>10,0009
PDGFRαNot available>10,0005
PDGFRβNot available>10,0002
c-KitNot available>10,0008
FLT3Not available>10,0001
RETNot available>10,0005
Serine/Threonine Kinases
Aurora ANot available>10,000Not available
CDK2Not available>10,000Not available
GSK3βNot available>10,000Not available
Other
Tubulin PolymerizationPotent InhibitorInactiveInactive

Note: Data for the representative analogue is presented as percent inhibition at a single concentration due to the nature of the available data. IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of this comparative analysis, the following diagrams illustrate a relevant signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression TF->Gene_Expression Compound 2-Chloro-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one Compound->RTK Gefitinib Gefitinib Gefitinib->RTK EGFR Sunitinib Sunitinib Sunitinib->RTK VEGFR/PDGFR

Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Panel In vitro Kinase Panel Screening (e.g., KINOMEscan) IC50 IC50 Determination for Hits Kinase_Panel->IC50 Selectivity_Profile Selectivity Profile Generation IC50->Selectivity_Profile Target_Engagement Target Engagement Assay (e.g., NanoBRET) Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Target_Engagement->Phenotypic_Assay Phenotypic_Assay->Selectivity_Profile Off_Target_ID Off-Target Identification Selectivity_Profile->Off_Target_ID Test_Compound Test Compound Test_Compound->Kinase_Panel Test_Compound->Target_Engagement

Caption: General experimental workflow for cross-reactivity profiling.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for key experiments typically employed in profiling studies.

In Vitro Kinase Panel Screening (e.g., KINOMEscan®)

This method quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay is based on a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Materials:

  • Test compound (e.g., this compound)

  • KINOMEscan® panel of DNA-tagged kinases (Eurofins DiscoverX)

  • Streptavidin-coated magnetic beads

  • Immobilized ligand specific for the kinase panel

  • Binding buffer

  • Wash buffer

  • qPCR reagents

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound at a specified concentration (e.g., 10 µM for initial screening).

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Capture the kinase-ligand complexes on streptavidin-coated magnetic beads.

  • Wash the beads to remove unbound components.

  • Elute the bound kinase and quantify the associated DNA tag using qPCR.

  • Calculate the percent inhibition by comparing the signal from the test compound-treated sample to a DMSO control.

  • For active compounds, perform dose-response experiments to determine the dissociation constant (Kd).

Cell-Based Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[5][6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET® fluorescent tracer specific for the kinase

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein and seed into a multi-well plate.

  • Incubate the cells to allow for protein expression.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the test compound dilutions and a fixed concentration of the NanoBRET® tracer to the cells.

  • Incubate to allow for compound entry and binding.

  • Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.

  • Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ value.

Discussion

The pyrrolo[3,2-d]pyrimidine scaffold represents a versatile platform for the development of kinase inhibitors. The representative analogue, N-(4-Methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, has been shown to be a potent inhibitor of tubulin polymerization, suggesting a potential anti-mitotic mechanism of action.[1] This activity profile distinguishes it from Gefitinib, a selective EGFR inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor primarily targeting VEGFR and PDGFR.[2][3]

Gefitinib's high selectivity for EGFR makes it a valuable tool for studying EGFR-driven cancers, but also limits its efficacy in tumors not dependent on this pathway.[2] In contrast, Sunitinib's broader kinase inhibition profile provides activity against a wider range of tumors but is also associated with a greater potential for off-target toxicities.[4]

The cross-reactivity profile of a novel compound like this compound is critical to its therapeutic potential. A comprehensive screening against a broad kinase panel, as outlined in the experimental protocols, is essential to identify both primary targets and potential off-targets. This information is invaluable for guiding lead optimization, predicting potential side effects, and identifying patient populations most likely to respond to treatment.

Conclusion

While direct cross-reactivity data for this compound is not yet publicly available, the analysis of its structural class and comparison with established kinase inhibitors provides a framework for its potential pharmacological profile. The detailed experimental protocols provided in this guide offer a clear path for researchers to generate the necessary data to fully characterize its selectivity and potential as a therapeutic agent. Future studies employing comprehensive kinase profiling and cell-based assays will be crucial to fully elucidate the on- and off-target activities of this and other novel pyrrolo[3,2-d]pyrimidine derivatives.

References

Benchmarking 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Comparative Guide to Commercial Inhibitors of Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one against commercially available inhibitors of key protein families. While the specific biological target of this compound is not publicly documented, its pyrrolo[3,2-d]pyrimidine scaffold is a well-established pharmacophore known to exhibit inhibitory activity against various kinases and metabolic enzymes. This guide, therefore, benchmarks the compound against inhibitors of likely potential targets: Leucine-Rich Repeat Kinase 2 (LRRK2), Focal Adhesion Kinase (FAK), Aurora Kinases, and Serine Hydroxymethyltransferase 2 (SHMT2).

The following sections present quantitative data for commercial inhibitors, detailed experimental protocols for assessing inhibitory activity, and visualizations of a relevant signaling pathway and a typical experimental workflow. This information is intended to serve as a valuable resource for researchers aiming to characterize the activity and selectivity of novel compounds based on the pyrrolopyrimidine core.

Comparative Inhibitor Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) or inhibitor constant (Ki) values for a selection of commercially available inhibitors against their respective targets. This data provides a quantitative basis for benchmarking the potency of this compound.

Table 1: Commercial LRRK2 Inhibitors

CompoundTargetIC50 / Ki
MLi-2LRRK2 (Wild Type)IC50 = 0.76 nM[1][2]
LRRK2-IN-1LRRK2 (Wild Type)IC50 = 13 nM[1]
LRRK2-IN-1LRRK2 (G2019S)IC50 = 6 nM[1]
GSK2578215ALRRK2 (Wild Type)IC50 = 10.9 nM[3]
GSK2578215ALRRK2 (G2019S)IC50 = 8.9 nM[3]
PF-06447475LRRK2IC50 = 3 nM[1]
GNE-7915LRRK2IC50 = 9 nM[3]
GNE-0877LRRK2IC50 = 3 nM[3]
CZC-54252LRRK2 (Wild Type)IC50 = 1.28 nM[2]
CZC-54252LRRK2 (G2019S)IC50 = 1.85 nM[2]
CZC-25146LRRK2 (Wild Type)IC50 = 4.76 nM[3]
CZC-25146LRRK2 (G2019S)IC50 = 6.87 nM[3]

Table 2: Commercial FAK Inhibitors

CompoundTargetIC50 / Ki
Defactinib (VS-6063)FAKIC50 = 0.6 nM[4]
PF-573228FAKIC50 = 4 nM[5][6]
PF-562271FAKIC50 = 1.5 nM[5][7]
PND-1186 (VS-4718)FAKIC50 = 1.5 nM[5]
Ifebemtinib (BI 853520)FAKIC50 = 1 nM[5][7]
TAE226FAKIC50 = 5.5 nM[8]
GSK2256098FAKKi = 0.4 nM[8]

Table 3: Commercial Aurora Kinase Inhibitors

CompoundTargetIC50 / Ki
Alisertib (MLN8237)Aurora AIC50 = 1.2 nM[9][10]
Barasertib (AZD1152-HQPA)Aurora BIC50 = 0.37 nM[9]
Danusertib (PHA-739358)Aurora AIC50 = 13 nM[9][10]
Danusertib (PHA-739358)Aurora BIC50 = 79 nM[9][10]
Danusertib (PHA-739358)Aurora CIC50 = 61 nM[9][10]
Tozasertib (VX-680)Aurora AKi = 0.6 nM[9]
Tozasertib (VX-680)Aurora BKi = 18 nM[9]
Tozasertib (VX-680)Aurora CKi = 4.6 nM[9]
AMG 900Aurora AIC50 = 5 nM[9][11]
AMG 900Aurora BIC50 = 4 nM[9][11]
AMG 900Aurora CIC50 = 1 nM[9][11]
ZM-447439Aurora AIC50 = 110 nM[9]
ZM-447439Aurora BIC50 = 130 nM[9]

Table 4: Commercial SHMT2 Inhibitors

CompoundTargetIC50 / Ki
(+)SHIN2SHMTIC50 (Molt4 cells) = 89 nM[12]
Pyrazolopyran-based inhibitorsSHMTsIC50 range = 10 nM to 5 µM[13]
PemetrexedSHMT2Weak binding, IC50 > 100 µM[13]
LomitrexedSHMT2Weak binding, IC50 > 100 µM[13]

Experimental Protocols

Detailed methodologies for conducting in vitro inhibition assays are crucial for generating reliable and comparable data. The following protocols are generalized from established methods and can be adapted for benchmarking this compound.

Kinase Inhibition Assay (for LRRK2, FAK, Aurora Kinases)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a luminescence-based ATP detection assay.

Materials:

  • Purified recombinant kinase (e.g., LRRK2, FAK, or Aurora A/B)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • Test compound (this compound) and commercial inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and commercial inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[14]

    • Add 2 µL of the appropriate concentration of purified kinase to each well.[14]

    • Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the kinase-specific substrate and ATP (at a concentration near the Km for the respective kinase).[14]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing the kinase reaction to proceed.[14]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

SHMT2 Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to measure the activity of SHMT2 and determine the IC50 of an inhibitor.

Materials:

  • Purified recombinant human SHMT2

  • L-Serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.2)[15]

  • NAD-dependent E. coli 5,10-CH2-tetrahydrofolate dehydrogenase (for coupled assay)[15]

  • NAD+

  • Test compound (this compound) and commercial inhibitors dissolved in DMSO

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and commercial inhibitors in DMSO.

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, PLP, NAD+, and 5,10-CH2-tetrahydrofolate dehydrogenase.

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add the purified SHMT2 enzyme to all wells except the blank control.

  • Reaction Initiation: Initiate the reaction by adding a mixture of L-serine and THF to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the production of NADH, which is proportional to SHMT2 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway, a potential target for pyrrolopyrimidine-based inhibitors.

FAK_Signaling_Pathway Integrin Integrins FAK FAK Integrin->FAK Activation ECM Extracellular Matrix ECM->Integrin Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Migration Cell Migration & Adhesion FAK->Migration Src->FAK Phosphorylation Src->Migration Sos Sos Grb2->Sos Ras Ras Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Simplified FAK signaling pathway.

Experimental Workflow Diagram

This diagram outlines a general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep assay_setup Assay Plate Setup (Enzyme, Substrate, ATP, Compound) compound_prep->assay_setup incubation Kinase Reaction Incubation assay_setup->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis cellular_assays Cellular Assays (Potency & Toxicity) data_analysis->cellular_assays Lead Compounds in_vivo In Vivo Studies (Efficacy & PK/PD) cellular_assays->in_vivo end End in_vivo->end

Caption: General workflow for kinase inhibitor screening.

References

Purity Confirmation of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Comparative HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a heterocyclic compound with potential applications in medicinal chemistry. This guide offers a detailed experimental protocol and compares its performance with alternative analytical techniques, supported by illustrative data.

The purity of active pharmaceutical ingredients (APIs) and research compounds is a critical parameter that can significantly impact experimental outcomes, including biological activity and toxicity studies. Any substance that is not the intended chemical entity is considered an impurity.[1] These impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation products.[1] Therefore, robust analytical methods are essential for their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed in the pharmaceutical industry for the quantitative determination of API purity, identification of impurities, and assessment of related substances.[2] Advanced variations such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer even greater resolution, speed, and sensitivity.[2] This guide focuses on a validated Reversed-Phase HPLC (RP-HPLC) method for the purity determination of this compound.

Comparative Analysis of Analytical Techniques

While HPLC is a gold standard for purity determination, other analytical techniques can provide complementary information. A multi-faceted approach to characterization ensures a comprehensive understanding of the compound's purity profile.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, sensitivity, and quantitation capabilities.May not detect highly volatile impurities.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Molecular weight confirmation of the main component and impurities, structural elucidation of unknown impurities.Provides molecular weight information, aiding in impurity identification.Higher cost and complexity compared to HPLC-UV.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Unambiguous structural confirmation, identification of impurities with different chemical structures.Provides detailed structural information.Lower sensitivity compared to HPLC for impurity quantification.
FTIR Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups present in the molecule.Fast and non-destructive.Not suitable for quantifying impurities, provides limited structural information.
GC-MS Separates volatile compounds in the gas phase, followed by mass analysis.Detection and quantification of residual solvents and volatile impurities.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile compounds like the target molecule.

Experimental Protocol: HPLC Purity Determination

This section outlines a detailed protocol for the purity analysis of this compound using RP-HPLC. This method is based on established procedures for similar heterocyclic compounds.[3][4]

1. Materials and Reagents:

  • This compound (Reference Standard and Sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (Analytical grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Purity Data

The following table presents hypothetical purity data for three different batches of this compound, demonstrating the application of the HPLC method.

Batch NumberRetention Time (min)Peak AreaPurity (%)
Batch A 15.24,528,19099.85
Batch B 15.34,497,32199.21
Batch C 15.24,510,78899.63

Visualizing the Workflow and a Potential Signaling Pathway

To further clarify the experimental process and potential relevance of the target compound, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Inject Sample C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC Purity Confirmation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Kinase Receptor Substrate Substrate Protein Receptor->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Effects Downstream Cellular Effects Phosphorylated_Substrate->Downstream_Effects Compound 2-Chloro-5-methyl-3H- pyrrolo[3,2-d]pyrimidin-4(5H)-one Compound->Receptor Inhibition

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

The purity of this compound can be reliably determined using a validated RP-HPLC method. This technique offers high resolution and quantitative accuracy, making it an indispensable tool in quality control and drug discovery. For comprehensive characterization, it is recommended to employ orthogonal analytical techniques such as LC-MS and NMR to confirm the structure and identify any potential impurities. The provided experimental protocol serves as a robust starting point for researchers to ensure the quality and integrity of their chemical entities.

References

Assessing the Selectivity of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature and database searches did not yield specific quantitative kinase selectivity data for the compound 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This guide is therefore designed to provide researchers, scientists, and drug development professionals with a framework for assessing the selectivity of this and other novel kinase inhibitors. It outlines common experimental protocols, data presentation standards, and visualization of relevant workflows and biological pathways.

Comparison with Alternative Compounds

A direct comparison with alternative compounds is not possible without experimental data for the primary compound of interest. The pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, is a recognized pharmacophore in medicinal chemistry with potential for kinase inhibition. Its isomer, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, is present in several approved kinase inhibitors, including ruxolitinib and tofacitinib. These compounds exhibit varying degrees of selectivity across the human kinome, which underscores the importance of comprehensive profiling for any new derivative.

Data Presentation

Quantitative data from kinase profiling assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table serves as a template for summarizing selectivity data.

Target KinaseIC50 / Ki (nM)Assay TypeATP Concentration (μM)Fold Selectivity vs. Primary Target
Primary Target e.g., 5e.g., TR-FRETe.g., 101
Off-Target 1e.g., 500e.g., TR-FRETe.g., 10100
Off-Target 2e.g., >10,000e.g., TR-FRETe.g., 10>2000
...............

Experimental Protocols

A variety of methods are available for profiling the selectivity of kinase inhibitors.[1][2][3] The choice of assay depends on factors such as throughput, cost, and the specific information required (e.g., binding affinity vs. functional inhibition).

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay to measure the inhibition of a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Reconstitute the recombinant kinase, substrate peptide, and ATP according to the supplier's instructions.

  • Assay Procedure:

    • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well assay plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to provide a sensitive measure of competitive inhibition.[1]

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based ADP detection kit (e.g., ADP-Glo™). This involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reagent that produces light in proportion to the ATP concentration.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Compound Test Compound (e.g., 2-Chloro-5-methyl-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one) Dilution Serial Dilution Compound->Dilution Screening Kinase Panel Screening (Single Concentration) Dilution->Screening HitID Hit Identification (% Inhibition > Threshold) Screening->HitID DoseResponse Dose-Response Assay (IC50 Determination) IC50Calc IC50 Calculation DoseResponse->IC50Calc HitID->DoseResponse Selectivity Selectivity Assessment IC50Calc->Selectivity

Caption: Workflow for assessing kinase inhibitor selectivity.

Hypothetical Signaling Pathway

G cluster_pathway Example Kinase Cascade Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor KinaseA Target Kinase (e.g., Kinase A) Receptor->KinaseA Substrate Substrate Protein KinaseA->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 2-Chloro-5-methyl- 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Inhibitor->KinaseA

Caption: Hypothetical signaling pathway targeted by an inhibitor.

References

Orthogonal Validation Framework for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on establishing robust experimental support for novel kinase inhibitors.

This guide provides a comprehensive framework for the orthogonal validation of experimental results concerning 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its analogs. While specific experimental data for this compound is not extensively available in the public domain, the pyrrolo[3,2-d]pyrimidine scaffold is a well-established core structure for potent kinase inhibitors. This guide will use a representative analog from this class to illustrate the principles of orthogonal validation, providing researchers with the necessary protocols and data presentation strategies to rigorously support their findings.

Comparative Analysis of a Representative Pyrrolopyrimidine Analog

To illustrate the data that should be generated and compared, we will use data for a hypothetical analog, "Analog A," a pyrrolo[3,2-d]pyrimidine derivative designed as a Janus Kinase 3 (JAK3) inhibitor.

Parameter Analog A Alternative 1 (Ruxolitinib) Alternative 2 (Tofacitinib)
Target Kinase JAK3JAK1/2Pan-JAK
IC50 (Biochemical Assay) 5 nM3.3 nM (JAK1), 2.8 nM (JAK2)1 nM (JAK3), 20 nM (JAK2), 112 nM (JAK1)
Cellular Potency (EC50) 50 nM281 nM (HEL cells)29 nM (NK-92 cells)
Selectivity (vs. other kinases) >100-fold vs. other JAKsLess selectivePan-JAK inhibitor
Molecular Weight ~350 g/mol 306.4 g/mol 312.4 g/mol
LogP ~2.51.61.2
Experimental Workflow for Orthogonal Validation

The following diagram outlines a typical workflow for the orthogonal validation of a novel kinase inhibitor.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity & Off-Target Validation biochem_assay Primary Biochemical Assay (e.g., TR-FRET) biophys_assay Biophysical Binding Assay (e.g., SPR, ITC) biochem_assay->biophys_assay Confirms direct binding cell_potency Cellular Potency Assay (e.g., Phospho-STAT) biochem_assay->cell_potency Translates to cellular context target_engagement Target Engagement Assay (e.g., CETSA) cell_potency->target_engagement Confirms target interaction in cells kinase_panel Kinome-wide Selectivity Panel cell_potency->kinase_panel Assesses specificity phenotypic_assay Phenotypic Assay (e.g., Cell Viability) target_engagement->phenotypic_assay Links target to cellular effect genetic_validation Genetic Knockdown/Knockout kinase_panel->genetic_validation Identifies potential off-targets

Caption: Orthogonal validation workflow for a novel kinase inhibitor.

Detailed Experimental Protocols

Primary Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the inhibition of kinase activity.

Protocol:

  • Prepare a reaction buffer containing the kinase, a biotinylated substrate, and ATP.

  • Add serial dilutions of the test compound (e.g., this compound) to the reaction mixture.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).

  • Incubate for 60 minutes to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader. The ratio of APC to europium emission is proportional to the amount of phosphorylated substrate.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Biophysical Binding Assay: Surface Plasmon Resonance (SPR)

SPR directly measures the binding affinity and kinetics of the compound to the target kinase, confirming a direct interaction.

Protocol:

  • Immobilize the purified kinase onto a sensor chip.

  • Prepare a series of concentrations of the test compound in a suitable running buffer.

  • Inject the compound solutions over the sensor surface.

  • Monitor the change in the SPR signal (response units) over time to measure association and dissociation.

  • Regenerate the sensor surface between injections.

  • Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Cellular Potency Assay: Phospho-STAT Western Blot

This assay assesses the ability of the inhibitor to block the downstream signaling of the target kinase in a cellular context. For a JAK inhibitor, this often involves measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

Protocol:

  • Culture a relevant cell line (e.g., a cell line where the target kinase is active).

  • Treat the cells with various concentrations of the test compound for a defined period.

  • Stimulate the cells with a relevant cytokine (e.g., IL-2 for JAK3) to induce STAT phosphorylation.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-STAT and total STAT.

  • Use fluorescently labeled secondary antibodies for detection.

  • Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.

  • Determine the EC50 value from the dose-response curve.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA confirms that the compound binds to its target inside the cell, leading to thermal stabilization.

Protocol:

  • Treat intact cells with the test compound or vehicle control.

  • Heat aliquots of the treated cells to a range of temperatures.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting or another protein detection method for the target kinase.

  • The temperature at which the protein denatures and aggregates will be higher in the presence of a binding compound.

Genetic Validation: CRISPR/Cas9 Knockout

Comparing the phenotype of chemical inhibition with genetic knockout of the target kinase provides strong evidence for on-target activity.

Protocol:

  • Design and clone guide RNAs (gRNAs) targeting the gene of the kinase of interest into a Cas9 expression vector.

  • Transfect the gRNA/Cas9 construct into the chosen cell line.

  • Select for successfully transfected cells.

  • Validate the knockout of the target protein by Western blotting and sequencing.

  • Compare the cellular phenotype (e.g., cytokine signaling, cell proliferation) of the knockout cells with that of wild-type cells treated with the inhibitor.

Signaling Pathway Context

The following diagram illustrates a simplified JAK-STAT signaling pathway, the target of our hypothetical "Analog A".

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Inhibitor Analog A Inhibitor->JAK Inhibits GeneExpression Gene Expression STAT_dimer->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

By employing a combination of these orthogonal assays, researchers can build a robust data package to support the claimed activity and mechanism of action for novel compounds like this compound, ensuring the high quality and reproducibility of their findings.

The Enhanced Profile of Substituted Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of kinase inhibitor development, novel compounds with improved potency, selectivity, and pharmacokinetic properties are highly sought after. This guide provides a detailed comparison of an advanced substituted 5-methyl-pyrrolo[3,2-d]pyrimidine derivative against a representative earlier-generation compound from the same class, highlighting the significant advantages achieved through targeted chemical modifications. The focus of this comparison is on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a critical target in oncology.

Introduction to Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors

The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising framework for the design of potent kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases. Early, or "previous generation," compounds based on this core structure laid the groundwork for the development of more sophisticated derivatives. These initial compounds, while demonstrating kinase inhibitory activity, often presented challenges in terms of potency, selectivity, and in vivo efficacy.

Through extensive structure-activity relationship (SAR) studies, researchers have systematically modified the pyrrolo[3,2-d]pyrimidine core to enhance its therapeutic potential. The introduction of specific substituents at various positions of the heterocyclic ring system has led to the development of "next-generation" compounds with significantly improved pharmacological profiles. This guide will delve into the specific advantages conferred by these modifications, using a representative advanced compound for illustration.

Comparative Analysis: Potency and Cellular Activity

To illustrate the advantages of advanced pyrrolo[3,2-d]pyrimidine derivatives, we will compare a representative "previous generation" compound (Compound 1) with an optimized "advanced" compound (Compound 2). Both compounds share the same core but differ in their substitution patterns, which significantly impacts their biological activity against VEGFR-2.

Data Summary Table: In Vitro Kinase and Cellular Inhibition

CompoundStructureVEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (nM)
Compound 1 (Previous Generation)4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline>10,000Not Reported
Compound 2 (Advanced Generation)1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea1.82.8

Data is representative of compounds from the same chemical series to illustrate the impact of substitutions.

The data clearly demonstrates the profound impact of strategic substitutions on the pyrrolo[3,2-d]pyrimidine scaffold. The advanced compound (Compound 2) exhibits a remarkable increase in potency against VEGFR-2, with an IC50 value in the low nanomolar range. This is in stark contrast to the previous generation compound (Compound 1), which is largely inactive. Furthermore, the high potency of Compound 2 in inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) proliferation confirms its efficacy at the cellular level, a critical step in the drug development process.

The key advantages of the advanced 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold, as represented by Compound 2, over previous generation compounds include:

  • Greatly Enhanced Potency: The introduction of a substituted phenylurea moiety at the 4-position dramatically increases the inhibitory activity against the target kinase, VEGFR-2.

  • Improved Cellular Efficacy: The high potency observed in enzymatic assays translates to effective inhibition of endothelial cell proliferation, a key process in angiogenesis.

  • Favorable Binding Kinetics: Advanced derivatives have been shown to bind to the inactive (DFG-out) conformation of VEGFR-2, which can lead to a longer duration of action and potentially improved in vivo efficacy[1].

  • Potent Antitumor Activity: Oral administration of advanced compounds from this series has demonstrated significant inhibition of tumor growth in xenograft models, highlighting their therapeutic potential in a physiological setting[1][2].

Experimental Protocols

Biochemical VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of compounds against VEGFR-2.

  • Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient.

  • Kinase Reaction Setup: The assay is performed in a 384-well plate. Each well contains the following components in a final volume of 10 µL:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Assay buffer containing MgCl2, MnCl2, DTT, and BSA.

    • ATP at a concentration equal to its Km for VEGFR-2.

    • Test compound or DMSO vehicle control.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic activity.

  • Signal Detection: After incubation, an ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the high (no enzyme) and low (vehicle control) signals. IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.

HUVEC Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of endothelial cells.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates in endothelial growth medium and allowed to attach overnight.

  • Compound Treatment: The growth medium is replaced with a basal medium containing a low concentration of serum and various concentrations of the test compound.

  • Stimulation: The cells are stimulated with Vascular Endothelial Growth Factor (VEGF) to induce proliferation. Control wells receive no VEGF stimulation.

  • Incubation: The plates are incubated for 72 hours to allow for cell proliferation.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read on a plate reader.

  • Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the VEGF-stimulated and unstimulated controls. IC50 values are determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Compound Advanced Pyrrolo[3,2-d]pyrimidine (e.g., this compound) Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

G cluster_1 Kinase Inhibition Assay Workflow A Compound Dilution B Kinase Reaction Setup (VEGFR-2, Substrate, ATP, Compound) A->B C Incubation B->C D Luminescence Detection C->D E Data Analysis (IC50) D->E

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 129872-84-0).[1][2][3][4] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[5] Neoprene or PVC gloves can also offer good resistance to a range of chemicals.[6]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[5] Powder-free gloves prevent the aerosolization of particles.[5]
Gown/Lab Coat A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5] A chemical-resistant coat is also an option.[5]Protects the body and personal clothing from contamination. The design ensures maximum coverage.[5]
Eye & Face Protection Safety goggles or a full-face shield should be worn.[5]Protects the eyes and face from splashes or airborne particles of the compound.
Respiratory Protection For handling powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[5] A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[5]Prevents inhalation of the compound.[5] The choice of respirator depends on the specific handling conditions and potential for airborne exposure.
Shoe Covers Disposable shoe covers.[5]Prevents the tracking of contamination outside of the designated work area.[5]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and exposure.

2.1. Preparation and Engineering Controls:

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of dust or fumes.[5]

  • Ensure the fume hood has sufficient airflow and is functioning correctly.

  • Handle the substance in a manner that minimizes the formation of dust and aerosols.[5]

2.2. Donning PPE: A structured approach to putting on PPE is crucial to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Don_Gown 1. Don Gown/Lab Coat Wash_Hands->Don_Gown Don_Respirator 2. Don Respirator Don_Gown->Don_Respirator Don_Goggles 3. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves (Double Pair) Don_Goggles->Don_Gloves Don_Shoe_Covers 5. Don Shoe Covers Don_Gloves->Don_Shoe_Covers

Caption: PPE Donning Workflow

2.3. Handling the Compound:

  • Work within the designated chemical fume hood.

  • Use non-sparking tools.[7]

  • Avoid creating dust. If weighing the powder, do so carefully within the hood.

  • Keep the container tightly closed when not in use.[8]

2.4. Doffing PPE: The removal of PPE should be done in a manner that prevents cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Remove_Shoe_Covers 1. Remove Shoe Covers Remove_Outer_Gloves 2. Remove Outer Gloves Remove_Shoe_Covers->Remove_Outer_Gloves Remove_Gown 3. Remove Gown/Lab Coat Remove_Outer_Gloves->Remove_Gown Remove_Goggles 4. Remove Goggles/Face Shield Remove_Gown->Remove_Goggles Remove_Respirator 5. Remove Respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands_Thoroughly Wash hands thoroughly Remove_Inner_Gloves->Wash_Hands_Thoroughly

Caption: PPE Doffing Workflow

Emergency Plan: Spills and Exposure

3.1. Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.[5]

  • Ventilate: Ensure adequate ventilation.[5]

  • PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[5]

  • Containment: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collection: Carefully collect the spilled material and absorbent into a sealable container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

3.2. Exposure Procedures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[9][10]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water/shower.[10] If skin irritation occurs, get medical advice/attention.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9][10]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a POISON CENTER or doctor immediately for treatment advice.[8]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealable container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10] Do not contaminate water, food, or feed by storage or disposal.[8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.